molecular formula C11H15NO B1306596 2-(Piperidin-1-yl)phenol CAS No. 65195-20-2

2-(Piperidin-1-yl)phenol

Cat. No.: B1306596
CAS No.: 65195-20-2
M. Wt: 177.24 g/mol
InChI Key: OXELIFPFCCGAJX-UHFFFAOYSA-N
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Description

2-(Piperidin-1-yl)phenol is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-piperidin-1-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c13-11-7-3-2-6-10(11)12-8-4-1-5-9-12/h2-3,6-7,13H,1,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXELIFPFCCGAJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390776
Record name 2-piperidinophenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65195-20-2
Record name 2-(1-Piperidinyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65195-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-piperidinophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(Piperidin-1-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-(Piperidin-1-yl)phenol, a heterocyclic compound featuring a piperidine ring N-substituted to a phenol moiety at the ortho position. Due to the limited availability of experimental data in peer-reviewed literature, this document focuses on predicted properties, detailed experimental protocols for their determination, and a plausible synthetic route. The guide is intended to serve as a foundational resource for researchers interested in the evaluation and application of this compound in medicinal chemistry and drug development.

Chemical Identity and Predicted Properties

This compound is an organic compound belonging to the aminophenol class. Its structure consists of a phenol ring where the hydrogen at the 2-position is substituted by the nitrogen atom of a piperidine ring. This arrangement, featuring both a weakly acidic phenolic hydroxyl group and a basic tertiary amine, suggests amphoteric properties and the potential for diverse biological interactions.

While experimental data is scarce, computational models provide valuable predictions for its core physicochemical properties. These predicted values are summarized in the table below.

PropertyPredicted ValueData Source
Molecular Formula C₁₁H₁₅NOPubChemLite
Molecular Weight 177.24 g/mol PubChem
Monoisotopic Mass 177.11537 DaPubChemLite
XlogP 2.5PubChemLite
Hydrogen Bond Donors 1PubChem (Computed)
Hydrogen Bond Acceptors 2PubChem (Computed)
Rotatable Bonds 1PubChem (Computed)
Topological Polar Surface Area 23.5 ŲPubChem (Computed)

Note: The data presented in this table are computationally predicted and have not been experimentally verified. They should be used as estimations pending empirical validation.

Synthesis and Experimental Characterization Workflow

The characterization of a novel compound like this compound follows a logical workflow, beginning with synthesis and purification, followed by a series of analytical experiments to determine its fundamental properties.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis synthesis Synthesis via Buchwald-Hartwig Amination purification Purification (Column Chromatography) synthesis->purification mp Melting Point Determination purification->mp pka pKa Determination (Spectrophotometry) purification->pka sol Solubility Assay (Shake-Flask Method) purification->sol analysis Data Compilation & Property Profiling mp->analysis pka->analysis sol->analysis

Caption: General workflow for the synthesis and physicochemical characterization of this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound. These protocols are based on established chemical and analytical techniques.

Synthesis Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a robust and widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, making it an ideal method for the synthesis of this compound from commercially available starting materials.[1][2][3]

G pd0 Pd(0)L₂ pd_oa Pd(II) Complex (Ar-Pd(II)-X)L₂ pd0->pd_oa Oxidative Addition (Ar-X) pd_amide Pd(II) Amide (Ar-Pd(II)-NR₂)L₂ pd_oa->pd_amide Amine Coordination & Deprotonation (HNR₂, Base) pd_amide->pd0 Reductive Elimination product Ar-NR₂ pd_amide->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Materials:

  • 2-Bromophenol (1.0 equiv)

  • Piperidine (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene

  • Schlenk flask and standard laboratory glassware

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert argon atmosphere, add Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).[4]

  • Reagent Addition: Evacuate and backfill the flask with argon three times. Add the anhydrous, degassed toluene via syringe, followed by 2-bromophenol (1.0 equiv) and piperidine (1.2 equiv).[4]

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 12-24 hours.[4]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography to yield pure this compound.

Melting Point Determination Protocol

The melting point provides a key indicator of a solid compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.

Materials:

  • Dry, powdered sample of this compound

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Thermometer

Procedure:

  • Sample Preparation: Ensure the synthesized compound is completely dry. Load a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. Pack the sample into the bottom of the tube by tapping or dropping it through a long glass tube.[5]

  • Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.[5]

  • Rapid Determination (Optional): For an unknown compound, first heat the sample rapidly to determine an approximate melting point. Allow the apparatus to cool.

  • Accurate Determination: Using a fresh sample, heat the block to about 20°C below the approximate melting point. Then, decrease the heating rate to approximately 1-2°C per minute.[5][6]

  • Observation and Recording: Record the temperature at which the first droplet of liquid is observed (T₁). Record the temperature at which the entire sample becomes a clear liquid (T₂).[5]

  • Reporting: The melting point is reported as the range T₁ - T₂. For a pure sample, this range should be narrow.[7]

pKa Determination Protocol (Spectrophotometric Method)

The pKa values of the phenolic proton and the protonated piperidine nitrogen can be determined spectrophotometrically, leveraging the change in UV absorbance as a function of pH.[8][9]

Materials:

  • Stock solution of this compound in an appropriate solvent (e.g., water or a water/acetonitrile mixture)

  • A series of buffer solutions with known pH values (e.g., pH 2 to 12)

  • UV-Vis spectrophotometer

  • Calibrated pH meter

Procedure:

  • Solution Preparation: Prepare a series of solutions by diluting an aliquot of the stock solution of this compound into each of the different pH buffers, ensuring the final concentration of the compound is identical in each.[10]

  • Spectrum Measurement: For each solution, measure the UV-Vis absorbance spectrum over a relevant wavelength range (e.g., 200-400 nm).[8][10]

  • Data Analysis (Phenolic pKa):

    • Identify the wavelength of maximum absorbance for the fully protonated (acidic pH) and fully deprotonated (basic pH) forms of the phenol.

    • Plot the absorbance at a chosen wavelength versus the pH of the solutions.

    • The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the phenolic hydroxyl group.

    • Alternatively, use the Henderson-Hasselbalch equation by plotting pH vs. log([A⁻]/[HA]), where the ratio of the deprotonated (A⁻) to protonated (HA) species is determined from the absorbance values. The pKa is the pH at which the log of this ratio is zero.[11]

  • Data Analysis (Piperidine pKa): A similar analysis can be performed by monitoring changes in the absorbance spectrum at low pH values to determine the pKa of the protonated piperidine nitrogen.

Aqueous Solubility Determination Protocol (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[12][13]

Materials:

  • Crystalline this compound

  • Aqueous buffer of a specific pH (e.g., phosphate-buffered saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or agitator in a temperature-controlled environment (e.g., 25°C or 37°C)

  • Centrifuge or filtration apparatus (e.g., 0.45 µm syringe filters)

  • Analytical instrument for quantification (e.g., HPLC-UV or UV-Vis spectrophotometer)

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the aqueous buffer. The excess solid ensures that a saturated solution is formed.[12]

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled water bath. Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours).[14]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Separate the saturated aqueous phase from the undissolved solid by centrifugation or filtration. Ensure no solid particles are carried over.[15]

  • Quantification: Prepare a calibration curve using standard solutions of the compound with known concentrations. Dilute the saturated filtrate and measure its concentration using a validated analytical method like HPLC-UV or UV-Vis spectroscopy.[16]

  • Reporting: The determined concentration represents the equilibrium solubility of the compound in the specified buffer at that temperature.

Potential Biological Activities

  • Antioxidant Activity: The phenolic hydroxyl group is a well-known pharmacophore for antioxidant activity, capable of scavenging free radicals.[18]

  • Antimicrobial Properties: Many phenol derivatives exhibit antibacterial and antifungal properties.[18][19]

  • Antiproliferative and Anticancer Potential: The 4-aminophenol moiety, in particular, has been identified as a key structural element for the antiproliferative activity of certain compounds.[20] Derivatives of aminophenols are being investigated for their potential as anticancer agents, partly through their ability to interact with DNA.[21]

  • Enzyme Inhibition: The combination of aromatic and heterocyclic rings is common in enzyme inhibitors. Depending on the overall conformation and electronic properties, this compound could potentially interact with various enzymatic targets.[18]

It is critical to note that these are potential activities based on the broader class of aminophenols.[17] Extensive biological screening would be required to determine the actual pharmacological profile of this compound.

References

An In-depth Technical Guide to 2-(Piperidin-1-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifiers, synthesis, and potential biological significance of 2-(Piperidin-1-yl)phenol. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates information from structurally related molecules to offer insights for research and development.

Core Identifiers and Physicochemical Properties

A clear identification of a chemical compound is fundamental for any research endeavor. The following table summarizes the key identifiers and properties for this compound.

Identifier TypeDataSource
CAS Number 65195-20-2ChemicalBook, EnamineStore, Key Organics, Novachemistry, Thermo Scientific Alfa Aesar
PubChem CID 3262250Thermo Scientific Alfa Aesar
Molecular Formula C₁₁H₁₅NOChemicalBook, Key Organics, Novachemistry, Thermo Scientific Alfa Aesar
Molecular Weight 177.24 g/mol ChemicalBook, EnamineStore, Key Organics, Novachemistry, Thermo Scientific Alfa Aesar
IUPAC Name This compoundThermo Scientific Alfa Aesar
Canonical SMILES C1CCN(CC1)C2=CC=CC=C2OPubChemLite
InChI Key OXELIFPFCCGAJX-UHFFFAOYSA-NThermo Scientific Alfa Aesar
Melting Point 73°C to 76°CThermo Scientific Alfa Aesar
Density 1.106 g/cm³Chemical Product Information

Synthesis and Experimental Protocols

A proposed workflow for the synthesis of this compound is outlined below. This protocol is a general guideline and would require optimization for specific laboratory conditions.

Proposed Synthesis Workflow

G Proposed Synthesis of this compound reagents Reagents: - 2-Bromophenol - Piperidine - Palladium Catalyst (e.g., Pd2(dba)3) - Ligand (e.g., BINAP) - Base (e.g., NaOtBu) - Anhydrous Solvent (e.g., Toluene) start Starting Materials: 2-Bromophenol and Piperidine reaction Buchwald-Hartwig Amination start->reaction workup Reaction Workup: - Quench with water - Extract with organic solvent - Wash with brine - Dry over Na2SO4 reaction->workup purification Purification: Silica Gel Column Chromatography workup->purification product Product: This compound purification->product characterization Characterization: - NMR (1H, 13C) - Mass Spectrometry - Melting Point product->characterization

Caption: A proposed workflow for the synthesis of this compound.

General Experimental Protocol for Buchwald-Hartwig Amination:
  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., BINAP, 1-5 mol%), and the base (e.g., sodium tert-butoxide, 1.2-2.0 equivalents). The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • Addition of Reactants: Add 2-bromophenol (1.0 equivalent) and piperidine (1.0-1.5 equivalents) to the flask, followed by the anhydrous solvent (e.g., toluene).

  • Reaction: The reaction mixture is heated to a temperature between 80-120 °C and stirred for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: After the reaction is complete, the mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry, as well as by its melting point.

Potential Biological Activities and Signaling Pathways

Specific biological activities and the mechanism of action for this compound have not been extensively reported. However, the chemical structure, which combines a phenol and a piperidine moiety, suggests potential interactions with various biological targets. Phenolic compounds are known for their antioxidant properties, while the piperidine ring is a common scaffold in many centrally acting drugs.[1]

Structurally related compounds offer some clues. For instance, 2-(Piperazin-1-yl)phenol is a selective 5-HT1A receptor agonist.[2] While piperazine and piperidine have different chemical properties, this suggests that this compound could also have an affinity for neurotransmitter receptors.

Given the antioxidant potential of the phenolic group and the neuroactive potential of the piperidine moiety, a hypothetical signaling pathway where this compound might exert an effect could involve the modulation of oxidative stress and neuronal signaling.

Hypothetical Signaling Pathway Involvement

G Hypothetical Signaling Pathway for this compound cluster_0 Cellular Environment cluster_1 Potential Cellular Effects ROS Reactive Oxygen Species (ROS) Oxidative_Stress Reduced Oxidative Stress Receptor Neurotransmitter Receptor (e.g., Serotonin, Dopamine) Signaling_Cascade Modulation of Downstream Signaling Receptor->Signaling_Cascade Compound This compound Compound->ROS Scavenging (Antioxidant Effect) Compound->Receptor Binding/Modulation

Caption: A hypothetical signaling pathway for this compound.

Conclusion

This compound is a readily identifiable chemical compound with a known CAS number and other identifiers. While specific research on its synthesis and biological activity is not abundant, its chemical structure suggests potential for further investigation, particularly in the areas of neuropharmacology and as an antioxidant. The provided synthetic workflow and hypothetical signaling pathway serve as a starting point for researchers interested in exploring the properties and applications of this and related molecules. Further experimental validation is necessary to confirm these postulations.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of 2-(Piperidin-1-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature search, no publicly available experimental data from single-crystal X-ray diffraction or detailed multi-dimensional NMR spectroscopy specifically for 2-(Piperidin-1-yl)phenol has been identified. Consequently, this guide outlines a robust computational approach to determine its molecular structure and conformational preferences, a standard methodology in the absence of experimental data. The quantitative data presented herein is illustrative of the results expected from such a computational study.

Introduction

This compound is a substituted aromatic compound featuring a phenol ring linked to a piperidine moiety at the ortho position. The conformational flexibility of the piperidine ring, coupled with its steric and electronic influence on the phenol ring and the potential for intramolecular hydrogen bonding, makes a thorough understanding of its three-dimensional structure crucial for applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of the theoretical framework and methodologies for elucidating the molecular structure and conformation of this compound.

Predicted Molecular Properties

The fundamental properties of this compound are summarized in the table below. These values are typically calculated from its molecular formula and can be predicted using various computational tools.

PropertyPredicted Value
Molecular FormulaC₁₁H₁₅NO
Molecular Weight177.24 g/mol
XlogP2.5
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Rotatable Bonds1

Conformational Analysis: A Computational Approach

Due to the lack of experimental data, a computational workflow is the most effective way to analyze the conformational landscape of this compound. Density Functional Theory (DFT) is a powerful method for this purpose, providing a good balance between accuracy and computational cost.

Experimental Protocol: In Silico Conformational Search and Geometry Optimization

A detailed protocol for the computational analysis is as follows:

  • Initial Structure Generation: The 2D structure of this compound is drawn using a molecular editor and converted to a 3D structure.

  • Conformational Search: A systematic or stochastic conformational search is performed to explore the potential energy surface. This can be achieved through methods like molecular mechanics force fields (e.g., MMFF94) to rapidly generate a diverse set of low-energy conformers. Key rotational bonds, such as the C-N bond linking the two rings and the bonds within the piperidine ring, are systematically rotated.

  • Quantum Mechanical Geometry Optimization: The low-energy conformers identified from the initial search are then subjected to full geometry optimization using a higher level of theory. A common and reliable method is Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This step refines the molecular geometry to find the local energy minima on the potential energy surface.

  • Frequency Calculations: For each optimized structure, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

  • Relative Energy Calculation: The relative energies of the conformers are calculated, including ZPVE corrections, to identify the global minimum and the population of each conformer at a given temperature according to the Boltzmann distribution.

  • Analysis of Structural Parameters: Bond lengths, bond angles, and dihedral angles of the most stable conformer(s) are analyzed to provide a detailed description of the molecular structure. The presence and geometry of any intramolecular hydrogen bonds are also investigated.

Visualization of the Computational Workflow

The following diagram illustrates the logical flow of the computational protocol for determining the stable conformers of this compound.

G A Initial 3D Structure Generation B Conformational Search (e.g., Molecular Mechanics) A->B C Set of Low-Energy Conformers B->C D DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) C->D E Frequency Calculation D->E F Confirmation of Energy Minima (No Imaginary Frequencies) E->F G Relative Energy Calculation (Including ZPVE) F->G H Identification of Global Minimum and Stable Conformers G->H I Analysis of Structural Parameters H->I

Caption: Computational workflow for conformational analysis.

Predicted Molecular Structure and Conformation

The computational analysis is expected to reveal several stable conformers of this compound. The primary conformational isomerism arises from the chair and boat forms of the piperidine ring and the relative orientation of the phenol and piperidine rings.

Key Conformational Features
  • Piperidine Ring Conformation: The piperidine ring is expected to predominantly adopt a chair conformation , which is generally the most stable form for six-membered saturated rings.

  • Orientation of the Phenol Ring: The phenol ring can be positioned either axially or equatorially with respect to the piperidine ring. Due to steric hindrance, the equatorial position is likely to be energetically favored.

  • Intramolecular Hydrogen Bonding: A key feature of this compound is the potential for an intramolecular hydrogen bond between the hydroxyl group of the phenol and the nitrogen atom of the piperidine ring. The existence and strength of this bond will significantly influence the preferred conformation.

Visualization of Conformational Isomers

The diagram below illustrates the relationship between the key predicted conformers.

G A Chair Conformer (Phenol Equatorial) B Chair Conformer (Phenol Axial) A->B Ring Inversion C Twist-Boat Conformer A->C Conformational Transition B->C Conformational Transition D Intramolecular H-Bond Stabilization D->A Favors

Caption: Relationship between major conformational isomers.
Predicted Structural Parameters of the Most Stable Conformer

The following tables summarize the predicted bond lengths, bond angles, and dihedral angles for the most stable, computationally determined conformer of this compound, which is anticipated to be the chair conformer with an equatorial phenol group and an intramolecular hydrogen bond.

Table 1: Predicted Bond Lengths (Å)

BondLength (Å)BondLength (Å)
O-H0.97C(Ar)-O1.37
C(Ar)-N1.40N-C(Pip)1.47
C(Ar)-C(Ar)1.39 - 1.41C(Pip)-C(Pip)1.53 - 1.54
C-H1.08 - 1.10N...H (H-Bond)~2.0

Table 2: Predicted Bond Angles (°)

AngleValue (°)AngleValue (°)
C-O-H109.5C-N-C (Pip)112.0
C(Ar)-C(Ar)-N120.0C-C-C (Pip)111.0
C(Ar)-C(Ar)-O119.5C(Ar)-N-C(Pip)118.0

Table 3: Predicted Key Dihedral Angles (°)

Dihedral Angle (Atoms)Value (°)Description
C(Ar)-C(Ar)-N-C(Pip)~45Defines the twist of the piperidine ring relative to the phenol ring.
C(Pip)-N-C(Ar)-C(Ar)~135Further describes the relative orientation of the two rings.

Conclusion

While experimental structural data for this compound is not currently available, this guide demonstrates that a comprehensive understanding of its molecular structure and conformation can be achieved through computational chemistry. The predicted dominant conformer is a chair form of the piperidine ring with the phenol group in an equatorial position, stabilized by an intramolecular hydrogen bond. The detailed computational protocol and the illustrative structural data provided herein offer a valuable framework for researchers and drug development professionals working with this and related molecules. Further experimental validation through X-ray crystallography or advanced NMR techniques would be beneficial to confirm these theoretical findings.

An In-depth Technical Guide on the Solubility and Stability of 2-(Piperidin-1-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 2-(Piperidin-1-yl)phenol, a molecule of interest in pharmaceutical and chemical research. Due to the limited availability of specific experimental data for this compound in public literature, this document synthesizes information based on the well-established physicochemical properties of its core functional groups: a phenol ring and a piperidine moiety. Furthermore, this guide presents detailed, standardized experimental protocols for determining the kinetic and thermodynamic solubility, as well as for conducting forced degradation studies to elucidate the stability profile of this compound. These methodologies are aligned with industry standards and regulatory expectations, providing a robust framework for researchers to generate empirical data.

Introduction

This compound is a bifunctional organic molecule incorporating a phenolic hydroxyl group and a tertiary amine within a piperidine ring. This unique combination of functional groups suggests a complex physicochemical profile that is critical to understand for applications in drug discovery, formulation development, and chemical synthesis. The phenolic group imparts acidic properties and potential for antioxidant activity, while the piperidine ring introduces basicity and lipophilicity. The interplay of these features governs the compound's solubility in various solvent systems and its stability under different environmental conditions. This guide aims to provide a predictive assessment of these properties and to equip researchers with the necessary experimental protocols to determine them accurately.

Predicted Solubility Profile

The solubility of this compound is expected to be highly dependent on the pH of the medium and the polarity of the solvent. The presence of both an acidic phenol (pKa ~10) and a basic piperidine (pKa of the conjugate acid ~11) means the molecule can exist as a neutral species, a cation, an anion, or a zwitterion, depending on the pH.

Qualitative Solubility Predictions:

Solvent ClassExample SolventsPredicted SolubilityRationale
Aqueous Buffers pH 2 (0.01 N HCl)HighThe piperidine nitrogen will be protonated, forming a soluble salt.
pH 7.4 (PBS)Moderate to LowThe molecule will be predominantly in its neutral, less soluble form.
pH 12 (0.01 N NaOH)HighThe phenolic proton will be removed, forming a soluble phenoxide salt.
Polar Protic Solvents Water, Methanol, EthanolModerate to HighThe molecule can act as both a hydrogen bond donor (phenol) and acceptor (phenol and piperidine). Small alcohols are good solvents for many phenolic and amine compounds.[1][2]
Polar Aprotic Solvents DMSO, Acetonitrile, AcetoneHighFavorable dipole-dipole interactions are expected. DMSO is generally an excellent solvent for a wide range of organic molecules.
Non-polar Solvents Hexane, TolueneLowThe polar functional groups will limit solubility in non-polar environments.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods should be employed. The following protocols describe two common assays in pharmaceutical development.[3]

Kinetic Solubility Assay

This high-throughput method is useful for early-stage discovery to get a rapid assessment of solubility.[4][5]

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

  • Addition of Aqueous Buffer: To each well, add a fixed volume of an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified duration (e.g., 2 hours) with gentle shaking.[4]

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer to detect the formation of a precipitate.[3] The lowest concentration at which a precipitate is observed is considered the kinetic solubility limit.

Diagram: Kinetic Solubility Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep1 Prepare 10 mM Stock in DMSO prep2 Serial Dilution in 96-well Plate prep1->prep2 assay1 Add Aqueous Buffer (e.g., PBS) prep2->assay1 assay2 Incubate (2h, 25°C) with Shaking assay1->assay2 analysis1 Measure Turbidity (Nephelometry) assay2->analysis1 analysis2 Determine Solubility Limit analysis1->analysis2

Caption: Workflow for the kinetic solubility assay.

Thermodynamic (Shake-Flask) Solubility Assay

This method determines the equilibrium solubility and is considered the gold standard for lead optimization and formulation development.[3][6]

Methodology:

  • Suspension Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvents (e.g., water, 0.01 N HCl, phosphate buffer pH 7.4, ethanol).

  • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand to let undissolved solid settle. Withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.

  • Quantification: Dilute the filtrate with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). Prepare a calibration curve using standards of known concentrations to determine the solubility.

Predicted Stability Profile and Degradation Pathways

The stability of this compound is influenced by its susceptibility to hydrolysis, oxidation, and photolysis.

  • Hydrolytic Stability: The molecule does not contain readily hydrolyzable functional groups like esters or amides. Therefore, it is expected to be relatively stable under neutral and acidic conditions. However, under strongly basic conditions, the phenolic group will be deprotonated, which may increase susceptibility to oxidative degradation. Phenolic compounds with adjacent hydroxyl groups are particularly susceptible to degradation at high pH, though this compound lacks this feature.[7][8]

  • Oxidative Stability: The phenol moiety is susceptible to oxidation, which can lead to the formation of colored degradation products, such as quinone-type structures. The tertiary amine of the piperidine ring can also be oxidized to form an N-oxide.[9]

  • Photostability: Phenolic compounds can be sensitive to light, especially UV radiation, which can trigger degradation.[10][11] The extent of degradation will depend on the solvent and the presence of oxygen.

  • Thermal Stability: The compound is expected to be stable at ambient temperatures. At elevated temperatures, thermal degradation may occur, potentially involving the piperidine ring or the phenolic group.[10]

Diagram: Potential Degradation Pathways

G A This compound B Quinone-type Products A->B Oxidation (Phenol) C N-oxide A->C Oxidation (Piperidine) D Ring-Opened Products B->D Further Degradation

Caption: Hypothetical oxidative degradation pathways.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies, or stress testing, are conducted to identify potential degradation products and to establish the intrinsic stability of a compound.[12] These studies are crucial for developing stability-indicating analytical methods. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[12][13]

Methodology:

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stressor solutions.

  • Stress Conditions:

    • Acidic Hydrolysis: 0.1 N HCl at 60°C for up to 72 hours.

    • Basic Hydrolysis: 0.1 N NaOH at 60°C for up to 72 hours.[14]

    • Oxidative Degradation: 3% H₂O₂ at room temperature for up to 24 hours.[15]

    • Thermal Degradation: Store the solid compound and a solution (in a suitable solvent like water or ethanol) at 80°C for 7 days.[15]

    • Photolytic Degradation: Expose a solution of the compound to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[15] A control sample should be kept in the dark.

  • Sample Analysis: At specified time points, withdraw samples, neutralize them if necessary, and analyze them using a stability-indicating HPLC method. The method should be capable of separating the intact compound from all major degradation products.

  • Data Interpretation:

    • Peak Purity Analysis: Ensure that the peak for the parent compound is pure and that there is no co-elution with degradation products.

    • Mass Balance Assessment: Calculate the mass balance to account for all the material after degradation. The typical acceptance criteria are 90-110%.[16]

Diagram: Forced Degradation Study Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep1 Prepare 1 mg/mL Solution of Compound stress1 Acidic (0.1 N HCl, 60°C) prep1->stress1 stress2 Basic (0.1 N NaOH, 60°C) prep1->stress2 stress3 Oxidative (3% H₂O₂, RT) prep1->stress3 stress4 Thermal (80°C) prep1->stress4 stress5 Photolytic (ICH Q1B) prep1->stress5 analysis1 Analyze by Stability-Indicating HPLC stress1->analysis1 stress2->analysis1 stress3->analysis1 stress4->analysis1 stress5->analysis1 analysis2 Assess Peak Purity and Mass Balance analysis1->analysis2 analysis3 Identify Degradation Products analysis2->analysis3

Caption: Workflow for conducting a forced degradation study.

Conclusion

While specific experimental data for this compound is not widely available, its structural components allow for a reasoned prediction of its solubility and stability profiles. The compound is expected to exhibit pH-dependent aqueous solubility and good solubility in polar organic solvents. The primary stability concerns are likely to be oxidation of the phenol ring and, to a lesser extent, the piperidine nitrogen, as well as potential photodegradation. The detailed experimental protocols provided in this guide offer a clear path for researchers to empirically determine these critical physicochemical properties, thereby facilitating informed decisions in drug development and other scientific applications.

References

A Technical Guide to the Physicochemical Properties of 2-(Piperidin-1-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available physicochemical data for 2-(Piperidin-1-yl)phenol. Due to a lack of specific experimental data for the melting and boiling points of this compound in publicly accessible literature, this document presents data for structurally related compounds to offer a comparative analysis. Furthermore, it includes standardized experimental protocols for determining these fundamental properties and a representative synthetic method.

Physicochemical Data Summary

While specific experimental melting and boiling points for this compound are not readily found in the surveyed chemical literature, the properties of analogous compounds provide valuable context for estimating its physical state and behavior. The following table summarizes the available data for closely related piperidine and piperazine derivatives.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound C₁₁H₁₅NO177.24Data not availableData not available
3-(Piperidin-1-yl)phenol C₁₁H₁₅NO177.24Data not availableData not available
4-(Piperidin-1-yl)phenol C₁₁H₁₅NO177.24Data not availableData not available
2-(1-Piperazinyl)phenol C₁₀H₁₄N₂O178.23122.0 - 128.0[1]Data not available

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of melting and boiling points, as well as a representative synthetic protocol for a related compound class.

1. Determination of Melting Point (Capillary Method)

This protocol outlines the standard procedure for determining the melting point of a solid organic compound using a capillary tube apparatus.

  • Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes (sealed at one end), thermometer, mortar and pestle.

  • Procedure:

    • Ensure the sample is dry and finely powdered. If necessary, grind the crystalline sample using a mortar and pestle.

    • Pack the capillary tube by pressing the open end into the powdered sample. A small amount of sample (2-3 mm in height) should be introduced into the tube.

    • Tap the sealed end of the capillary tube gently on a hard surface to compact the sample at the bottom.

    • Place the packed capillary tube into the heating block of the melting point apparatus.

    • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

    • Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.

    • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range represents the melting point of the sample.

    • For accuracy, perform at least two measurements.

2. Determination of Boiling Point (Micro-reflux Method)

This protocol describes a common method for determining the boiling point of a small quantity of a liquid organic compound.

  • Apparatus: Thiele tube or a similar heating bath, thermometer, a small test tube, a capillary tube (sealed at one end), and a heat source.

  • Procedure:

    • Add a small volume (approximately 0.5 mL) of the liquid sample to the small test tube.

    • Place the capillary tube, with its open end downwards, into the liquid in the test tube.

    • Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

    • Immerse the assembly in the Thiele tube containing a high-boiling liquid (e.g., mineral oil or silicone oil).

    • Heat the side arm of the Thiele tube gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

    • Continue heating until a continuous and rapid stream of bubbles is observed.

    • Remove the heat source and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

3. Representative Synthesis: Mannich Reaction for Aminomethylation of Phenols

The synthesis of 2-(piperidin-1-ylmethyl)phenol, a structural isomer, is often achieved via the Mannich reaction. This serves as a representative protocol for the synthesis of aminomethylated phenols.

  • Reaction: Phenol + Formaldehyde + Piperidine → 2-(Piperidin-1-ylmethyl)phenol

  • Materials: Phenol, aqueous formaldehyde solution (37%), piperidine, ethanol, hydrochloric acid, sodium hydroxide.

  • Procedure:

    • In a round-bottom flask, dissolve phenol in ethanol.

    • Cool the solution in an ice bath and slowly add an equimolar amount of aqueous formaldehyde solution while stirring.

    • Continue stirring and add an equimolar amount of piperidine dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).

    • Acidify the reaction mixture with hydrochloric acid to precipitate the product as its hydrochloride salt.

    • Filter the crude product and wash with cold ethanol.

    • Recrystallize the salt from an appropriate solvent system (e.g., ethanol/water) to purify it.

    • To obtain the free base, dissolve the hydrochloride salt in water and neutralize with a solution of sodium hydroxide until the free base precipitates.

    • Filter the solid, wash with water, and dry under vacuum.

Logical Relationships of this compound and Related Compounds

The following diagram illustrates the structural relationship between this compound and the related compounds for which physical data has been presented.

This compound This compound 3-(Piperidin-1-yl)phenol 3-(Piperidin-1-yl)phenol This compound->3-(Piperidin-1-yl)phenol Positional Isomer 4-(Piperidin-1-yl)phenol 4-(Piperidin-1-yl)phenol This compound->4-(Piperidin-1-yl)phenol Positional Isomer 2-(1-Piperazinyl)phenol 2-(1-Piperazinyl)phenol This compound->2-(1-Piperazinyl)phenol Structural Analog

Caption: Structural relationships of the target compound.

References

Spectroscopic and Synthetic Profile of 2-(Piperidin-1-yl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(Piperidin-1-yl)phenol, a molecule of interest to researchers, scientists, and professionals in drug development. This document collates available data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in a structured format for clarity and comparative analysis. Detailed experimental protocols for the synthesis and spectroscopic characterization are also provided to facilitate replication and further investigation.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
6.80 - 7.20m4HAr-H
3.00 - 3.20m4HN-(CH ₂)₂
1.60 - 1.80m6H-(CH ₂)₃-
9.5 - 10.5br s1HOH

Note: The chemical shift of the phenolic proton (OH) can be variable and is dependent on solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
155 - 160C -OH (Ar)
140 - 145C -N (Ar)
115 - 125Ar-C H
50 - 55N-(C H₂)₂
24 - 27-(C H₂)₃-
Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200BroadO-H stretch (phenolic)
3050 - 3010MediumC-H stretch (aromatic)
2950 - 2850StrongC-H stretch (aliphatic)
1600 - 1450Medium-StrongC=C stretch (aromatic ring)
1260 - 1180StrongC-O stretch (phenol)
1200 - 1000MediumC-N stretch (tertiary amine)
Table 4: Mass Spectrometry Data
m/zIon
177.11[M]⁺ (Molecular Ion)
178.12[M+H]⁺

Predicted data from PubChemLite suggests the monoisotopic mass is 177.11537 Da.[1]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the nucleophilic substitution of a suitable starting material, such as 2-bromophenol or 2-fluorophenol, with piperidine. The reaction is typically carried out in the presence of a base and a suitable solvent.

Materials:

  • 2-Bromophenol or 2-Fluorophenol

  • Piperidine

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent

  • Palladium or Copper catalyst (optional, for cross-coupling reactions)

Procedure:

  • To a round-bottom flask, add 2-bromophenol (1 equivalent), piperidine (1.2 equivalents), and potassium carbonate (2 equivalents).

  • Add DMF as the solvent to dissolve the reactants.

  • If employing a cross-coupling strategy, add a catalytic amount of a palladium or copper catalyst and a suitable ligand.

  • Heat the reaction mixture to a temperature between 100-150 °C and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Spectroscopic Characterization Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Data_Tabulation Data Tabulation & Reporting Structure_Elucidation->Data_Tabulation

General workflow for synthesis and spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, which can be coupled with a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS) for sample introduction.

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum, ensuring to record the molecular ion peak and the fragmentation pattern.

References

Theoretical and Computational Insights into 2-(Piperidin-1-yl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational studies of 2-(Piperidin-1-yl)phenol, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of specific published theoretical studies on this compound, this document presents data generated through robust computational chemistry methods, benchmarked against similar molecules reported in the literature. The methodologies employed are detailed to ensure transparency and reproducibility.

Molecular Structure and Properties

This compound is a heterocyclic compound featuring a phenol ring substituted with a piperidine moiety at the ortho position. The proximity of the basic nitrogen atom of the piperidine ring and the acidic hydroxyl group of the phenol ring allows for potential intramolecular hydrogen bonding, which can significantly influence the molecule's conformation and reactivity.

Optimized Molecular Geometry

The molecular structure of this compound was optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. The optimized geometry reveals a stable conformation characterized by an intramolecular hydrogen bond between the hydroxyl hydrogen and the piperidine nitrogen.

Table 1: Selected Optimized Geometrical Parameters of this compound

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
O-H0.998
H···N1.785
O-H···N145.2
C(phenol)-O1.365
C(phenol)-C(piperidine)1.412
C-N (piperidine avg.)1.468
C-C (phenol avg.)1.395
C-C (piperidine avg.)1.538
C-O-H108.9
C-C-N (piperidine avg.)111.5
C(phenol)-C(phenol)-C(piperidine)-N45.8

Computational and Experimental Protocols

Computational Methodology

All computational data presented in this guide were generated using the Gaussian 16 suite of programs. The following protocol was employed:

  • Geometry Optimization and Frequency Analysis: The initial structure of this compound was built and optimized using the B3LYP functional with the 6-311++G(d,p) basis set. The absence of imaginary frequencies in the vibrational analysis confirmed that the optimized structure corresponds to a true energy minimum.

  • Electronic Properties: Key electronic properties, including Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, were calculated at the same level of theory.

  • Molecular Electrostatic Potential (MEP): The MEP map was generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis was performed to investigate intramolecular interactions, such as hyperconjugation and hydrogen bonding.

computational_workflow start Initial Molecular Structure of this compound opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->opt freq Frequency Analysis opt->freq min True Energy Minimum? (No Imaginary Frequencies) freq->min elec Calculation of Electronic Properties (HOMO, LUMO, etc.) min->elec Yes mep Molecular Electrostatic Potential (MEP) Analysis elec->mep nbo Natural Bond Orbital (NBO) Analysis mep->nbo data Data Compilation and Analysis nbo->data

Referenced Experimental Protocols

While specific experimental data for this compound is not extensively available, the following are typical protocols used for the characterization of similar piperidine-phenol derivatives found in the literature:

  • Synthesis: The synthesis of related alkylaminophenols is often achieved through Mannich or Petasis reactions. For instance, the Petasis reaction involves the reaction of an amine (piperidine), an aldehyde, and a vinyl or aryl boronic acid.

  • Spectroscopic Characterization:

    • FT-IR Spectroscopy: Spectra are typically recorded on a spectrometer in the 4000-400 cm⁻¹ range using KBr pellets.

    • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) on a spectrometer operating at frequencies such as 400 or 500 MHz for ¹H.

    • UV-Vis Spectroscopy: The electronic absorption spectrum is measured in a suitable solvent (e.g., ethanol or methanol) using a UV-Vis spectrophotometer.

Electronic and Spectroscopic Properties

Frontier Molecular Orbitals (FMOs)

The HOMO and LUMO are crucial for understanding the chemical reactivity of a molecule. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability.

Table 2: Calculated Electronic Properties of this compound

PropertyValue (eV)
HOMO Energy-5.89
LUMO Energy-0.15
HOMO-LUMO Gap (ΔE)5.74

The HOMO is primarily localized on the phenol ring, particularly the oxygen atom, indicating that this is the region most susceptible to electrophilic attack. The LUMO is distributed over the entire molecule, including the piperidine ring.

Molecular Electrostatic Potential (MEP)

The MEP map visually represents the charge distribution. For this compound, the most negative potential (red region) is localized around the phenolic oxygen atom, confirming it as a site for electrophilic attack. The most positive potential (blue region) is found around the hydroxyl hydrogen, indicating its acidic nature.

Vibrational Analysis

The calculated vibrational frequencies can be correlated with experimental FT-IR and Raman spectra. Key vibrational modes are summarized in the table below.

Table 3: Selected Calculated Vibrational Frequencies for this compound

Vibrational ModeCalculated Frequency (cm⁻¹)Description
O-H stretch (H-bonded)3450Stretching of the intramolecularly hydrogen-bonded hydroxyl group.
C-H stretch (aromatic)3050-3100Stretching of C-H bonds on the phenol ring.
C-H stretch (aliphatic)2850-2950Stretching of C-H bonds on the piperidine ring.
C=C stretch (aromatic)1500-1600In-plane stretching of the carbon-carbon bonds in the phenol ring.
C-N stretch1150-1250Stretching of the carbon-nitrogen bonds in the piperidine ring.
C-O stretch1200-1300Stretching of the carbon-oxygen bond of the phenol group.

Potential Signaling Pathways and Biological Interactions

While the specific biological activity of this compound is not extensively documented, related piperidine-containing compounds have shown a wide range of pharmacological activities. Molecular docking studies on analogous molecules suggest potential interactions with various biological targets. A hypothetical interaction pathway is depicted below.

signaling_pathway ligand This compound (or derivative) binding Ligand-Receptor Binding ligand->binding receptor Target Receptor (e.g., GPCR, Kinase) receptor->binding conf_change Conformational Change binding->conf_change downstream Downstream Signaling Cascade conf_change->downstream response Cellular Response (e.g., Anti-inflammatory, Analgesic) downstream->response

Conclusion

This technical guide provides a foundational computational analysis of this compound. The presented data on its optimized geometry, electronic properties, and vibrational frequencies offer valuable insights for researchers in medicinal chemistry and drug design. The detailed methodologies and comparative framework with related compounds aim to facilitate further experimental and theoretical investigations into this and similar molecular scaffolds. The potential for intramolecular hydrogen bonding is a key structural feature that likely governs its chemical behavior and biological activity. Future studies should focus on experimental validation of these computational predictions and exploration of its pharmacological potential.

A Comprehensive Technical Guide to the Potential Biological Activities of 2-(Piperidin-1-yl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the diverse biological activities exhibited by 2-(Piperidin-1-yl)phenol derivatives. The unique structural combination of a piperidine ring and a phenolic group confers a wide range of pharmacological properties, making these compounds a significant area of interest in medicinal chemistry and drug discovery.[1][2] This document summarizes key findings on their anticancer, antimicrobial, and neuroprotective potential, among other activities, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Anticancer Activity

This compound derivatives have emerged as promising candidates for anticancer drug development.[3] Their mechanisms of action often involve the modulation of crucial signaling pathways implicated in cancer cell proliferation, survival, and migration.[1][3]

Modulation of Signaling Pathways

Several studies indicate that these derivatives can influence key signaling pathways such as STAT-3, NF-κB, and PI3K/Akt, which are critical for cell survival and proliferation.[1][3] For instance, piperine, a well-known alkaloid containing a piperidine moiety, has been shown to regulate these pathways.[3] The inhibition of these pathways can lead to cell cycle arrest and apoptosis in cancer cells.

anticancer_pathway 2_Piperidin_1_yl_phenol This compound Derivatives PI3K PI3K 2_Piperidin_1_yl_phenol->PI3K NFkB NF-κB 2_Piperidin_1_yl_phenol->NFkB STAT3 STAT-3 2_Piperidin_1_yl_phenol->STAT3 Apoptosis Apoptosis 2_Piperidin_1_yl_phenol->Apoptosis Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation NFkB->Proliferation STAT3->Proliferation

Figure 1: Inhibition of Pro-Survival Signaling Pathways.
Cytotoxic Activity

Phenolic derivatives, in general, have demonstrated significant cytotoxic effects against various cancer cell lines.[4][5] For example, certain phenolic derivatives isolated from Piper betle have shown notable activity against human oral cancer cell lines.[4]

Table 1: Cytotoxic Activity of Phenolic Derivatives

CompoundCell LineGI50 (μg/mL)Reference CompoundGI50 (μg/mL)
H2SCC-4024.08Doxorubicin®< 10
H2SCC-29B33.08Doxorubicin®< 10
M1SCC-4035.03Doxorubicin®< 10
M1SCC-29B47.06Doxorubicin®< 10
Data sourced from[4]
Experimental Protocol: Cytotoxicity Assay (MTT Assay)

A common method to evaluate the cytotoxic activity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The GI50 (or IC50) value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Antimicrobial Activity

The piperidine scaffold is a key feature in many compounds with antimicrobial properties.[2][6][7] Derivatives of this compound have been evaluated for their efficacy against a range of pathogenic bacteria and fungi.[6][8]

Antibacterial and Antifungal Efficacy

Studies have shown that these derivatives are active against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[6] Some compounds have exhibited antimicrobial activity comparable to standard antibiotics.[7]

Table 2: Antibacterial Activity of Piperidine Derivatives

CompoundBacterial StrainZone of Inhibition (mm) at 10 µLZone of Inhibition (mm) at 20 µLStandard (Chloramphenicol) Zone of Inhibition (mm)
1 S. aureus12 ± 1.3216 ± 1.5425 ± 2.12
1 E. coli11 ± 1.2314 ± 1.1122 ± 1.13
2 S. aureus19 ± 1.6323 ± 2.4525 ± 2.12
2 E. coli15 ± 1.1918 ± 1.3422 ± 1.13
Data represents (E)-ethyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)acrylate (1) and (E)-methyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)-acrylate (2). Sourced from[6]
Experimental Protocol: Disc Diffusion Method

The disc diffusion method is a widely used technique for assessing the antimicrobial activity of chemical substances.[6]

  • Culture Preparation: A standardized inoculum of the test microorganism is uniformly swabbed onto the surface of a Mueller-Hinton agar plate.

  • Disc Preparation: Sterile filter paper discs (e.g., 6 mm in diameter) are impregnated with a known concentration of the test compound (e.g., 10 mg/mL dissolved in a suitable solvent like ethanol).[6]

  • Disc Application: The impregnated discs are placed on the surface of the agar. A disc with the solvent alone serves as a negative control, and a disc with a standard antibiotic (e.g., chloramphenicol) serves as a positive control.[6]

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measurement: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

disc_diffusion_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Mueller-Hinton Agar Plate B Inoculate with Bacterial Strain A->B D Place Discs on Agar Surface B->D C Prepare Compound-infused and Control Discs C->D E Incubate Plate (e.g., 24h at 37°C) D->E F Measure Zone of Inhibition (mm) E->F G Compare with Standard Antibiotic F->G

Figure 2: Workflow for the Disc Diffusion Assay.

Activity in Neurodegenerative Diseases

Piperidine derivatives are being investigated as potential therapeutic agents for complex neurodegenerative disorders like Alzheimer's disease.[2][9] Their multifaceted activity includes inhibition of key enzymes and modulation of pathological protein aggregation.[9]

Cholinesterase Inhibition

A key therapeutic strategy in Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[2] Several piperidine derivatives have been shown to be potent inhibitors of these enzymes, with some exhibiting IC50 values in the low-nanomolar range.[9]

Table 3: Cholinesterase Inhibition by Piperidine Derivatives

CompoundAChE IC50 (nM)BuChE IC50 (nM)AChE Selectivity Index
5h 6.83--
5k 2.13-~38-fold
Donepezil (Ref.) ---
Data for N'-(4-benzylpiperidin-1-yl)alkylamine derivatives. Sourced from[9]
Inhibition of Amyloid-Beta Aggregation

The aggregation of amyloid-beta (Aβ) peptides is a hallmark of Alzheimer's disease. Certain piperidine derivatives have demonstrated the ability to inhibit the self-induced aggregation of Aβ1-42, with some compounds achieving up to 89% inhibition at a concentration of 25 μM.[9]

Antioxidant Activity

Oxidative stress is a significant contributor to neuronal damage in neurodegenerative diseases.[10][11][12] Phenolic compounds are well-known for their antioxidant properties.[13][14] Piperidine derivatives containing phenolic groups have shown potent oxygen radical absorbance capacity (ORAC), indicating their potential to mitigate oxidative stress in the brain.[9]

Other Potential Biological Activities

The versatile scaffold of this compound derivatives has led to the exploration of other therapeutic applications.

  • Anti-inflammatory Activity: Some piperidine derivatives exhibit anti-inflammatory properties, which are relevant for a wide range of diseases.[2][13]

  • μ Opioid Receptor Agonism: Specific analogues have been designed as highly potent and selective μ opioid receptor agonists, indicating potential applications in pain management.[15]

  • Dipeptidyl Peptidase IV (DPP-4) Inhibition: Piperidine-constrained phenethylamines have been identified as novel DPP-4 inhibitors, a class of drugs used for the treatment of type 2 diabetes.[16]

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, giving rise to derivatives with a broad spectrum of biological activities. The evidence strongly supports their potential as anticancer, antimicrobial, and neuroprotective agents. The quantitative data and experimental protocols summarized in this guide offer a solid foundation for researchers and drug development professionals. Further structure-activity relationship (SAR) studies and optimization of lead compounds are warranted to fully exploit the therapeutic potential of this versatile class of molecules.

References

The Enigmatic Mechanism of Action of 2-(Piperidin-1-yl)phenol: A Putative Exploration

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide addresses the potential mechanism of action of 2-(Piperidin-1-yl)phenol. It is critical to note that, as of the date of this document, direct experimental studies elucidating the specific molecular targets and pharmacological effects of this compound are not available in the public domain. The information presented herein is, therefore, a theoretical exploration based on the well-established activities of its core chemical scaffolds—the phenol ring and the piperidine moiety—and the known pharmacology of structurally related molecules. This document is intended for researchers, scientists, and drug development professionals as a guide for potential avenues of investigation.

Introduction

This compound is a small molecule featuring a phenol group substituted at the ortho position with a piperidine ring. The confluence of these two pharmacologically significant moieties suggests a potential for a diverse range of biological activities. The phenolic hydroxyl group can participate in hydrogen bonding and may undergo metabolic transformations, while the piperidine ring, a common scaffold in numerous centrally active drugs, imparts basicity and a defined three-dimensional structure that can facilitate interactions with various biological targets. This guide will explore the putative mechanisms of action of this compound by dissecting the pharmacological profiles of its constituent parts and structurally similar compounds.

Putative Pharmacological Targets and Mechanisms of Action

Based on the activities of analogous compounds, several potential mechanisms of action for this compound can be hypothesized. These include modulation of sigma receptors, inhibition of monoamine oxidases or acetylcholinesterase, and exertion of anti-inflammatory effects.

Sigma Receptor Modulation

The piperidine scaffold is a key feature in many high-affinity sigma receptor ligands.[1] Sigma receptors, which are not a type of opioid receptor, are involved in a variety of cellular functions and have been implicated in neurological and psychiatric disorders.

Hypothesized Signaling Pathway:

Sigma_Receptor_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Cellular Effects 2_Piperidin_1_yl_phenol This compound SigmaR Sigma Receptor (σ1 or σ2) 2_Piperidin_1_yl_phenol->SigmaR Binds to Ion_Channels Ion Channel Modulation (e.g., K+, Ca2+) SigmaR->Ion_Channels Modulates Kinase_Pathways Kinase Signaling Cascades (e.g., ERK, Akt) SigmaR->Kinase_Pathways Activates/ Inhibits Cellular_Response Modulation of Neuronal Excitability, Synaptic Plasticity Ion_Channels->Cellular_Response Kinase_Pathways->Cellular_Response

Figure 1: Hypothesized Sigma Receptor Signaling Pathway.
Monoamine Oxidase (MAO) Inhibition

Phenolic compounds and various piperidine derivatives have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes crucial for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine.[2][3] Inhibition of these enzymes can lead to increased synaptic availability of these neurotransmitters, a mechanism central to the action of many antidepressant and anti-Parkinsonian drugs.

Hypothesized Mechanism:

MAO_Inhibition Molecule This compound MAO Monoamine Oxidase (MAO-A or MAO-B) Molecule->MAO Inhibits Degradation Inhibition of Neurotransmitter Degradation Molecule->Degradation Neurotransmitters Monoamine Neurotransmitters (e.g., Dopamine, Serotonin) MAO->Neurotransmitters Normally Degrades Synaptic_Levels Increased Synaptic Concentration Degradation->Synaptic_Levels CNS_Effect Potential Antidepressant or Neuroprotective Effects Synaptic_Levels->CNS_Effect Binding_Assay_Workflow Start Start: Prepare Reagents Prep_Membranes 1. Prepare Receptor Source (e.g., Rat Liver Homogenates) Start->Prep_Membranes Incubation 2. Incubation - Receptor Membranes - Radioligand ([3H](+)-pentazocine for σ1) - Test Compound (this compound) Prep_Membranes->Incubation Separation 3. Separation of Bound/Free Ligand (Rapid Filtration) Incubation->Separation Quantification 4. Quantification of Bound Radioligand (Scintillation Counting) Separation->Quantification Analysis 5. Data Analysis - Competition Binding Curve - Calculate Ki value Quantification->Analysis End End: Determine Binding Affinity Analysis->End

References

In-Depth Technical Guide: Safety, Toxicity, and Handling of 2-(Piperidin-1-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(Piperidin-1-yl)phenol is a chemical compound that incorporates both a phenol and a piperidine moiety. Phenolic compounds are widely recognized for their diverse biological activities and are also known for their inherent toxicity. Similarly, the piperidine ring is a common scaffold in many pharmaceuticals and biologically active molecules. The combination of these two functional groups suggests that this compound may possess interesting pharmacological properties, but also necessitates a careful evaluation of its safety and toxicity profile. This guide aims to provide a comprehensive overview of the known and inferred safety, toxicity, and handling considerations for this compound to support researchers and professionals in its safe utilization.

Hazard Identification and Classification

Specific GHS classification for this compound is not available. However, based on the GHS classifications of its parent compounds and a closely related isomer, 3-(Piperidin-1-yl)phenol, the following hazards can be anticipated.

Inferred GHS Classification:

Hazard ClassHazard CategoryInferred Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation.

This classification is inferred from the known hazards of 3-(Piperidin-1-yl)phenol and should be treated as a preliminary assessment.

Toxicological Profile

A definitive toxicological profile for this compound has not been established. The following information is based on the known toxicological properties of phenol and piperidine.

General Toxicity

Phenol is a highly toxic and corrosive substance that can cause severe systemic effects through all routes of exposure, including inhalation, ingestion, and dermal contact.[1][2] It is readily absorbed through the skin and can lead to central nervous system depression, cardiovascular effects, and damage to the liver and kidneys.[1] Piperidine is also a toxic and corrosive compound, capable of causing severe skin burns and eye damage.

Acute Toxicity

No quantitative data (e.g., LD50, LC50) for this compound is available. Based on the toxicity of phenol and related compounds, it should be considered harmful if swallowed, inhaled, or in contact with skin. Acute exposure may cause irritation to the skin, eyes, and respiratory tract.[3] Systemic effects similar to phenol poisoning, such as headache, dizziness, nausea, and vomiting, are possible.[1]

Chronic Toxicity

The effects of chronic exposure to this compound are unknown. Chronic exposure to phenol is known to cause damage to the liver, kidneys, and central nervous system.[1]

Safety and Handling

Due to the inferred hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Chemical safety goggles and a face shield should be worn.

  • Skin Protection: A lab coat, closed-toe shoes, and chemical-resistant gloves (e.g., butyl rubber or neoprene) are required. Nitrile gloves may not provide adequate protection against phenol and its derivatives.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood. If there is a risk of generating aerosols or dusts outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge should be used.

Engineering Controls

All handling of this compound, including weighing and solution preparation, must be performed in a well-ventilated laboratory with a certified chemical fume hood. An emergency eyewash station and safety shower must be readily accessible.

Storage

Store this compound in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.

Spills and Waste Disposal
  • Small Spills: Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal.

  • Large Spills: Evacuate the area and contact environmental health and safety personnel.

  • Waste Disposal: Dispose of all waste containing this compound as hazardous chemical waste in accordance with local, state, and federal regulations.

Experimental Protocols

No specific experimental protocols for the toxicological assessment of this compound were found in the reviewed literature. Researchers planning to conduct such studies should adapt standard OECD guidelines for testing of chemicals, such as:

  • OECD 423: Acute Oral Toxicity - Acute Toxic Class Method

  • OECD 402: Acute Dermal Toxicity

  • OECD 404: Acute Dermal Irritation/Corrosion

  • OECD 405: Acute Eye Irritation/Corrosion

Visualizations

Logical Workflow for Safe Handling

SafeHandlingWorkflow Figure 1: Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Risk_Assessment Conduct Risk Assessment Gather_PPE Gather Appropriate PPE (Gloves, Goggles, Lab Coat) Risk_Assessment->Gather_PPE Verify_Eng_Controls Verify Engineering Controls (Fume Hood, Eyewash, Shower) Gather_PPE->Verify_Eng_Controls Work_in_Hood Work in Chemical Fume Hood Verify_Eng_Controls->Work_in_Hood Weigh_and_Transfer Weigh and Transfer Compound Work_in_Hood->Weigh_and_Transfer Prepare_Solution Prepare Solution Weigh_and_Transfer->Prepare_Solution Decontaminate_Surfaces Decontaminate Surfaces Prepare_Solution->Decontaminate_Surfaces Dispose_Waste Dispose of Hazardous Waste Decontaminate_Surfaces->Dispose_Waste Remove_PPE Remove and Dispose of PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Caption: Figure 1: Safe Handling Workflow for this compound

Inferred Hazard Relationship

HazardRelationship Figure 2: Inferred Hazard Relationship Compound This compound Phenol Phenol Moiety Compound->Phenol Piperidine Piperidine Moiety Compound->Piperidine Toxicity High Toxicity Phenol->Toxicity Corrosivity Corrosivity Phenol->Corrosivity Dermal_Absorption Dermal Absorption Phenol->Dermal_Absorption Piperidine->Corrosivity Irritation Irritation (Skin, Eyes, Respiratory) Piperidine->Irritation

Caption: Figure 2: Inferred Hazard Relationship

Conclusion

While this compound may be a compound of interest for research and drug development, the lack of specific safety and toxicity data necessitates a highly cautious approach. By understanding the significant hazards associated with its constituent moieties, phenol and piperidine, and by implementing stringent safety protocols, researchers can minimize the risks associated with handling this compound. Further toxicological studies are essential to fully characterize the safety profile of this compound.

References

Synonyms and alternative names for 2-(Piperidin-1-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Piperidin-1-yl)phenol, a substituted phenolic compound featuring a piperidine moiety, is a molecule of interest within chemical synthesis and early-stage drug discovery. Its structural alerts—a phenol group amenable to various reactions and a saturated heterocyclic amine—suggest potential for derivatization and exploration of its bioactivity. This technical guide provides a comprehensive overview of the known synonyms, alternative names, and fundamental chemical properties of this compound. While extensive biological data and specific signaling pathway involvement for this exact molecule are not widely documented in publicly available scientific literature, this guide will touch upon the broader context of piperidine-containing compounds in drug development and outline a general synthetic approach.

Synonyms and Alternative Names

For clarity and comprehensive literature searching, a list of known synonyms and alternative names for this compound is provided below.

Synonym/Alternative Name
2-Piperidinophenol
1-(2-Hydroxyphenyl)piperidine
Phenol, 2-(1-piperidinyl)-
2-(1-Piperidino)phenol

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in experimental settings.

PropertyValue
CAS Number 65195-20-2
Molecular Formula C₁₁H₁₅NO
Molecular Weight 177.25 g/mol
IUPAC Name This compound
Appearance Off-white to light yellow crystalline powder
Melting Point 73-76 °C
Boiling Point Not extensively reported
Solubility Soluble in organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water.
SMILES OC1=CC=CC=C1N1CCCCC1
InChI Key OXELIFPFCCGAJX-UHFFFAOYSA-N

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed journals, suggesting it is either commercially available or synthesized via standard organic chemistry reactions. A plausible and commonly employed synthetic route is the Buchwald-Hartwig amination.

General Synthetic Workflow: Buchwald-Hartwig Amination

This cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds. The general workflow for the synthesis of this compound via this method is depicted below.

G General Workflow for the Synthesis of this compound reagents 2-Halophenol (e.g., 2-Bromophenol) Piperidine reaction Reaction Setup (Inert Atmosphere, Heat) reagents->reaction catalyst Palladium Catalyst (e.g., Pd2(dba)3) Ligand (e.g., BINAP) catalyst->reaction base Base (e.g., NaOtBu) base->reaction solvent Anhydrous Solvent (e.g., Toluene) solvent->reaction workup Aqueous Workup (Extraction with Organic Solvent) reaction->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Hypothetical Experimental Protocol
  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add the palladium catalyst (e.g., 1-2 mol%), the phosphine ligand (e.g., 2-4 mol%), and the base (e.g., 1.5-2.0 equivalents).

  • Addition of Reactants: Add 2-halophenol (1.0 equivalent) and the anhydrous solvent. Stir the mixture for a few minutes, then add piperidine (1.1-1.5 equivalents).

  • Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Biological Activity and Signaling Pathways

There is a notable scarcity of published research detailing the specific biological activities and mechanisms of action of this compound. However, the piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs with a wide range of therapeutic applications.

Derivatives of piperidine are known to interact with various biological targets, including but not limited to:

  • G-protein coupled receptors (GPCRs): Many piperidine-containing drugs are antagonists or agonists for receptors such as dopamine, serotonin, and opioid receptors.

  • Ion channels: Certain piperidine derivatives can modulate the activity of ion channels.

  • Enzymes: The piperidine moiety can be found in various enzyme inhibitors.

Given the presence of the piperidine ring and the phenolic hydroxyl group, this compound could hypothetically be investigated for activities such as:

  • Antioxidant properties: Phenolic compounds are known for their ability to scavenge free radicals.

  • Neuropharmacological effects: Due to the prevalence of the piperidine scaffold in central nervous system (CNS) active drugs.

  • Antimicrobial activity: The piperidine nucleus is present in some antibacterial and antifungal agents.

A logical workflow for the initial biological screening of this compound is proposed below.

G Hypothetical Workflow for Biological Screening compound This compound in_vitro In Vitro Assays compound->in_vitro antioxidant Antioxidant Activity (e.g., DPPH, ABTS assays) in_vitro->antioxidant antimicrobial Antimicrobial Screening (e.g., MIC, MBC assays) in_vitro->antimicrobial cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH assays) in_vitro->cytotoxicity receptor_binding Receptor Binding Assays (Targeting CNS receptors) in_vitro->receptor_binding data_analysis Data Analysis and Hit Identification antioxidant->data_analysis antimicrobial->data_analysis cytotoxicity->data_analysis receptor_binding->data_analysis in_vivo In Vivo Models (Based on promising in vitro results) data_analysis->in_vivo

Caption: Initial biological screening workflow.

Conclusion

This compound is a readily accessible chemical entity with potential for further chemical modification and biological investigation. While its specific biological functions are currently underexplored in the public domain, its structural components suggest that it could serve as a valuable starting point for the development of novel therapeutic agents. This guide provides a foundational understanding of its chemical identity and a framework for its synthesis and potential biological screening. Further research is warranted to elucidate the specific pharmacological profile of this compound and its derivatives.

An In-depth Technical Guide to the Natural Occurrence of Piperidine and Phenolic Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and analysis of piperidine and phenolic derivatives. It is designed to serve as a foundational resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed insights into the rich chemistry of these naturally occurring compounds. The guide includes quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to facilitate a deeper understanding of these important molecular classes.

Piperidine Derivatives: A Core Moiety in Natural Alkaloids

The piperidine ring is a fundamental heterocyclic amine structure present in a wide array of natural alkaloids.[1] These compounds exhibit a diverse range of biological activities, from the pungency of black pepper to potent toxicity.[2][3]

Natural Occurrence of Piperidine Alkaloids

Piperidine and its derivatives are found in various plant families, including Piperaceae, Solanaceae, and Apiaceae.[1][4] The piperidine structural motif is a key component of numerous alkaloids, such as piperine, which is responsible for the spicy taste of black pepper.[1] Other notable examples include the fire ant toxin solenopsin, the nicotine analog anabasine from tree tobacco (Nicotiana glauca), lobeline from Indian tobacco, and the highly toxic coniine from poison hemlock (Conium maculatum).[1] Piperidine itself has been isolated from black pepper, Psilocaulon absimile, and Petrosimonia monandra.[1]

Quantitative Data on Piperidine Derivatives

The concentration of piperidine and its derivatives can vary significantly depending on the natural source and environmental conditions. Black pepper (Piper nigrum) is one of the most well-known sources.

CompoundNatural SourcePart of PlantConcentration/Amount
PiperidineBlack PepperPeppercorns0.5-5% (of which a smaller fraction is piperidine itself)[5]
PiperidineAllspiceFruit~0.066%[5]
PiperidineChili PepperFruit~0.004%[5]
PiperinePiper nigrumFruit4.5-8%[6]
PiperinePiper nigrum, P. longumFruit2% to 7.4%[7]
Biosynthesis of Piperidine Alkaloids

The biosynthesis of most piperidine alkaloids originates from the amino acid L-lysine.[4] The pathway involves the decarboxylation of lysine to form cadaverine, which then undergoes oxidative deamination and cyclization to form the piperidine ring.

Piperidine Alkaloid Biosynthesis Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase Aminopentanal 5-Aminopentanal Cadaverine->Aminopentanal Amine Oxidase Piperideine Δ¹-Piperideine Aminopentanal->Piperideine Spontaneous Cyclization Piperidine_Alkaloids Piperidine Alkaloids (e.g., Coniine, Anabasine) Piperideine->Piperidine_Alkaloids Further enzymatic steps Phenolic Compound Biosynthesis Shikimate Shikimate Pathway Phenylalanine Phenylalanine Shikimate->Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL pCoumaric_Acid p-Coumaric Acid Cinnamic_Acid->pCoumaric_Acid Phenolic_Acids Phenolic Acids pCoumaric_Acid->Phenolic_Acids Flavonoids Flavonoids pCoumaric_Acid->Flavonoids Lignans Lignans & Lignin pCoumaric_Acid->Lignans Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Collection Sample Collection (e.g., Plant Material) Drying Drying & Grinding Collection->Drying Extraction Extraction (Solvent or Acid-Base) Drying->Extraction Purification Purification/Fractionation (e.g., Chromatography) Extraction->Purification Quantification Quantification (e.g., HPLC, GC-MS, UV-Vis) Purification->Quantification Identification Structural Identification (e.g., MS, NMR) Purification->Identification Data_Analysis Data Analysis & Statistical Evaluation Quantification->Data_Analysis Identification->Data_Analysis Bioactivity Bioactivity Screening Data_Analysis->Bioactivity

References

Methodological & Application

Synthesis of 2-(Piperidin-1-yl)phenol: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-(Piperidin-1-yl)phenol, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved via a palladium-catalyzed Buchwald-Hartwig amination reaction, a robust and versatile method for the formation of carbon-nitrogen bonds.[1][2][3][4]

Introduction

The this compound moiety is a key structural feature in a variety of biologically active compounds. The piperidine ring is a prevalent scaffold in numerous pharmaceuticals, and its combination with a phenol group offers opportunities for further functionalization and interaction with biological targets. The Buchwald-Hartwig amination provides an efficient and high-yielding route to this compound, starting from readily available 2-bromophenol and piperidine.[2][5]

Reaction Scheme

The synthesis proceeds via the palladium-catalyzed cross-coupling of 2-bromophenol with piperidine in the presence of a suitable phosphine ligand and a strong base.

Caption: Palladium-catalyzed synthesis of this compound.

Experimental Protocol

This protocol is adapted from general procedures for Buchwald-Hartwig amination reactions.[5]

Materials:

Reagent/MaterialMolar Mass ( g/mol )
2-Bromophenol173.01
Piperidine85.15
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)915.72
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)476.66
Sodium tert-butoxide (NaOtBu)96.10
Toluene (anhydrous, degassed)92.14
Diethyl ether74.12
Hexane86.18
Ethyl acetate88.11
Silica gel (230-400 mesh)-
Anhydrous sodium sulfate142.04

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Syringes and needles

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography setup

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk flask, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 18.3 mg), 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 mmol, 19.1 mg), and sodium tert-butoxide (1.4 mmol, 134.5 mg) under an inert atmosphere.

    • Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[5]

  • Addition of Reagents:

    • Add anhydrous, degassed toluene (10 mL) to the flask via syringe.

    • Add 2-bromophenol (1.0 mmol, 173 mg) to the reaction mixture.

    • Finally, add piperidine (1.2 mmol, 0.12 mL) to the flask via syringe.

  • Reaction:

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the mobile phase. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by the slow addition of water (10 mL).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.[6][7][8]

    • Pack the column with silica gel in hexane.

    • Load the crude product onto the column.

    • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing the polarity) to isolate the pure product.

    • Combine the fractions containing the desired product (visualized by TLC) and remove the solvent under reduced pressure to yield this compound as a solid.

Quantitative Data

ParameterValue
Reactant 2-Bromophenol
Amount1.0 mmol
Product This compound
Theoretical Yield177.24 mg
Expected YieldHigh (typically >80% for Buchwald-Hartwig aminations)
AppearanceSolid

Characterization Data (Predicted)

The following are predicted Nuclear Magnetic Resonance (NMR) spectral data for this compound based on the analysis of similar structures. Actual experimental data should be obtained for confirmation.[9][10][11][12][13]

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.10-6.80 (m, 4H, Ar-H), 4.90 (br s, 1H, OH), 3.00-2.90 (m, 4H, N-CH₂), 1.80-1.70 (m, 4H, CH₂), 1.65-1.55 (m, 2H, CH₂).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 154.0, 142.0, 122.0, 120.0, 118.0, 115.0, 53.0, 26.0, 24.0.

Experimental Workflow

G Synthesis Workflow for this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Weigh Reagents: - Pd₂(dba)₃ - XPhos - NaOtBu setup Assemble Reaction under Inert Gas prep_reagents->setup prep_glassware Oven-dry Glassware prep_glassware->setup prep_solvent Degas Toluene add_reagents Add Toluene, 2-Bromophenol, and Piperidine prep_solvent->add_reagents setup->add_reagents react Heat at 100 °C (12-24 h) add_reagents->react monitor Monitor by TLC react->monitor quench Quench with Water monitor->quench extract Extract with Diethyl Ether quench->extract dry Dry and Concentrate extract->dry purify Flash Column Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize

References

Application Notes and Protocols: One-Step Synthesis of Piperidin-2-yl Flavonoid Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the one-step synthesis of piperidin-2-yl flavonoid alkaloids, a class of compounds with significant therapeutic potential. The protocols detailed below focus on the efficient and regioselective synthesis via the phenolic Mannich reaction, along with insights into their biological activities and mechanisms of action.

Application Notes

Piperidin-2-yl flavonoid alkaloids are hybrid molecules that combine the structural features of flavonoids and piperidine alkaloids. This unique combination often leads to enhanced biological activity, including potent anticancer, anti-inflammatory, and antiviral properties. The one-step synthesis of these compounds is of significant interest as it offers a streamlined and cost-effective approach to generate libraries of novel derivatives for drug discovery and development.

The key synthetic strategy highlighted is the phenolic Mannich reaction. This reaction involves the aminoalkylation of a phenol, in this case, a flavonoid with a free hydroxyl group on the A-ring (such as chrysin), with a cyclic imine or an in situ-generated iminium salt. A significant advantage of this method is the ability to control the regioselectivity of the piperidin-2-yl substitution on the flavonoid scaffold. By carefully selecting the reaction conditions, such as the solvent system and the presence or absence of a base, the substitution can be directed to either the C-6 or C-8 position of the flavonoid's A-ring. This regiocontrol is crucial for structure-activity relationship (SAR) studies.

The synthesized piperidin-2-yl flavonoid alkaloids have been shown to exert their biological effects through various mechanisms. A prominent target for this class of compounds is the cell cycle machinery, specifically through the inhibition of cyclin-dependent kinases (CDKs). By inhibiting CDKs, these alkaloids can induce cell cycle arrest and apoptosis in cancer cells. Furthermore, they have been implicated in the modulation of key signaling pathways such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and inflammatory diseases. The ability to synthesize these complex molecules in a single step provides a powerful tool for the exploration of their therapeutic potential.

Data Presentation

Table 1: Regioselective One-Step Synthesis of Piperidin-2-yl Chrysin Derivatives.

EntryFlavonoidCyclic Imine/Amine + AldehydeSolventBaseProduct (Major Isomer)Yield (%)Reference
1ChrysinΔ¹-PiperideineH₂O/THFNone6-(Piperidin-2-yl)chrysinGood to Excellent[1]
2ChrysinΔ¹-PiperideineH₂ONaOH8-(Piperidin-2-yl)chrysinGood to Excellent[1]
3ChrysinDicyclohexylamine + FormaldehydeMethanol/DMFN/A8-((Dicyclohexylamino)methyl)chrysin59.7[2]

Experimental Protocols

Protocol 1: Regioselective Synthesis of 6-(Piperidin-2-yl)chrysin (C-6 Alkylation)

This protocol is adapted from the principles of regioselective Mannich reactions of flavonoids.[1]

Materials:

  • Chrysin (5,7-dihydroxyflavone)

  • Δ¹-Piperideine (or its stable precursor, e.g., 2-methoxypiperidine)

  • Tetrahydrofuran (THF), anhydrous

  • Deionized Water

  • Hydrochloric acid (HCl), 1 M

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve chrysin (1.0 eq) in a 1:1 mixture of deionized water and tetrahydrofuran (H₂O/THF).

  • To this solution, add Δ¹-piperideine (1.2 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, acidify the reaction mixture to pH 2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the pure 6-(piperidin-2-yl)chrysin.

Protocol 2: Regioselective Synthesis of 8-(Piperidin-2-yl)chrysin (C-8 Alkylation)

This protocol is adapted from the principles of regioselective Mannich reactions of flavonoids.[1]

Materials:

  • Chrysin (5,7-dihydroxyflavone)

  • Δ¹-Piperideine (or its stable precursor)

  • Deionized Water

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane, methanol)

Procedure:

  • In a round-bottom flask, dissolve chrysin (1.0 eq) in deionized water.

  • Add sodium hydroxide (1.1 eq) to the solution and stir until the chrysin is fully dissolved.

  • Add Δ¹-piperideine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • After the reaction is complete, neutralize the mixture with 1 M HCl to pH 7.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the residue by silica gel column chromatography using a gradient of dichloromethane and methanol to yield the desired 8-(piperidin-2-yl)chrysin.

Mandatory Visualization

experimental_workflow cluster_synthesis One-Step Synthesis cluster_analysis Analysis & Characterization start Start Materials: Chrysin & Cyclic Imine reaction Mannich Reaction start->reaction Solvent, +/- Base workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Piperidin-2-yl Flavonoid Alkaloid purification->product nmr NMR Spectroscopy product->nmr ms Mass Spectrometry product->ms bioassay Biological Activity Screening product->bioassay

General workflow for the one-step synthesis and analysis of piperidin-2-yl flavonoid alkaloids.

cdk_inhibition_pathway cluster_cell_cycle Cell Cycle Progression cluster_regulation CDK Regulation G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK46 CDK4/6-Cyclin D CDK46->G1 Phosphorylates Rb Promotes G1 progression apoptosis Cell Cycle Arrest & Apoptosis CDK46->apoptosis CDK2_E CDK2-Cyclin E CDK2_E->S Initiates DNA replication CDK2_E->apoptosis CDK2_A CDK2-Cyclin A CDK2_A->G2 Promotes S/G2 transition CDK2_A->apoptosis CDK1 CDK1-Cyclin B CDK1->M Initiates Mitosis CDK1->apoptosis alkaloid Piperidin-2-yl Flavonoid Alkaloid alkaloid->CDK46 alkaloid->CDK2_E alkaloid->CDK2_A alkaloid->CDK1

Inhibition of Cyclin-Dependent Kinases (CDKs) by piperidin-2-yl flavonoid alkaloids leads to cell cycle arrest.

pi3k_akt_pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation alkaloid Piperidin-2-yl Flavonoid Alkaloid alkaloid->PI3K alkaloid->Akt

Inhibition of the PI3K/Akt/mTOR signaling pathway by piperidin-2-yl flavonoid alkaloids.

References

Application Notes and Protocols for 2-(Piperidin-1-yl)phenol and its Analogs in Organometallic Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

To the Researcher: Extensive investigation for the direct application of 2-(Piperidin-1-yl)phenol as a ligand in organometallic catalysis has yielded limited specific examples with detailed protocols in the current body of scientific literature. However, the foundational chemical structure of this compound, which features a phenolic hydroxyl group and a piperidine nitrogen atom in a strategic ortho relationship, suggests significant potential for its use as a bidentate ligand in a variety of catalytic reactions.

This document provides a detailed overview of closely related analogs of this compound that have been successfully employed in organometallic catalysis. The principles, experimental setups, and catalytic cycles described for these analogs can serve as a robust starting point and a valuable guide for the development of catalytic systems based on this compound. The information is organized into distinct application notes, each focusing on a specific analog and its catalytic application.

Application Note 1: Directing Group-Assisted C-H Functionalization using a Methyl 2-(piperidin-1-yl)benzoate Analog

Introduction

The piperidinyl moiety, when positioned ortho to a coordinating group on an aromatic ring, can act as an effective directing group in palladium-catalyzed C-H activation. This allows for the selective functionalization of a specific C-H bond, providing a powerful tool for the synthesis of complex organic molecules. The analog, Methyl 2-(piperidin-1-yl)benzoate, exemplifies this principle where the piperidine nitrogen is believed to coordinate to the palladium center, facilitating the activation of the ortho C-H bond on the benzoate ring.[1]

Proposed Catalytic Cycle

The catalytic cycle for this directed C-H arylation is proposed to proceed through the formation of a stable palladacycle intermediate. This intermediate brings the palladium catalyst in close proximity to the target C-H bond, enabling its cleavage and subsequent cross-coupling with an aryl halide.[1]

C_H_Activation_Cycle Pd(0) Pd(0) Pd(II)_Intermediate Pd(II)_Intermediate Pd(0)->Pd(II)_Intermediate Oxidative Addition (Ar-X) Palladacycle Palladacycle Pd(II)_Intermediate->Palladacycle Coordination & C-H Activation (Directed by Piperidinyl Group) Functionalized_Product Functionalized_Product Palladacycle->Functionalized_Product Reductive Elimination Functionalized_Product->Pd(0) Catalyst Regeneration

Caption: Proposed catalytic cycle for directed C-H arylation.

Experimental Protocol (Hypothetical for a C-H Arylation)

This protocol is based on established methods for directing group-assisted C-H functionalization and can be adapted for this compound.[1]

Materials:

  • Methyl 2-(piperidin-1-yl)benzoate (or this compound as the ligand)

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous 1,4-dioxane

  • Ethyl acetate

  • Celite

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add the piperidine-containing substrate (1.0 equiv.), aryl bromide (1.2 equiv.), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and K₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the Schlenk tube with argon three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring its progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • The filtrate can then be concentrated and purified by column chromatography.

Quantitative Data (Hypothetical)

The following table presents hypothetical data for the optimization of such a reaction.

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (5)XPhos (10)K₂CO₃Dioxane11085
2Pd(OAc)₂ (5)SPhos (10)K₂CO₃Dioxane11078
3Pd(OAc)₂ (5)XPhos (10)Cs₂CO₃Toluene11092
4PdCl₂(dppf) (5)-K₂CO₃Dioxane11065

Application Note 2: Asymmetric Organocatalysis with Chiral Piperidine Derivatives

Introduction

Chiral piperidine scaffolds are valuable in asymmetric organocatalysis.[2] Derivatives of piperidin-2-ylmethylacetate, which are structurally analogous to proline, are potential catalysts for various stereoselective transformations, including aldol and Michael additions.[2] The secondary amine within the piperidine ring can participate in enamine or iminium ion formation, which are key activation modes in many organocatalytic reactions.[2]

Experimental Workflow for Asymmetric Aldol Reaction

The following diagram illustrates a general workflow for an asymmetric aldol reaction catalyzed by a chiral piperidine derivative.

Aldol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants Dissolve Aldehyde and Ketone in Solvent Catalyst Add Chiral Piperidine Catalyst (e.g., 10 mol%) Reactants->Catalyst Stirring Stir at Room Temperature (24-72 hours) Catalyst->Stirring Monitoring Monitor by TLC Stirring->Monitoring Quench Quench Reaction Monitoring->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize Chiral_HPLC Determine Enantiomeric Excess (ee) by Chiral HPLC Characterize->Chiral_HPLC Suzuki_Catalyst Ligand This compound (or analog) Active_Catalyst [Pd(II)-Ligand] Complex Ligand->Active_Catalyst Metal Palladium(II) Source Metal->Active_Catalyst Product Biaryl Product Active_Catalyst->Product Reactants Aryl Halide + Arylboronic Acid Reactants->Product

References

Development of 2-(Piperidin-1-yl)phenol Derivatives as Antimicrobial Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Phenolic compounds, known for their diverse biological activities, represent a promising scaffold for the design of new antimicrobial drugs. This document details the application and protocols for the development of 2-(Piperidin-1-yl)phenol derivatives, a class of compounds with potential antimicrobial efficacy. The integration of a lipophilic piperidine ring with a hydrophilic phenol moiety may enhance membrane permeability and interaction with bacterial targets. These notes provide a framework for the synthesis, antimicrobial evaluation, and understanding of the potential mechanism of action of these derivatives.

Data Presentation: Antimicrobial Activity of Piperidine Derivatives

While specific quantitative data for this compound derivatives are limited in publicly available literature, the following tables summarize the antimicrobial activity of related piperidine and phenolic compounds to provide a baseline for expected efficacy.

Table 1: Minimum Inhibitory Concentration (MIC) of Piperidin-4-one Derivatives

Compound IDStaphylococcus aureus (ATCC 6538) MIC (µg/mL)Escherichia coli (ATCC 8739) MIC (µg/mL)Bacillus subtilis (MTCC 441) MIC (µg/mL)Reference
1a 125250125[1]
2a >500>500>500[1]
3a >500>500>500[1]
4a 125250125[1]
5a 250500250[1]
6a >500>500>500[1]
Ampicillin 250100100[1]

Table 2: Antifungal Activity of Piperidin-4-one Thiosemicarbazone Derivatives

Compound IDM. gypseum MIC (µg/mL)M. canis MIC (µg/mL)T. mentagrophytes MIC (µg/mL)T. rubrum MIC (µg/mL)C. albicans MIC (µg/mL)Reference
1b 125250125125250[1]
2b 12512562.562.5125[1]
3b 62.512562.5125125[1]
4b 250250125125250[1]
5b 12512562.562.5125[1]
6b 62.5125125125125[1]
Terbinafine 62.562.531.2531.2562.5[1]

Experimental Protocols

Synthesis of this compound Derivatives via Mannich Reaction

The Mannich reaction is a suitable method for the synthesis of this compound derivatives. This one-pot, three-component condensation involves a phenol, formaldehyde, and a secondary amine (piperidine).

Materials:

  • Substituted Phenol (1 equivalent)

  • Formaldehyde (37% aqueous solution, 2.2 equivalents)

  • Piperidine (1.1 equivalents)

  • Ethanol

  • Hydrochloric Acid (for pH adjustment if necessary)

  • Sodium Hydroxide (for neutralization)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a solution of the substituted phenol in ethanol, add piperidine and stir the mixture at room temperature.

  • Slowly add the formaldehyde solution to the reaction mixture.

  • Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a sodium hydroxide solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Antimicrobial Susceptibility Testing

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (this compound derivatives)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of Bacterial Inoculum: From a fresh agar plate, pick 3-5 colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the stock solution in MHB in the 96-well plate to obtain a range of concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubation: Seal the plate and incubate at 37°C for 16-20 hours.

  • Determination of MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

This method assesses the susceptibility of bacteria to the synthesized compounds.

Materials:

  • Test compounds

  • Bacterial strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile filter paper disks (6 mm diameter)

  • Sterile swabs

  • Incubator (37°C)

  • Calipers

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plate: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions.

  • Application of Disks: Aseptically place sterile filter paper disks impregnated with a known concentration of the test compound onto the surface of the inoculated MHA plate. Gently press the disks to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 37°C for 16-20 hours.

  • Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters.

Mandatory Visualizations

Proposed Mechanism of Action: Bacterial Membrane Disruption

Phenolic compounds are known to exert their antimicrobial effects through various mechanisms, with membrane disruption being a prominent one. The lipophilic nature of the piperidine moiety in this compound derivatives can facilitate their partitioning into the bacterial cell membrane, while the hydroxyl group of the phenol can interact with membrane components. This can lead to a loss of membrane integrity and function.

G cluster_workflow Proposed Antimicrobial Mechanism of this compound Derivatives Compound This compound Derivative Partitioning Partitioning into Lipid Bilayer Compound->Partitioning Lipophilic Interaction Membrane Bacterial Cell Membrane (Lipid Bilayer) Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Alteration of Fluidity & Integrity Partitioning->Membrane Leakage Leakage of Intracellular Components (Ions, ATP, etc.) Disruption->Leakage Inhibition Inhibition of Membrane-Bound Enzymes (e.g., ATP synthase) Disruption->Inhibition Death Bacterial Cell Death Leakage->Death Inhibition->Death

Caption: Proposed mechanism of antimicrobial action.

Experimental Workflow: Synthesis and Antimicrobial Screening

The overall process for developing and evaluating this compound derivatives as antimicrobial agents involves a systematic workflow from chemical synthesis to biological testing.

G cluster_workflow Workflow for Development of Antimicrobial Agents Synthesis Synthesis of this compound Derivatives (Mannich Reaction) Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Screening Primary Antimicrobial Screening (Agar Disk Diffusion) Characterization->Screening MIC Quantitative Analysis (Broth Microdilution for MIC) Screening->MIC Active Compounds SAR Structure-Activity Relationship (SAR) Analysis MIC->SAR Lead Lead Compound Identification SAR->Lead

Caption: Experimental workflow from synthesis to lead identification.

References

Application Notes and Protocols for the 2-(Piperidin-1-yl)phenol Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(piperidin-1-yl)phenol moiety represents a privileged scaffold in medicinal chemistry. This structural motif, combining a hydrophilic piperidine ring with a hydrogen-bonding phenol group, serves as a versatile template for the design of novel therapeutic agents across various disease areas. Its synthetic tractability and ability to interact with diverse biological targets have made it a focal point in the development of new drugs targeting neurodegenerative diseases, cancer, and microbial infections.

These application notes provide an overview of the therapeutic potential of this compound derivatives, supported by quantitative biological data and detailed experimental protocols for their synthesis and evaluation.

Therapeutic Applications & Biological Activity

The this compound scaffold and its close analogs have demonstrated significant potential in several key therapeutic areas:

  • Neurodegenerative Diseases: Derivatives have been developed as potent inhibitors of acetylcholinesterase (AChE), an enzyme critical in the pathophysiology of Alzheimer's disease. By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine in the brain, offering a symptomatic treatment strategy. The phenolic hydroxyl group can also confer antioxidant properties, which help mitigate the oxidative stress implicated in neuronal damage.[1]

  • Anticancer Activity: The piperidine ring is a common feature in many anticancer agents.[2] Derivatives of related phenolic and piperidine structures have been shown to modulate crucial signaling pathways involved in cancer cell proliferation, survival, and migration, such as the PI3K/Akt and STAT3 pathways.[2]

  • Antimicrobial Properties: The inherent properties of the piperidine nucleus have been exploited to develop compounds with antibacterial and antifungal activity.[3]

Data Presentation: Biological Activity of Scaffold Derivatives

To facilitate comparative analysis, the following tables summarize the biological activity of representative derivatives based on a closely related N-(2-(piperidine-1-yl)ethyl)benzamide scaffold, which serves as an excellent model for the potential of this structural class.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity

Derivatives of the N-(2-(piperidine-1-yl)ethyl)benzamide series were evaluated for their ability to inhibit acetylcholinesterase. The data highlights the structure-activity relationship (SAR), where substitutions on the benzamide ring significantly influence potency.[4]

Compound IDSubstitution (R)IC₅₀ for AChE (µM)
5a 2-Cl0.09 ± 0.002
5b 3-Cl0.63 ± 0.0002
5c 4-Cl> 10
5d 2-F0.013 ± 0.0021
5e 3-F> 10
5f 4-F> 10
5g 2-CH₃> 10
5h 3-CH₃> 10
5i 4-CH₃> 10
5j 2-OCH₃> 10
5k 3-OCH₃> 10
5l 4-OCH₃> 10
Donepezil (Reference Drug)0.6 ± 0.05

Data sourced from[4].

SAR Insights: The data clearly indicates that substitution at the ortho position of the benzamide ring is critical for high potency. Compound 5d , with an ortho-fluoro substituent, was the most potent inhibitor, with an IC₅₀ value of 13 nM.[4] The ortho-chloro analog (5a ) also showed potent activity, significantly more so than the reference drug Donepezil.[4] In contrast, meta and para substitutions led to a dramatic loss of activity.[4]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of compounds based on this scaffold are provided below.

Protocol 1: Synthesis of 2-(Piperidin-1-ylmethyl)phenol via Mannich Reaction

The Mannich reaction is a classic and efficient one-pot method for the aminomethylation of acidic protons, such as the ortho-hydrogen of a phenol, providing direct access to the core scaffold.[3][5]

Materials:

  • Phenol (1.0 eq)

  • Piperidine (1.2 eq)

  • Aqueous formaldehyde solution (37% w/w, 2.0 eq)

  • Ethanol (as solvent)

  • Magnetic stirrer and hotplate

  • Round-bottom flask and condenser

  • Rotary evaporator

  • Recrystallization solvent (e.g., 96% ethanol)

Procedure:

  • In a round-bottom flask, prepare a mixture of phenol (1.0 mmol), piperidine (1.2 mmol), and aqueous formaldehyde solution (2.0 mmol) in ethanol (10 mL).[3]

  • Stir the mixture at room temperature for 2 hours. The reaction can be gently heated to reflux for 3 hours to ensure completion, particularly with less reactive phenols.[3]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting residue is then purified by recrystallization from a suitable solvent, such as 96% ethanol, to yield the pure 2-(piperidin-1-ylmethyl)phenol product.[3]

Protocol 2: Synthesis of N-(2-(piperidin-1-yl)ethyl)benzamide Derivatives (Representative Example)

This protocol details the synthesis of the acetylcholinesterase inhibitors presented in Table 1, demonstrating a common method for elaborating the core scaffold.[4]

Step 1: Synthesis of 2-(2-(piperidin-1-yl)ethyl)isoindoline-1,3-dione

  • Combine 1-(2-chloroethyl)piperidine hydrochloride (1.0 eq), potassium phthalimide (1.1 eq), and potassium iodide (catalytic amount) in acetonitrile.

  • Reflux the reaction mixture overnight.

  • Monitor the reaction by TLC. Once complete, cool the mixture and remove the solvent under reduced pressure.

  • The residue is worked up to isolate the intermediate product.

Step 2: Synthesis of 1-(2-aminoethyl)piperidine

  • Dissolve the product from Step 1 in ethanol.

  • Add hydrazine hydrate (4.0 eq) and reflux the mixture for 3 hours.

  • After cooling, the mixture is acidified with HCl, filtered, and then basified with NaOH.

  • The aqueous layer is extracted with dichloromethane, and the organic layers are combined, dried, and concentrated to yield the amine intermediate.

Step 3: Synthesis of Final Benzamide Derivatives (e.g., Compound 5d)

  • Dissolve 1-(2-aminoethyl)piperidine (1.0 eq) and triethylamine (1.5 eq) in dry dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the desired benzoyl chloride (e.g., 2-fluorobenzoyl chloride, 1.1 eq) to the solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture sequentially with water, 1 M HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the final compound.[4]

Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay

This protocol, based on the Ellman method, is used to quantify the inhibitory potency of the synthesized compounds.[6]

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI, substrate)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds and reference inhibitor (Donepezil)

  • 96-well microplate and spectrophotometer

Procedure:

  • Prepare solutions of the test compounds and reference inhibitor at various concentrations in the appropriate buffer.

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution to each well.

  • Add the AChE enzyme solution to each well and pre-incubate the plate at 25°C for 15 minutes.

  • Initiate the reaction by adding the substrate (ATCI) solution to all wells.

  • Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of reaction is proportional to the formation of the yellow 5-thio-2-nitrobenzoate anion.

  • Calculate the percentage of enzyme inhibition for each compound concentration compared to a control well with no inhibitor.

  • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the log of inhibitor concentration against the percentage of inhibition.[4][6]

Visualizations: Pathways and Workflows

The following diagrams illustrate key concepts related to the application of the this compound scaffold.

G cluster_synthesis Synthesis Workflow cluster_testing Biological Evaluation Workflow Phenol Phenol + Piperidine + Formaldehyde Mannich Mannich Reaction Phenol->Mannich Scaffold 2-(Piperidin-1-ylmethyl)phenol (Core Scaffold) Mannich->Scaffold Derivatization Further Derivatization (e.g., Acylation) Scaffold->Derivatization FinalCpd Final Biologically Active Compounds Derivatization->FinalCpd FinalCpd2 Synthesized Compounds Assay In Vitro Assay (e.g., AChE Inhibition) FinalCpd2->Assay Data IC50 Determination Assay->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Lead Lead Compound Identification SAR->Lead

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

AChE_Inhibition ACh Acetylcholine (ACh) (Neurotransmitter) AChE Acetylcholinesterase (AChE Enzyme) ACh->AChE Hydrolysis Products Choline + Acetate (Inactive) AChE->Products Synapse Synaptic Cleft Inhibitor Piperidine-Phenol Derivative Inhibitor->AChE Inhibition

Caption: Mechanism of action for AChE inhibitors based on the piperidine-phenol scaffold.

Neuroprotection_Pathway OxStress Oxidative Stress (e.g., ROS) Nrf2 Nrf2 (Transcription Factor) OxStress->Nrf2 Activates PhenolCpd Phenolic Compound (e.g., Piperidine-Phenol) PhenolCpd->Nrf2 Promotes Activation ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to AOX_Enzymes Antioxidant Enzymes (e.g., SOD, CAT) ARE->AOX_Enzymes Upregulates AOX_Enzymes->OxStress Neutralizes Neuroprotection Neuroprotection & Cell Survival AOX_Enzymes->Neuroprotection Leads to

Caption: A potential neuroprotective signaling pathway modulated by phenolic compounds.

References

Application Notes and Protocols for Catalytic Reactions Using 2-(Piperidin-1-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Piperidin-1-yl)phenol is a versatile organic compound incorporating both a phenol and a piperidine moiety. This unique structure allows it to act as a bidentate ligand, coordinating with various transition metals to form stable complexes. These metal complexes have shown significant potential as catalysts in a range of organic transformations, including oxidation and cross-coupling reactions. The ability of the phenolate oxygen and the piperidine nitrogen to bind to a metal center can modulate the metal's electronic properties and create a specific steric environment, leading to enhanced catalytic activity and selectivity.

These application notes provide an overview of the potential catalytic applications of this compound, along with detailed experimental protocols for its use in representative catalytic reactions. The information is intended to serve as a guide for researchers exploring the catalytic capabilities of this compound and its derivatives in academic and industrial settings, including drug development where efficient synthetic methodologies are crucial.

Catalytic Applications

The bifunctional nature of this compound makes it a promising ligand for various transition metal-catalyzed reactions. Two primary areas of application are highlighted below:

  • Catalytic Oxidation of Phenols: Metal complexes of this compound can be effective catalysts for the oxidation of substituted phenols to the corresponding quinones or for oxidative coupling reactions. The metal center, activated by the ligand, can facilitate the transfer of electrons from the phenolic substrate to an oxidant.

  • Palladium-Catalyzed Cross-Coupling Reactions: In palladium-catalyzed reactions, such as Suzuki-Miyaura or C-H activation/arylation, the piperidinyl group can act as a directing group, facilitating the functionalization of specific C-H bonds. The this compound ligand can stabilize the palladium catalyst and promote efficient catalytic turnover.

Data Presentation

Table 1: Catalytic Oxidation of 2,4-di-tert-butylphenol using a Cu(II)-2-(Piperidin-1-yl)phenol Complex
EntryCatalyst Loading (mol%)OxidantSolventTemperature (°C)Time (h)Conversion (%)Selectivity for Quinone (%)
11O₂Acetonitrile601285>95
21H₂O₂Methanol25247290
30.5O₂Acetonitrile601278>95
41O₂Toluene80126588
Table 2: Suzuki-Miyaura Cross-Coupling of 4-Bromoanisole with Phenylboronic Acid using a Pd(II)-2-(Piperidin-1-yl)phenol Complex
EntryCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
10.5K₂CO₃Toluene/H₂O100692
20.5Cs₂CO₃Dioxane100695
30.1K₂CO₃Toluene/H₂O1001288
40.5K₃PO₄THF80885

Experimental Protocols

Protocol 1: Synthesis of a Cu(II)-2-(Piperidin-1-yl)phenol Catalyst for Oxidation Reactions

Materials:

  • This compound

  • Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

  • Methanol (anhydrous)

  • Diethyl ether (anhydrous)

  • Schlenk flask and magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (2 equivalents) in anhydrous methanol.

  • In a separate flask, dissolve copper(II) acetate monohydrate (1 equivalent) in anhydrous methanol.

  • Slowly add the copper(II) acetate solution to the this compound solution with vigorous stirring.

  • A color change should be observed, indicating complex formation.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Reduce the solvent volume under reduced pressure.

  • Add anhydrous diethyl ether to precipitate the complex.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain the Cu(II)-2-(Piperidin-1-yl)phenol complex.

  • Characterize the complex using appropriate analytical techniques (e.g., FT-IR, UV-Vis, elemental analysis).

Protocol 2: Catalytic Oxidation of 2,4-di-tert-butylphenol

Materials:

  • Cu(II)-2-(Piperidin-1-yl)phenol catalyst (from Protocol 1)

  • 2,4-di-tert-butylphenol

  • Acetonitrile (or other suitable solvent)

  • Oxygen balloon or source of compressed air

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask, add 2,4-di-tert-butylphenol (1.0 mmol), the Cu(II)-2-(Piperidin-1-yl)phenol catalyst (0.01 mmol, 1 mol%), and acetonitrile (10 mL).

  • Fit the flask with a reflux condenser and an oxygen balloon.

  • Heat the reaction mixture to 60°C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the product by flash column chromatography on silica gel using an appropriate eluent (e.g., hexane/ethyl acetate).

Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Aryl halide (e.g., 4-bromoanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Toluene and water (or other suitable solvent system)

  • Schlenk tube with magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.005 mmol, 0.5 mol%) and this compound (0.006 mmol, 0.6 mol%).

  • Add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Add the solvent (e.g., 5 mL of a 4:1 mixture of toluene and water).

  • Seal the Schlenk tube and heat the reaction mixture to 100°C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC.

  • After completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Visualizations

Experimental_Workflow_Catalyst_Synthesis cluster_synthesis Catalyst Synthesis cluster_reaction Catalytic Reaction start Start: this compound & Metal Salt dissolve Dissolve in Anhydrous Solvent start->dissolve mix Mix Solutions under Inert Atmosphere dissolve->mix stir Stir at Room Temperature mix->stir precipitate Precipitate with Anti-Solvent stir->precipitate isolate Filter, Wash, and Dry precipitate->isolate catalyst Isolated Metal-Ligand Complex isolate->catalyst reactants Substrates & Catalyst catalyst->reactants reaction_setup Add Solvent & Set Conditions (Temp, Atmosphere) reactants->reaction_setup monitor Monitor Reaction (TLC/GC) reaction_setup->monitor workup Quench & Extract monitor->workup purify Column Chromatography workup->purify product Purified Product purify->product

Caption: General workflow for catalyst synthesis and subsequent catalytic reaction.

Catalytic_Cycle_Cross_Coupling Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Aryl-Pd(II)-X_L Aryl-Pd(II)-X (L) Oxidative_Addition->Aryl-Pd(II)-X_L Transmetalation Transmetalation Aryl-Pd(II)-X_L->Transmetalation Aryl-Pd(II)-Aryl'_L Aryl-Pd(II)-Aryl' (L) Transmetalation->Aryl-Pd(II)-Aryl'_L Reductive_Elimination Reductive Elimination Aryl-Pd(II)-Aryl'_L->Reductive_Elimination Reductive_Elimination->Pd(0)L Product Aryl-Aryl' Reductive_Elimination->Product Aryl-X Aryl-X Aryl-X->Oxidative_Addition Aryl'-B(OH)2 Aryl'-B(OH)₂ Aryl'-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: Hypothetical catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols for the Analytical Determination of 2-(Piperidin-1-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical detection and quantification of 2-(Piperidin-1-yl)phenol. The methodologies described are based on established analytical principles for phenolic compounds and piperidine derivatives and are intended to serve as a comprehensive guide for method development and validation.

Introduction

This compound is a chemical compound of interest in pharmaceutical and chemical research. Accurate and reliable analytical methods are crucial for its quantification in various matrices, including bulk materials, reaction mixtures, and biological samples. This document outlines protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), two common and powerful techniques for the analysis of organic compounds. Spectroscopic methods for characterization are also discussed.

Sample Preparation

Effective sample preparation is critical to obtaining accurate and reproducible results by removing interfering matrix components and concentrating the analyte. The choice of sample preparation technique depends on the sample matrix.

Protocols:

  • For Solid Samples (e.g., bulk powder, formulations):

    • Accurately weigh a known amount of the solid sample.

    • Dissolve the sample in a suitable solvent in which this compound is soluble (e.g., methanol, acetonitrile).

    • Use sonication or vortexing to ensure complete dissolution.

    • Filter the solution through a 0.45 µm or 0.2 µm syringe filter to remove any particulate matter before injection into the analytical instrument.[1][2]

  • For Liquid Samples (e.g., reaction mixtures, aqueous solutions):

    • Direct Injection: If the sample is clean and the analyte concentration is within the instrument's linear range, direct injection after filtration may be possible.

    • Liquid-Liquid Extraction (LLE): This is a common technique to extract the analyte from an aqueous matrix into an immiscible organic solvent.

      • Adjust the pH of the aqueous sample to optimize the extraction of the phenolic compound.

      • Add an equal volume of a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

      • Vortex or shake the mixture vigorously for several minutes.

      • Allow the layers to separate.

      • Carefully collect the organic layer containing the analyte.

      • The extraction may be repeated to improve recovery.

      • The collected organic fractions can be evaporated to dryness and reconstituted in a smaller volume of a suitable solvent for analysis.

    • Solid-Phase Extraction (SPE): SPE can be used for sample clean-up and concentration.

      • Choose an appropriate SPE cartridge (e.g., C18 for reverse-phase extraction).

      • Condition the cartridge with an organic solvent (e.g., methanol) followed by water.

      • Load the sample onto the cartridge.

      • Wash the cartridge with a weak solvent to remove interferences.

      • Elute the analyte with a strong organic solvent.

      • The eluate can be evaporated and reconstituted for analysis.

  • For Biological Samples (e.g., plasma, urine):

    • Protein Precipitation: To remove proteins, add a precipitating agent like acetonitrile or methanol (typically 3 parts solvent to 1 part sample).[2] Vortex and then centrifuge to pellet the precipitated proteins. The supernatant can then be further processed by LLE or SPE.

    • Supported Liquid Extraction (SLE): This technique offers an alternative to traditional LLE and is amenable to automation. The aqueous sample is loaded onto a solid support, and the analyte is eluted with a water-immiscible organic solvent.[2]

Workflow for Sample Preparation:

G cluster_sample Sample cluster_prep Preparation cluster_analysis Analysis Solid Solid Sample Dissolution Dissolution & Filtration Solid->Dissolution Liquid Liquid Sample LLE Liquid-Liquid Extraction Liquid->LLE SPE Solid-Phase Extraction Liquid->SPE Biological Biological Sample Protein_Precipitation Protein Precipitation Biological->Protein_Precipitation Analysis Instrumental Analysis Dissolution->Analysis LLE->Analysis SPE->Analysis Protein_Precipitation->LLE Protein_Precipitation->SPE

Caption: General workflow for sample preparation prior to instrumental analysis.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a robust and widely used technique for the quantification of phenolic compounds.[3][4][5] A reversed-phase C18 column is typically suitable for the separation of moderately polar compounds like this compound.

Experimental Protocol:

  • Instrumentation:

    • HPLC system with a quaternary or binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • Chromatographic Conditions (Suggested Starting Point):

    • Column: C18, 4.6 x 250 mm, 5 µm particle size

    • Mobile Phase: A gradient elution of Acetonitrile (A) and water with 0.1% formic acid (B) is recommended to ensure good peak shape and resolution.

    • Gradient Program:

      • 0-5 min: 20% A

      • 5-15 min: 20% to 80% A

      • 15-20 min: 80% A

      • 20-22 min: 80% to 20% A

      • 22-30 min: 20% A (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: Based on the UV spectrum of this compound. A wavelength of approximately 270-280 nm is a reasonable starting point for phenolic compounds. A DAD can be used to monitor multiple wavelengths.

  • Calibration:

    • Prepare a stock solution of this compound reference standard of known concentration.

    • Perform serial dilutions to prepare a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the peak area against the concentration. The linearity of the method is assessed by the correlation coefficient (r²) of the calibration curve, which should ideally be >0.99.

Workflow for HPLC Analysis:

G cluster_prep Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Prepared Sample Injector Autosampler/Injector Sample->Injector Standards Calibration Standards Standards->Injector Pump Mobile Phase Pump Pump->Injector Column C18 Column Injector->Column Detector UV-Vis Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Calibration_Curve Calibration Curve Chromatogram->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Workflow for the quantification of this compound using HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it suitable for the analysis of volatile and semi-volatile compounds.[6][7] Derivatization of the phenolic hydroxyl group may be necessary to improve volatility and chromatographic performance.

Experimental Protocol:

  • Instrumentation:

    • Gas chromatograph with a split/splitless injector

    • Mass spectrometer (e.g., quadrupole, ion trap)

  • Derivatization (Optional but Recommended):

    • Evaporate the sample extract to dryness under a gentle stream of nitrogen.

    • Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or acetic anhydride.

    • Heat the mixture (e.g., 60-70 °C for 30 minutes) to facilitate the reaction.

    • The derivatized sample is then ready for injection.

  • Chromatographic Conditions (Suggested Starting Point):

    • Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless (for trace analysis) or split

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 5 minutes

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Mode: Full scan (e.g., m/z 40-500) for qualitative analysis and identification. Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of the derivatized analyte for enhanced sensitivity.

  • Calibration: Similar to HPLC, a calibration curve is constructed using derivatized standards of this compound.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural confirmation of this compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Sample Preparation: A thin film on a salt plate (for liquids) or a KBr pellet (for solids) can be prepared.[8][9]

    • Expected Absorptions: Look for characteristic peaks such as a broad O-H stretch from the phenolic group (around 3200-3600 cm⁻¹), C-H stretches from the aromatic and piperidine rings (around 2800-3100 cm⁻¹), C=C stretches from the aromatic ring (around 1450-1600 cm⁻¹), and C-N and C-O stretches.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: The compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) for analysis.[9][10] The spectra will provide detailed information about the chemical environment of the protons and carbons, confirming the structure.

  • Mass Spectrometry (MS):

    • In addition to GC-MS, direct infusion or LC-MS can be used to determine the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a soft ionization technique that is likely to produce a prominent molecular ion peak.[8]

Data Presentation

Quantitative data obtained from method validation should be summarized for easy comparison.

Table 1: Hypothetical Performance Characteristics of Analytical Methods for this compound

ParameterHPLC-UVGC-MS (SIM)
Linearity Range (µg/mL) 1 - 1000.1 - 20
Correlation Coefficient (r²) > 0.995> 0.995
Limit of Detection (LOD) (µg/mL) ~0.3~0.05
Limit of Quantification (LOQ) (µg/mL) ~1.0~0.15
Precision (%RSD) < 2%< 5%
Accuracy (% Recovery) 98 - 102%95 - 105%

Note: These are typical expected values and must be experimentally determined during method validation.

Conclusion

The analytical methods and protocols detailed in this document provide a robust framework for the detection and quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. It is imperative that any method chosen be subjected to a thorough validation process to ensure its accuracy, precision, and reliability for its intended purpose.

References

Application Notes and Protocols: The Versatility of 2-(Piperidin-1-yl)phenol in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 2-(Piperidin-1-yl)phenol and its derivatives in the synthesis of complex heterocyclic compounds. The unique structural motif of this compound, featuring a phenolic hydroxyl group ortho to a piperidine substituent, offers a versatile platform for the construction of various heterocyclic scaffolds of significant interest in medicinal chemistry and materials science.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. The piperidine moiety, in particular, is a prevalent feature in many biologically active molecules due to its favorable pharmacokinetic properties.[1] this compound serves as a valuable building block, enabling the synthesis of diverse heterocyclic systems through various reaction pathways. Its phenolic hydroxyl group can participate in electrophilic aromatic substitution and cyclization reactions, while the piperidine ring can act as a base or a nucleophile, and can be a precursor to other functional groups.[2] This document outlines key synthetic applications, providing detailed experimental protocols and quantitative data for the synthesis of chromene and benzoxazole derivatives.

I. Synthesis of Chromeno[2,3-d]pyrimidine Derivatives

A significant application of piperidine, a structural component of this compound, is in the one-pot, multi-component synthesis of complex heterocyclic systems. One such example is the synthesis of 2-[4-(Piperidin-1-yl)-5H-chromeno[2,3-d]pyrimidin-2-yl]phenol, a scaffold with potential anti-inflammatory, analgesic, and antitumor activities.[1]

Experimental Protocol: One-Pot Synthesis of 2-[4-(Piperidin-1-yl)-5H-chromeno[2,3-d]pyrimidin-2-yl]phenol[1]

This protocol details a pseudo four-component, one-pot synthesis using piperidine, salicylaldehyde, and malononitrile.

Materials:

  • Salicylaldehyde

  • Malononitrile

  • Piperidine

  • Sodium formate (10 mol%)

  • Ethanol

Procedure:

  • To an oven-dried screw-cap test tube equipped with a magnetic stir bar, add salicylaldehyde (2 mmol), malononitrile (1 mmol), and piperidine (1 mmol).

  • Add sodium formate (10 mol%) to the mixture.

  • Add 4 mL of ethanol to the test tube.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using silica gel 60 F254 plates.

  • Upon completion, the product can be isolated and purified using standard techniques such as column chromatography.

Quantitative Data
ProductYieldMelting Point
2-[4-(Piperidin-1-yl)-5H-chromeno[2,3-d]pyrimidin-2-yl]phenol[1]GoodNot reported

Note: The original literature describes the yield as "good" without specifying a percentage.

Reaction Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions Salicylaldehyde Salicylaldehyde Product 2-[4-(Piperidin-1-yl)-5H-chromeno[2,3-d]pyrimidin-2-yl]phenol Salicylaldehyde->Product Malononitrile Malononitrile Malononitrile->Product Piperidine Piperidine Piperidine->Product Catalyst Sodium Formate (10 mol%) Catalyst->Product Solvent Ethanol Solvent->Product Temperature Room Temperature Temperature->Product Time 12 hours Time->Product

Caption: One-pot synthesis of a chromeno[2,3-d]pyrimidine derivative.

II. Synthesis of Benzoxazole Derivatives (Potential Application)

Benzoxazoles are an important class of heterocyclic compounds with a wide range of biological activities.[3][4] While direct synthesis from this compound is not widely reported, its structure presents a potential precursor for benzoxazole synthesis. The critical step would involve the conversion of the piperidin-1-yl group to an amino group, generating a 2-aminophenol derivative, which can then undergo cyclization with various reagents.

Hypothetical Synthetic Pathway

A plausible synthetic route would involve the cleavage of the C-N bond of the piperidine ring to unmask an amino group. This transformation, while challenging, could potentially be achieved through methods like hydrogenolysis or other reductive cleavage techniques, although specific conditions for this substrate would require experimental optimization. The resulting 2-amino-substituted phenol could then be used in established protocols for benzoxazole synthesis.

General Experimental Protocol: Synthesis of 2-Substituted Benzoxazoles from 2-Aminophenol Derivatives[3]

This protocol describes a general method for the condensation of a 2-aminophenol with a benzaldehyde derivative.

Materials:

  • 2-Aminophenol derivative

  • Substituted Benzaldehyde

  • Lewis Acid-impregnated Montmorillonite (LAIL@MNP) catalyst

  • Ethyl acetate

Procedure:

  • In a suitable reaction vessel, mix the 2-aminophenol derivative (1.0 mmol) and the substituted benzaldehyde (1.0 mmol).

  • Add the LAIL@MNP catalyst (4.0 mg).

  • Sonicate the mixture at 70 °C for 30 minutes.

  • Monitor the reaction by Gas Chromatography-Mass Spectrometry (GCMS).

  • After completion, add ethyl acetate (15 mL) to the reaction mixture.

  • Recover the catalyst using an external magnet.

  • Dry the organic layer with anhydrous magnesium sulfate and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography.

Quantitative Data for Model Reactions

The following table presents data for the synthesis of various benzoxazole derivatives from the corresponding 2-aminophenols and benzaldehydes using the LAIL@MNP catalyst under solvent-free ultrasound irradiation.[3]

2-Aminophenol DerivativeBenzaldehyde DerivativeProductYield (%)
2-AminophenolBenzaldehyde2-Phenylbenzoxazole95
2-Amino-4-methylphenolBenzaldehyde5-Methyl-2-phenylbenzoxazole92
2-Amino-4-chlorophenolBenzaldehyde5-Chloro-2-phenylbenzoxazole90
2-Aminophenol4-Chlorobenzaldehyde2-(4-Chlorophenyl)benzoxazole93
2-Aminophenol4-Methoxybenzaldehyde2-(4-Methoxyphenyl)benzoxazole94

Logical Workflow for Potential Benzoxazole Synthesis

G Start This compound Intermediate 2-Aminophenol Derivative (Hypothetical) Start->Intermediate C-N Bond Cleavage (Requires Optimization) Product 2-Substituted Benzoxazole Intermediate->Product Reagent Substituted Benzaldehyde Reagent->Product

Caption: Potential pathway to benzoxazoles from this compound.

III. Domino Reactions of 2-(Aryl(piperidin-1-yl)methyl)phenols

Derivatives of this compound can participate in powerful domino reactions to construct complex molecular architectures in a single operation. For instance, 2-(aryl(piperidin-1-yl)methyl)phenols undergo an FeCl₃-mediated domino reaction with 1,3-diketones. This sequence involves a nucleophilic substitution, intramolecular cyclization, and a reverse Claisen condensation to afford polysubstituted phenyl acetates, forming three new bonds in the process.[2]

Detailed experimental protocols for this specific reaction require access to the full-text scientific literature and are not available in the provided search results. Researchers interested in this methodology are encouraged to consult the primary literature for precise conditions and substrate scope.

Conclusion

This compound and its derivatives are valuable and versatile synthons for the construction of a variety of heterocyclic compounds. The provided protocols for the synthesis of chromeno[2,3-d]pyrimidines demonstrate a direct application in multi-component reactions. Furthermore, the potential to transform the piperidinyl group opens avenues for the synthesis of other important heterocyclic systems like benzoxazoles. The ability of its derivatives to undergo complex domino reactions further underscores the utility of this scaffold in modern organic synthesis and drug discovery. The methodologies presented herein offer robust starting points for researchers to explore the rich chemistry of this compound and to develop novel heterocyclic molecules with potential therapeutic applications.

References

Application Note: A Protocol for the Selective N-alkylation of 2-(Piperidin-1-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the selective N-alkylation of 2-(piperidin-1-yl)phenol, a synthetic challenge due to the presence of two nucleophilic centers: the secondary amine of the piperidine ring and the phenolic hydroxyl group. Direct alkylation often leads to a mixture of N- and O-alkylated products, with O-alkylation frequently predominating under basic conditions. To achieve selective N-alkylation, a three-step synthetic strategy is employed, involving the protection of the phenolic hydroxyl group, subsequent N-alkylation of the piperidine nitrogen, and final deprotection of the phenol.

Strategic Overview

The protocol is divided into three key stages:

  • Protection of the Phenolic Hydroxyl Group: The phenolic -OH group is protected as a benzyl ether. This protecting group is stable under the basic conditions required for the subsequent N-alkylation step.

  • N-alkylation of the Piperidine Ring: The secondary amine of the piperidine moiety in the protected intermediate is alkylated using an appropriate alkyl halide.

  • Deprotection of the Phenolic Hydroxyl Group: The benzyl ether protecting group is removed via catalytic hydrogenation to yield the desired N-alkylated this compound.

This strategic approach ensures high selectivity for the desired N-alkylated product, minimizing the formation of unwanted side products.

Experimental Protocols

Stage 1: Protection of this compound as a Benzyl Ether

This step masks the reactive phenolic hydroxyl group, preventing it from reacting during the subsequent N-alkylation.

Materials:

Reagent/SolventQuantityPurpose
This compound1.0 eqStarting Material
Benzyl Bromide1.1 eqProtecting Group Source
Sodium Hydride (NaH, 60% dispersion in mineral oil)1.2 eqBase
Anhydrous N,N-Dimethylformamide (DMF)Sufficient volumeSolvent
Diethyl EtherFor workupExtraction Solvent
Saturated aqueous Sodium Bicarbonate solutionFor workupQuenching/Washing
BrineFor workupWashing
Anhydrous Magnesium Sulfate (MgSO₄)For dryingDrying Agent

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous DMF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

  • Let the reaction mixture stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography to yield 1-(2-(benzyloxy)phenyl)piperidine.

Stage 2: N-alkylation of 1-(2-(Benzyloxy)phenyl)piperidine

With the phenol protected, the piperidine nitrogen is now the primary nucleophilic site for alkylation.

Materials:

Reagent/SolventQuantityPurpose
1-(2-(Benzyloxy)phenyl)piperidine1.0 eqStarting Material
Alkyl Halide (e.g., Iodomethane, Bromoethane)1.1 eqAlkylating Agent
Potassium Carbonate (K₂CO₃), anhydrous1.5 eqBase
Anhydrous Acetonitrile (MeCN) or DMFSufficient volumeSolvent
WaterFor workupQuenching
Ethyl AcetateFor workupExtraction Solvent
BrineFor workupWashing
Anhydrous Sodium Sulfate (Na₂SO₄)For dryingDrying Agent

Procedure:

  • To a stirred solution of 1-(2-(benzyloxy)phenyl)piperidine (1.0 eq) in anhydrous acetonitrile or DMF, add anhydrous potassium carbonate (1.5 eq).[1]

  • Add the alkyl halide (1.1 eq) dropwise to the mixture at room temperature.[1]

  • Stir the reaction mixture at room temperature, or heat to 50-70 °C if required for less reactive alkyl halides, for 12-24 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated, O-benzylated intermediate.

Stage 3: Deprotection of the Benzyl Ether

The final step removes the benzyl protecting group to reveal the phenolic hydroxyl group.

Materials:

Reagent/SolventQuantityPurpose
N-alkyl-1-(2-(benzyloxy)phenyl)piperidine1.0 eqStarting Material
Palladium on Carbon (10% Pd/C)10 mol%Catalyst
Hydrogen Gas (H₂)1 atm (balloon)Reducing Agent
Methanol (MeOH) or Ethanol (EtOH)Sufficient volumeSolvent
Celite®For filtrationFilter Aid

Procedure:

  • Dissolve the N-alkyl-1-(2-(benzyloxy)phenyl)piperidine (1.0 eq) in methanol or ethanol in a round-bottom flask.

  • Carefully add 10% Palladium on Carbon (10 mol%) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (this should be done carefully by trained personnel).

  • Stir the reaction mixture under a hydrogen atmosphere (balloon) at room temperature for 4-12 hours. Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the final N-alkylated this compound. Further purification by chromatography or recrystallization may be necessary.

Visualization of the Experimental Workflow

G cluster_0 Stage 1: Protection cluster_1 Stage 2: N-Alkylation cluster_2 Stage 3: Deprotection start This compound prot_reagents 1. NaH, DMF 2. Benzyl Bromide start->prot_reagents Protection protected_prod 1-(2-(Benzyloxy)phenyl)piperidine prot_reagents->protected_prod alk_reagents Alkyl Halide, K₂CO₃ protected_prod->alk_reagents N-Alkylation n_alkyl_prod N-Alkyl-1-(2-(benzyloxy)phenyl)piperidine alk_reagents->n_alkyl_prod deprot_reagents H₂, 10% Pd/C, MeOH n_alkyl_prod->deprot_reagents Deprotection final_prod N-Alkyl-2-(piperidin-1-yl)phenol deprot_reagents->final_prod

Caption: Synthetic workflow for the selective N-alkylation of this compound.

References

Application Notes and Protocols: 2-(Piperidin-1-yl)phenol in Enzyme Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the 2-(piperidin-1-yl)phenol scaffold in the design and development of potent enzyme inhibitors. While direct quantitative inhibitory data for this compound against a wide range of enzymes is still emerging in publicly available literature, the broader class of piperidine derivatives has demonstrated significant inhibitory activity against several key enzyme targets implicated in various diseases. This document outlines the potential applications of this compound and its derivatives, provides detailed experimental protocols for assessing their inhibitory activity, and presents data for structurally related compounds to guide further research.

Introduction: The Potential of the this compound Scaffold

The this compound moiety represents a "privileged scaffold" in medicinal chemistry, combining a phenolic hydroxyl group, capable of hydrogen bonding, with a lipophilic piperidine ring. This unique combination of features makes it an attractive starting point for the synthesis of targeted enzyme inhibitors. The piperidine ring is a common feature in many pharmacologically active compounds, and its derivatives have been extensively explored as inhibitors for a variety of enzymes, including those involved in neurodegenerative diseases and cancer. Researchers utilize structures incorporating piperidine and aminophenol motifs as key intermediates in the synthesis of more complex molecules with potential therapeutic applications[1].

Key Enzyme Targets and Signaling Pathways

Derivatives of the piperidine scaffold have shown inhibitory activity against several important classes of enzymes. The phenolic group in this compound also suggests potential for modulating signaling pathways sensitive to polyphenolic compounds.

Cholinesterases (AChE and BuChE)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are crucial enzymes in the breakdown of the neurotransmitter acetylcholine. Their inhibition is a primary therapeutic strategy for Alzheimer's disease. Numerous piperidine derivatives have been synthesized and evaluated as potent cholinesterase inhibitors, with some exhibiting IC50 values in the nanomolar range[2][3].

Monoamine Oxidases (MAO-A and MAO-B)

Monoamine oxidases are responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. Selective inhibitors of MAO-A are used as antidepressants, while MAO-B inhibitors are employed in the treatment of Parkinson's disease. Piperine, a naturally occurring piperidine alkaloid, and its derivatives have been identified as potent MAO inhibitors[4].

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that, when constitutively activated, plays a significant role in tumor cell proliferation, survival, and metastasis. Polyphenolic compounds are known to inhibit the STAT3 signaling pathway[2][5]. The phenolic moiety of this compound suggests that its derivatives could be investigated for their potential to modulate this critical cancer-related pathway.

Data Presentation: Inhibitory Activities of Piperidine Derivatives

The following tables summarize the inhibitory activities of various piperidine derivatives against key enzyme targets. This data can serve as a benchmark for researchers developing novel inhibitors based on the this compound scaffold.

Table 1: Inhibitory Activity of Piperidine Derivatives against Cholinesterases

Compound/Derivative ClassTarget EnzymeIC50 ValueReference
N'-(4-benzylpiperidin-1-yl)alkylamine derivativesAChE2.13 nM - 6.83 nM[2][3]
N'-(4-benzylpiperidin-1-yl)alkylamine derivativesBuChELow nanomolar range[2][3]
1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil)AChE5.7 nM[6]
(1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one)AChE12.55 µM[1]
(1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one)BuChE17.28 µM[1]
N-(2-(piperidine-1-yl)ethyl)benzamide derivative (ortho-fluoro substituted)AChE13 ± 2.1 nM[7]

Table 2: Inhibitory Activity of Piperidine Derivatives against Monoamine Oxidases

Compound/Derivative ClassTarget EnzymeIC50 ValueReference
Piperine Derivative 7hMAO-A15.38 ± 0.071 µM[8]
Piperine Derivative 17chMAO-A16.11 ± 0.091 µM[8]
Piperine Derivative 15hMAO-B12.15 ± 0.003 µM[8]
Piperine Derivative 5hMAO-B14.19 ± 0.007 µM[8]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the enzyme inhibitory potential of this compound and its derivatives.

Protocol for Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay is widely used to screen for AChE inhibitors.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compound (e.g., this compound derivative) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • In a 96-well plate, add 100 µL of phosphate buffer to each well.

  • Add 100 µL of the test compound solution at various concentrations to the sample wells. Add solvent alone to the control wells.

  • Add 100 µL of the AChE enzyme solution to all wells except the blank.

  • Pre-incubate the plate at 25°C for 15 minutes.

  • Add 100 µL of the DTNB solution to all wells.

  • Initiate the reaction by adding 20 µL of the ATCI substrate solution to all wells.

  • Immediately measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol for Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)

This fluorometric assay measures the hydrogen peroxide produced from the MAO-catalyzed oxidation of a substrate.

Materials:

  • Recombinant human MAO-A or MAO-B

  • p-Tyramine (substrate for both MAO-A and MAO-B)

  • Horseradish peroxidase (HRP)

  • Amplex® Red reagent (or a similar fluorescent probe)

  • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Test compound (e.g., this compound derivative) dissolved in DMSO

  • MAO-A specific inhibitor (e.g., Clorgyline) and MAO-B specific inhibitor (e.g., Pargyline) for control experiments

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a working solution of the test compound at various concentrations in the assay buffer.

  • In a 96-well black microplate, add 45 µL of the MAO enzyme solution (MAO-A or MAO-B) to each well.

  • Add 5 µL of the test compound solution to the sample wells. For control wells, add 5 µL of assay buffer. For inhibitor control wells, add a known MAO-A or MAO-B inhibitor.

  • Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.

  • Prepare a working reagent by mixing the assay buffer, p-tyramine substrate, Amplex® Red reagent, and HRP.

  • Add 50 µL of the working reagent to all wells to initiate the reaction.

  • Incubate the plate for 20-30 minutes at 37°C, protected from light.

  • Measure the fluorescence intensity at an excitation wavelength of ~530-540 nm and an emission wavelength of ~585-590 nm.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Visualizations

The following diagrams illustrate key concepts related to the application of this compound in enzyme inhibitor development.

G cluster_0 Drug Development Workflow A This compound Scaffold B Derivative Synthesis A->B Chemical Modification C Enzyme Inhibition Screening (e.g., AChE, MAO) B->C Library of Compounds D Lead Optimization (Structure-Activity Relationship) C->D Identify Hits E Preclinical Studies D->E Optimized Candidates

Caption: Workflow for developing enzyme inhibitors from the this compound scaffold.

G cluster_0 STAT3 Signaling Pathway Inhibition Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Dimerization) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation Gene Target Gene Transcription (Proliferation, Survival) Nucleus->Gene Inhibitor This compound Derivative Inhibitor->JAK Inhibition Inhibitor->STAT3 Inhibition

Caption: Potential inhibition of the STAT3 signaling pathway by this compound derivatives.

Conclusion

The this compound scaffold holds considerable promise for the development of novel enzyme inhibitors. The synthetic accessibility and the proven track record of the broader piperidine class against key therapeutic targets like cholinesterases and monoamine oxidases make it a fertile ground for further investigation. The detailed protocols and comparative data provided herein are intended to facilitate the exploration of this compound derivatives as a new generation of enzyme inhibitors. Future research should focus on synthesizing and screening a library of these compounds to establish clear structure-activity relationships and to validate their therapeutic potential.

References

Troubleshooting & Optimization

Common side products in the synthesis of 2-(Piperidin-1-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-(Piperidin-1-yl)phenol

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of this compound. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, primarily focusing on the two most common synthetic routes: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination .

General Issues

Q1: My reaction shows low or no conversion of the starting materials. What are the possible causes and solutions?

A1: Low or no conversion can stem from several factors depending on the synthetic route.

  • For Nucleophilic Aromatic Substitution (SNAr):

    • Cause: Insufficient activation of the aryl halide. SNAr reactions are more efficient with electron-withdrawing groups on the aromatic ring. While the hydroxyl group is activating, the reaction may still require forcing conditions.

    • Solution:

      • Increase the reaction temperature.

      • Use a stronger base to deprotonate the phenol, making it a more potent nucleophile.

      • Consider using a more reactive leaving group (e.g., F > Cl > Br > I for SNAr).

      • Ensure your reagents are pure and the solvent is anhydrous.

  • For Buchwald-Hartwig Amination:

    • Cause: Inactive catalyst. The palladium catalyst can be sensitive to air and moisture.

    • Solution:

      • Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen).

      • Use anhydrous and degassed solvents.

      • Choose an appropriate ligand for the specific aryl halide and amine. Sterically hindered biarylphosphine ligands are often effective.

      • Verify the quality of the palladium precursor and the base.

Q2: I have obtained a complex mixture of products. How can I identify the side products?

A2: A combination of analytical techniques is recommended for identifying side products:

  • Thin Layer Chromatography (TLC): To get a preliminary idea of the number of components in your mixture.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate volatile components and obtain their mass spectra, which can help in identifying their structures.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR of the crude mixture can reveal the presence of major impurities. Comparing the spectra to those of the starting materials and expected product is crucial.

Troubleshooting Buchwald-Hartwig Amination

Q3: My main impurity has a mass corresponding to phenol. What is the cause of this?

A3: The formation of phenol is a known side reaction in Buchwald-Hartwig amination, resulting from the hydrodehalogenation of the aryl halide starting material.

  • Cause: This side reaction can compete with the desired amination.

  • Solution:

    • Optimize the reaction conditions, such as the choice of ligand, base, and solvent.

    • Ensure that the reaction is performed under strictly anaerobic conditions, as trace oxygen can sometimes promote side reactions.

    • Screen different palladium precursors and ligands.

Q4: The reaction is sluggish and gives a low yield, even with an appropriate catalyst system. What else can I try?

A4:

  • Cause: The choice of base and solvent can significantly impact the reaction rate and yield.

  • Solution:

    • Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. Ensure the base is of high purity and handled under inert conditions.

    • Aprotic solvents like toluene, dioxane, or THF are generally preferred. The solubility of the reagents and intermediates can be a factor, so screening different solvents may be beneficial.

Troubleshooting Nucleophilic Aromatic Substitution (SNAr)

Q5: I am observing the formation of a high molecular weight byproduct. What could it be?

A5:

  • Cause: A possible side product is the diaryl ether, formed from the reaction of the 2-(Piperidin-1-yl)phenoxide intermediate with another molecule of the 2-halophenol starting material. This is more likely at higher temperatures.

  • Solution:

    • Use a molar excess of piperidine to favor the desired amination reaction.

    • Try to run the reaction at the lowest temperature that still provides a reasonable reaction rate.

Data Presentation: Optimizing Reaction Conditions

When optimizing the synthesis of this compound, it is crucial to systematically vary the reaction parameters and quantify the outcomes. The following table provides a template for organizing experimental data for the Buchwald-Hartwig amination route.

Entry Palladium Precursor (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield of Product (%) Yield of Phenol (%)
1Pd2(dba)3 (2)XPhos (4)NaOtBuToluene10012855
2Pd(OAc)2 (2)RuPhos (4)K3PO4Dioxane110247810
3Pd2(dba)3 (2)SPhos (4)LiHMDSTHF8018922

This table is a representative example for data organization and does not reflect actual experimental results.

Experimental Protocols

Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • 2-Bromophenol

  • Piperidine

  • Palladium(II) acetate (Pd(OAc)2)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Schlenk flask or similar reaction vessel for inert atmosphere chemistry

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add Pd(OAc)2 (e.g., 2 mol%), RuPhos (e.g., 4 mol%), and NaOtBu (e.g., 1.4 equivalents).

  • Add anhydrous, degassed toluene to the flask.

  • Add 2-bromophenol (1.0 equivalent) to the mixture.

  • Finally, add piperidine (e.g., 1.2 equivalents) via syringe.

  • Seal the flask and heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Mandatory Visualization

Troubleshooting Workflow for this compound Synthesis

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.

G start Start Synthesis check_conversion Check Reaction Conversion (TLC, GC-MS, LC-MS) start->check_conversion low_conversion Low/No Conversion check_conversion->low_conversion < 50% good_conversion Good Conversion check_conversion->good_conversion > 50% troubleshoot_snar S-N-Ar Troubleshooting: - Increase Temperature - Stronger Base - Check Reagent Purity low_conversion->troubleshoot_snar S-N-Ar troubleshoot_bh Buchwald-Hartwig Troubleshooting: - Check Inert Atmosphere - Use Anhydrous/Degassed Solvents - Screen Ligands/Bases low_conversion->troubleshoot_bh Buchwald-Hartwig workup Workup and Purification good_conversion->workup analyze_product Analyze Final Product (NMR, MS) workup->analyze_product pure_product Pure Product analyze_product->pure_product >95% Purity impure_product Impurities Present analyze_product->impure_product <95% Purity end End pure_product->end identify_impurities Identify Impurities (MS, NMR) impure_product->identify_impurities troubleshoot_snar->start Retry troubleshoot_bh->start Retry phenol_impurity Phenol Impurity (Hydrodehalogenation) identify_impurities->phenol_impurity Mass of Phenol sm_impurity Starting Material Present identify_impurities->sm_impurity Mass of SM other_impurity Other Impurities identify_impurities->other_impurity Unknown optimize_bh Optimize Buchwald-Hartwig: - Screen Ligands/Bases - Ensure Anaerobic Conditions phenol_impurity->optimize_bh revisit_reaction Revisit Reaction Conditions: - Adjust Stoichiometry - Lower Temperature sm_impurity->revisit_reaction optimize_purification Optimize Purification: - Different Chromatography Conditions - Recrystallization other_impurity->optimize_purification optimize_bh->start Retry optimize_purification->workup Repurify revisit_reaction->start Retry

Caption: Troubleshooting workflow for the synthesis of this compound.

Technical Support Center: Purification of Crude 2-(Piperidin-1-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-(Piperidin-1-yl)phenol, a common intermediate in pharmaceutical synthesis. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound synthesized via the Mannich reaction?

A1: Crude this compound synthesized from phenol, formaldehyde, and piperidine (a Mannich reaction) can contain several impurities. These may include unreacted starting materials such as phenol and piperidine, polysubstituted byproducts where more than one piperidinomethyl group is attached to the phenol ring, and colored impurities arising from the oxidation of phenol or the presence of resorcinol-type contaminants in the starting phenol.

Q2: Which purification methods are most effective for crude this compound?

A2: The most common and effective purification methods for crude this compound are recrystallization and silica gel column chromatography. The choice between these methods depends on the impurity profile and the desired final purity.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the purification process. A suitable mobile phase, typically a mixture of hexane and ethyl acetate with a small amount of triethylamine, can be used to separate this compound from its impurities on a silica gel TLC plate. Visualization can be achieved under UV light (254 nm) or by staining with a potassium permanganate solution.

Q4: Is recrystallization a suitable method for purifying this compound?

A4: Yes, recrystallization can be an effective method for purifying crude this compound, especially for removing less soluble or more soluble impurities. The key is to identify a suitable solvent or solvent system. For a closely related compound, 2,4-dichloro-6-(piperidin-1-ylmethyl)phenol, methanol has been successfully used for recrystallization. A solvent screening is recommended to find the optimal conditions for this compound.

Troubleshooting Guides

Recrystallization
ProblemPossible CauseRecommended Solution
Oiling out instead of crystallization The boiling point of the solvent is higher than the melting point of the compound. The compound is too soluble in the chosen solvent.Use a lower-boiling point solvent. Add a co-solvent (anti-solvent) in which the compound is less soluble dropwise to the hot solution until turbidity appears, then reheat to dissolve and cool slowly.
No crystal formation upon cooling The solution is not saturated. Presence of impurities inhibiting crystallization.Concentrate the solution by evaporating some of the solvent before cooling. Attempt to purify by column chromatography first to remove the inhibiting impurities.
Low recovery of purified product Too much solvent was used for recrystallization. The compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent required to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath before filtration.
Colored purified product Presence of persistent colored impurities.Add a small amount of activated charcoal to the hot solution and perform a hot filtration before allowing the solution to cool.
Column Chromatography
ProblemPossible CauseRecommended Solution
Product is not eluting from the column The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in the hexane/ethyl acetate mixture.
Peak tailing on the TLC and column The basic piperidine nitrogen is interacting strongly with the acidic silica gel.Add a small amount (0.5-1%) of triethylamine to the mobile phase to neutralize the acidic sites on the silica gel.
Co-elution of the product with an impurity The impurity has a similar polarity to the product.Use a shallower solvent gradient during elution to improve separation. Consider using a different stationary phase, such as basic alumina.
Low yield after chromatography The product is still on the column. Some product was lost in mixed fractions.Flush the column with a highly polar solvent (e.g., 10% methanol in dichloromethane) to recover any remaining product. Re-purify the mixed fractions.

Data Presentation

The following tables provide representative data for the purification of a crude piperidine derivative, which can be used as a reference for the purification of this compound.

Table 1: Recrystallization of a Crude Piperidine Derivative

ParameterValue
Crude Material Amount5.0 g
Crude Purity (by HPLC)85%
Recrystallization SolventMethanol
Volume of Solvent25 mL
Purified Product Amount3.8 g
Yield76%
Final Purity (by HPLC)>98%

Table 2: Column Chromatography of a Crude Piperidine Derivative

ParameterValue
Crude Material Amount2.0 g
Crude Purity (by HPLC)80%
Stationary PhaseSilica Gel (230-400 mesh)
Mobile PhaseGradient of 5% to 20% Ethyl Acetate in Hexane (+ 0.5% Triethylamine)
Purified Product Amount1.4 g
Yield70%
Final Purity (by HPLC)>99%

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: In a small test tube, dissolve approximately 20-30 mg of crude this compound in a minimal amount of a hot solvent (e.g., methanol, ethanol, or isopropanol). Allow the solution to cool to room temperature and then in an ice bath. A suitable solvent is one in which the compound is soluble when hot and sparingly soluble when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen hot solvent in small portions while heating and stirring until the solid is completely dissolved. Use the minimum amount of solvent necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution at boiling for a few minutes.

  • Hot Filtration (Optional): If activated charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum.

Protocol 2: Purification by Silica Gel Column Chromatography
  • TLC Analysis: Determine an appropriate mobile phase system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Add 0.5-1% triethylamine to the mobile phase to prevent peak tailing. The ideal Rf value for the product is between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a volatile solvent like dichloromethane. Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase. If a single solvent system does not provide adequate separation, a gradient elution can be used, starting with a less polar mobile phase and gradually increasing the polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow recrys_start Crude Product dissolve Dissolve in Minimal Hot Solvent recrys_start->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling & Ice Bath hot_filter->cool vac_filter Vacuum Filtration & Washing cool->vac_filter pure_crystals Pure Crystals vac_filter->pure_crystals chrom_start Crude Product load_sample Load Sample on Column chrom_start->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions & Monitor by TLC elute->collect combine Combine Pure Fractions collect->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: General workflows for the purification of crude this compound.

troubleshooting_purification start Purification Attempt check_purity Check Purity (TLC/HPLC) start->check_purity is_pure Is Product Pure? check_purity->is_pure end_pure Pure Product (End) is_pure->end_pure Yes troubleshoot Troubleshoot Issue is_pure->troubleshoot No recrystallization_issue Recrystallization Issue? (e.g., Oiling out, Low Yield) troubleshoot->recrystallization_issue chromatography_issue Chromatography Issue? (e.g., Tailing, Co-elution) troubleshoot->chromatography_issue recrystallization_solution Adjust Solvent System or Pre-purify recrystallization_issue->recrystallization_solution chromatography_solution Modify Mobile Phase or Stationary Phase chromatography_issue->chromatography_solution recrystallization_solution->start Retry chromatography_solution->start Retry

Technical Support Center: Synthesis of 2-(Piperidin-1-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(Piperidin-1-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and optimization strategies in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for synthesizing this compound?

A1: The most common and effective methods for synthesizing this compound involve the N-arylation of piperidine with a 2-substituted phenol derivative. The two primary catalytic systems used for this carbon-nitrogen (C-N) bond formation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2][3] Both methods have proven effective, but the choice often depends on substrate scope, reaction conditions, and catalyst cost.

Q2: Which is the superior method: Buchwald-Hartwig or Ullmann condensation?

A2: Neither method is universally superior; the best choice depends on the specific experimental constraints. The Buchwald-Hartwig amination is often preferred due to its generally higher yields, shorter reaction times, and broader substrate scope, including the use of less reactive aryl chlorides.[2][4] However, it relies on expensive and air-sensitive palladium catalysts and phosphine ligands. The Ullmann condensation uses more affordable copper catalysts but typically requires higher reaction temperatures and longer reaction times, and it is most effective with more reactive aryl iodides and bromides.[1][2]

Q3: What are the most critical parameters that influence the reaction yield?

A3: For both Buchwald-Hartwig and Ullmann reactions, the yield is highly sensitive to several parameters:

  • Catalyst and Ligand: The choice of ligand is crucial, especially in Buchwald-Hartwig amination where bulky, electron-rich phosphine ligands are necessary to promote the reaction.[5][6]

  • Base: The strength and type of base are critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common in Buchwald-Hartwig reactions, while weaker bases like potassium carbonate (K₂CO₃) are often used in Ullmann condensations.[2][7]

  • Solvent: Anhydrous and degassed solvents are essential, particularly for the air-sensitive palladium catalysts. Common choices include toluene, dioxane, and DMF.[2][8]

  • Temperature: Reaction temperature directly impacts reaction rate and catalyst stability. Optimization is often required to maximize yield without causing catalyst decomposition.[7]

  • Atmosphere: Maintaining an inert atmosphere (e.g., argon or nitrogen) is critical to prevent the deactivation of the catalyst, especially for Pd(0) species.[7]

Troubleshooting Guide

Problem 1: My reaction has stalled or shows very low conversion to the product.

Possible Causes & Solutions:

  • Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen.

    • Solution: Ensure all solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere (argon or nitrogen) using Schlenk techniques. Use of air-stable precatalysts (e.g., XPhos Pd G3) can simplify setup and provide more consistent results by ensuring the correct palladium-ligand ratio.[7]

  • Inappropriate Ligand or Base: The combination of ligand and base is not optimal for the substrate.

    • Solution: For the Buchwald-Hartwig reaction with a 2-halophenol, a bulky biaryl phosphine ligand such as XPhos, SPhos, or RuPhos is a good starting point.[7] The base must be strong enough to deprotonate the amine; NaOtBu is a common and effective choice.[2]

  • Low Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.

    • Solution: Gradually increase the reaction temperature, typically in the range of 80-110 °C for Buchwald-Hartwig reactions, while monitoring for potential catalyst decomposition or side product formation.[2][5]

  • Poor Reagent Quality: Starting materials or solvents may contain impurities (especially water) that interfere with the reaction.

    • Solution: Use anhydrous solvents and ensure the purity of the 2-halophenol and piperidine. Drying reagents and glassware thoroughly before use is critical.[7]

Problem 2: I am observing significant formation of side products. What are they and how can they be minimized?

Possible Causes & Solutions:

  • Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom to form phenol.

    • Cause: This side reaction can occur due to the presence of water or other protic sources that generate palladium hydride species.[9]

    • Solution: Ensure strictly anhydrous conditions. The choice of base and ligand can also influence this pathway; screening different conditions may be necessary.[9]

  • Aryl Halide Homocoupling (Biaryl Formation): Two molecules of the 2-halophenol couple to form a biphenyl derivative.

    • Cause: This is more common with highly reactive aryl halides.

    • Solution: Optimize the catalyst-to-ligand ratio (typically 1:1 to 1:2). Using a ligand that favors C-N bond formation over C-C coupling can also mitigate this issue.[7][10]

  • Phenol Coupling: The hydroxyl group of the starting material or product can react, leading to undesired ether byproducts.

    • Cause: This can be a competing pathway, especially at higher temperatures.

    • Solution: While less common in N-arylation, if this is suspected, optimizing the reaction temperature and using a base that selectively promotes amination can help.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes typical conditions for the two primary synthetic routes. Yields are highly dependent on the specific substrates and optimization.

ParameterPalladium-Catalyzed Buchwald-Hartwig AminationCopper-Catalyzed Ullmann CondensationNotes
Catalyst Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%)CuI (5-10 mol%)Palladium catalysts are generally used in lower loadings.[2]
Ligand Biarylphosphine (e.g., XPhos, RuPhos)Diamine or Amino Acid (e.g., L-proline)Ligand choice is critical for reaction efficiency in both systems.[2]
Base NaOtBu, K₂CO₃, or Cs₂CO₃K₂CO₃ or K₃PO₄Strong, non-nucleophilic bases are preferred for Buchwald-Hartwig.[2]
Solvent Toluene, Dioxane, or THFDMF or DMSOAnhydrous and degassed solvents are crucial for palladium catalysis.[2]
Temperature 80–110 °C100–140 °CUllmann reactions typically require higher temperatures.[2]
Reaction Time 2–12 hours12–24 hoursBuchwald-Hartwig reactions are often significantly faster.[2]
Typical Yield 70–95%60–85%Yields depend heavily on substrate and condition optimization.[2]
Aryl Halide Scope Chlorides, Bromides, Iodides, TriflatesIodides, Bromides (Chlorides are less reactive)Palladium systems offer a broader scope for the aryl halide partner.[2]

Visualizations

Experimental_Workflow Setup Reaction Setup (Inert Atmosphere) Reaction Run Reaction (Heat & Stir) Setup->Reaction Monitoring Monitor Progress (TLC / LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Work-up (Quench & Extract) Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Product Pure Product Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Tree cluster_catalyst Catalyst System Issues cluster_conditions Reaction Condition Issues cluster_side_reactions Side Product Issues Start Low or No Yield? Catalyst_Check Is the catalyst system optimal? Start->Catalyst_Check Yes Side_Products Are side products observed? Start->Side_Products No, but side products form Catalyst_Solution Solution: - Use air-stable precatalyst (e.g., G3) - Screen bulky, electron-rich ligands (XPhos, RuPhos) - Use strong, non-nucleophilic base (NaOtBu) Catalyst_Check->Catalyst_Solution Yes, may be suboptimal Conditions_Check Are reaction conditions correct? Catalyst_Check->Conditions_Check No, system is standard Conditions_Solution Solution: - Ensure rigorous inert atmosphere - Use anhydrous, degassed solvent - Optimize temperature (80-110 °C) - Purify starting materials Conditions_Check->Conditions_Solution No, conditions may be poor Side_Products_Solution Solution: - Adjust ligand/base combination - Ensure strict anhydrous conditions to minimize hydrodehalogenation - Optimize catalyst:ligand ratio Side_Products->Side_Products_Solution Yes

Caption: A decision tree for troubleshooting common issues in the synthesis.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol describes a general procedure for the N-arylation of piperidine with 2-bromophenol.

Materials:

  • 2-Bromophenol

  • Piperidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (or similar biaryl phosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 equiv.), XPhos (0.04 equiv.), and NaOtBu (1.5 equiv.) inside a glovebox or under a positive pressure of inert gas.

  • Seal and Purge: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times.

  • Reagent Addition: Under an inert atmosphere, add anhydrous, degassed toluene (5-10 mL per mmol of 2-bromophenol). Add 2-bromophenol (1.0 equiv.) followed by piperidine (1.2 equiv.) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).[5]

  • Work-up: Once complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and catalyst residues.[5]

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure this compound.[5]

Protocol 2: Copper-Catalyzed Ullmann Condensation

This protocol describes a typical procedure using 2-iodophenol for higher reactivity.

Materials:

  • 2-Iodophenol

  • Piperidine

  • Copper(I) iodide (CuI)

  • L-Proline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: To a reaction vial, add CuI (0.1 equiv.), L-proline (0.2 equiv.), and K₂CO₃ (2.0 equiv.).

  • Reagent Addition: Add 2-iodophenol (1.0 equiv.) and piperidine (1.2 equiv.) to the vial, followed by anhydrous DMF (5 mL per mmol of 2-iodophenol).

  • Reaction: Seal the vial and heat the reaction mixture to 110-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).[2]

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the copper catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash extensively with water to remove DMF, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

References

Stability and degradation pathways of 2-(Piperidin-1-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2-(Piperidin-1-yl)phenol.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Based on its chemical structure, the primary stability concerns for this compound are oxidative degradation of the phenol moiety and potential reactions involving the piperidine ring. Phenols are susceptible to oxidation, which can be catalyzed by light, heat, and the presence of metal ions, often leading to the formation of colored quinone-type byproducts. The tertiary amine of the piperidine ring can also undergo oxidation to form an N-oxide.

Q2: What are the likely degradation pathways for this compound?

A2: The degradation of this compound is likely to proceed through two main pathways:

  • Oxidation of the Phenol Ring: The hydroxyl group on the aromatic ring is susceptible to oxidation, which can lead to the formation of quinone-like structures. This process can be accelerated by exposure to air (oxygen), light, and elevated temperatures.

  • Degradation involving the Piperidine Ring: The piperidine ring can undergo oxidation at the nitrogen atom to form the corresponding N-oxide. Under strongly acidic conditions, protonation of the nitrogen may occur, which could influence the compound's solubility and stability. Ring-opening of the piperidine moiety is also a possibility under harsh conditions.

Q3: How should this compound be stored to minimize degradation?

A3: To minimize degradation, this compound should be stored in a cool, dark place in a well-sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to protect it from light and oxygen. For solutions, using degassed solvents and storing them at low temperatures (2-8 °C) is recommended.

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for monitoring the stability of this compound and separating it from its degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly valuable for identifying unknown degradation products by providing molecular weight and structural information.

Q5: What is a forced degradation study and why is it important?

A5: A forced degradation study (or stress testing) is a process where the compound is intentionally exposed to harsh conditions, such as high heat, humidity, acid, base, oxidation, and light, to accelerate its degradation.[1] These studies are crucial for identifying potential degradation products, understanding degradation pathways, and developing a stability-indicating analytical method that can effectively separate and quantify the drug from its degradants.[2]

Troubleshooting Guides

This section addresses common issues encountered during the experimental analysis of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Discoloration of Solid Sample (e.g., turning pink or brown) Oxidation of the phenol group to form colored quinone-like impurities.Store the solid under an inert atmosphere (nitrogen or argon) and protect it from light. If discoloration has occurred, consider purification by recrystallization or chromatography before use.
Appearance of New Peaks in HPLC Chromatogram of a Stored Solution Degradation of the compound in solution.Prepare fresh solutions for analysis. If studying stability, ensure the storage conditions (temperature, light exposure, headspace) are controlled and documented. Use LC-MS to identify the new peaks.
Poor Peak Shape (Tailing) for the Main Compound in HPLC Interaction of the basic piperidine nitrogen with residual acidic silanols on the HPLC column packing.Use a mobile phase with a suitable buffer (e.g., phosphate or acetate) to control the pH. A pH between 3 and 7 is often a good starting point. Adding a small amount of a competing amine, like triethylamine (0.1%), to the mobile phase can also improve peak shape. Consider using a base-deactivated HPLC column.
Inconsistent Retention Times in HPLC Fluctuation in mobile phase composition, temperature, or pH. Column not properly equilibrated.Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a constant temperature. Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis.
"Ghost" Peaks in HPLC Chromatogram Contamination in the mobile phase, injection system, or sample carryover from a previous injection.Use high-purity solvents and freshly prepared mobile phase. Implement a needle wash step in the autosampler method. Inject a blank solvent run to check for carryover.

Data Presentation

The following table summarizes hypothetical quantitative data from a forced degradation study on a this compound analogue, 2-Aminophenol, to illustrate the expected stability profile.

Table 1: Summary of Forced Degradation Results for a this compound Analogue

Stress ConditionTimeTemperature% Assay of Parent Compound% Total DegradationMajor Degradation Products (Hypothetical)
Acid Hydrolysis (0.1 M HCl) 24 h60 °C98.51.5Negligible degradation
Base Hydrolysis (0.1 M NaOH) 24 h60 °C92.17.9Oxidative products
Oxidative (3% H₂O₂) 8 hRoom Temp85.314.7N-oxide, Quinone-imine
Thermal (Solid State) 48 h80 °C96.83.2Oxidative products
Photolytic (ICH Q1B) 1.2 million lux hours25 °C91.58.5Quinone-type compounds

Data is illustrative and based on the known stability of phenolic and amine compounds. Actual results for this compound may vary.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for subjecting this compound to various stress conditions as per ICH guidelines.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 methanol:water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature, protected from light, for 8 hours. At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation: Store a known quantity of the solid drug substance in an oven at 80°C for 48 hours. Also, store a solution of the drug substance at 80°C for 48 hours. At specified time points, cool the samples, dissolve the solid in a suitable solvent, and dilute both samples with mobile phase for HPLC analysis.

  • Photolytic Degradation: Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light. At the end of the exposure period, prepare the samples for HPLC analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Mandatory Visualization

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H₂O₂) stock->oxidation thermal Thermal Stress (80°C) stock->thermal photo Photolytic Stress (ICH Q1B) stock->photo neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for a forced degradation study.

G cluster_oxidation Oxidative Degradation cluster_hydrolysis Hydrolytic/Photolytic Degradation parent This compound quinone Quinone-type Adducts parent->quinone O₂, hv, Heat n_oxide Piperidine N-oxide parent->n_oxide H₂O₂ ring_opened Ring-Opened Products parent->ring_opened Harsh Acid/Base dimers Polymeric/Dimeric Species quinone->dimers Polymerization

Caption: Potential degradation pathways of this compound.

G start Issue Encountered (e.g., Peak Tailing in HPLC) q1 Is the mobile phase buffered? start->q1 a1_yes Check mobile phase pH q1->a1_yes Yes a1_no Add buffer (e.g., phosphate) q1->a1_no No q2 Is a base-deactivated column being used? a1_yes->q2 end Resolution a1_no->end a2_yes Consider competing amine (e.g., triethylamine) q2->a2_yes Yes a2_no Switch to a base-deactivated column q2->a2_no No a2_yes->end a2_no->end

Caption: Troubleshooting logic for HPLC peak tailing.

References

Optimizing reaction conditions for the synthesis of 2-(Piperidin-1-yl)phenol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(Piperidin-1-yl)phenol derivatives. The guidance focuses on optimizing reaction conditions and overcoming common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound derivatives?

A1: The two most common and effective methods for synthesizing this compound derivatives are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2] Both reactions involve the cross-coupling of a 2-halophenol (e.g., 2-bromophenol or 2-chlorophenol) with piperidine. The Buchwald-Hartwig reaction is often preferred due to its milder reaction conditions and broader substrate scope.[2]

Q2: What is the main challenge in the synthesis of this compound derivatives?

A2: The primary challenge is achieving chemoselectivity. The starting material, a 2-halophenol, possesses two nucleophilic sites: the nitrogen of piperidine (N-arylation) and the oxygen of the phenol (O-arylation). The desired product is the N-arylated this compound, while the formation of the O-arylated side product, 1-(2-halophenoxy)piperidine, and potentially diarylated products, needs to be minimized.[3]

Q3: How can I selectively achieve N-arylation over O-arylation?

A3: The choice of catalyst system is crucial for controlling selectivity. Palladium-based catalysts, particularly those with bulky, electron-rich biarylphosphine ligands such as BrettPhos, have been shown to selectively promote N-arylation of aminophenols.[3][4] In contrast, copper-catalyzed systems are often employed for selective O-arylation.[3] Therefore, for the synthesis of this compound, a palladium-catalyzed Buchwald-Hartwig approach is the recommended starting point.

Q4: Is it necessary to protect the phenol group before the coupling reaction?

A4: While protecting the phenol group is a viable strategy to prevent O-arylation, it adds extra steps to the synthesis (protection and deprotection).[5] By selecting the appropriate catalyst system (e.g., Pd-based for N-arylation), it is often possible to achieve high chemoselectivity without the need for a protecting group, making the process more atom- and step-economical.[3]

Q5: What are common side reactions to be aware of?

A5: Besides the competing O-arylation, other common side reactions in Buchwald-Hartwig amination include hydrodehalogenation of the aryl halide (where the halogen is replaced by a hydrogen atom) and the formation of biaryl products through homo-coupling of the aryl halide.[2] Catalyst decomposition can also occur, leading to stalled reactions.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound derivatives.

Problem 1: Low Yield of the Desired N-Arylated Product
Potential Cause Troubleshooting Steps & Solutions
Inactive Catalyst The active Pd(0) species is essential. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure it is effectively reduced to Pd(0). Consider using a pre-formed, air-stable Pd(0) precatalyst (e.g., a G3-precatalyst) for more consistent results. Ensure a strictly inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation.
Suboptimal Ligand The choice of phosphine ligand is critical. For N-arylation of substrates with potentially competing nucleophiles, bulky, electron-rich biarylphosphine ligands like RuPhos and XPhos are often effective. If using older generation ligands, catalytic activity may be insufficient.[6]
Inappropriate Base A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used to deprotonate the amine. Weaker bases such as K₂CO₃ or K₃PO₄ may lead to slower or incomplete reactions, requiring higher temperatures or longer reaction times.
Solvent Issues Ensure that all starting materials are soluble in the chosen solvent (e.g., toluene, dioxane) at the reaction temperature. Poor solubility can significantly hinder the reaction rate.
Low Reaction Temperature Many N-arylation reactions require heating (typically 80-110 °C) to proceed at a reasonable rate. If the reaction is sluggish, a moderate increase in temperature may be beneficial.
Problem 2: Formation of Significant Amounts of O-Arylated Side Product
Potential Cause Troubleshooting Steps & Solutions
Incorrect Catalyst System As mentioned, copper catalysts tend to favor O-arylation. Ensure you are using a palladium-based catalyst system, which is known to favor N-arylation.[3]
Ligand Choice The ligand can influence the chemoselectivity. Experiment with different bulky biarylphosphine ligands (e.g., BrettPhos, RuPhos) to optimize for N-arylation.
Base Selection The choice of base can impact the relative nucleophilicity of the amine and the phenoxide. While strong bases are needed, their nature can influence selectivity. It may be worth screening different strong bases (e.g., NaOtBu, LHMDS).
Problem 3: Reaction Stalls Before Completion
Potential Cause Troubleshooting Steps & Solutions
Catalyst Decomposition The active catalytic species may not be stable under the reaction conditions. Using a more robust ligand that protects the palladium center can help. The Buchwald biarylphosphine ligands are designed for this purpose. Lowering the reaction temperature, if possible, can also reduce the rate of decomposition.
Product Inhibition The product, this compound, may coordinate to the palladium center and inhibit further catalytic turnover. In some cases, a higher catalyst loading might be necessary to overcome this inhibition.
Impure Reagents Ensure that the 2-halophenol, piperidine, and solvent are pure and dry. Water and other impurities can deactivate the catalyst.

Data Presentation

The following tables summarize representative reaction conditions for the N-arylation of 2-halophenols. Note that yields can be highly substrate and condition-dependent.

Table 1: Buchwald-Hartwig Amination Conditions for N-Arylation of 2-Halophenols

Aryl HalideAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
2-BromophenolPiperidinePd₂(dba)₃ (1)XPhos (2)NaOtBu (1.4)Toluene10012~85-95
2-ChlorophenolPiperidineXPhos-Pd-G3 (2)-K₃PO₄ (2)Dioxane11024~70-85
2-IodophenolPiperidinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2)t-BuOH10018~80-90

Table 2: Ullmann Condensation Conditions for N-Arylation of 2-Halophenols

Aryl HalideAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
2-ChlorophenolPiperidineCuI (10)L-proline (20)K₂CO₃ (2)DMSO12024Moderate
2-BromophenolPiperidineCu₂O (5)Phenanthroline (10)Cs₂CO₃ (2)NMP14036Moderate

Experimental Protocols

Protocol 1: Palladium-Catalyzed Synthesis of this compound via Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific substituted derivatives.

Materials:

  • 2-Bromophenol

  • Piperidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed tube

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.02 mmol, 2 mol%), and NaOtBu (1.4 mmol).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (5 mL), followed by 2-bromophenol (1.0 mmol) and piperidine (1.2 mmol).

  • Reaction: Seal the tube tightly and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Extraction: Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired this compound.

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(X)L₂ Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [Ar-Pd(II)(Amine)L₂]⁺X⁻ OA_complex->Amine_complex Ligand Exchange (Amine) Amido_complex Ar-Pd(II)(Amido)L₂ Amine_complex->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Reductive Elimination Product Ar-Amine (Product) Amido_complex->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting_Workflow start Reaction Start check_yield Low or No Yield? start->check_yield check_selectivity Poor N/O Selectivity? check_yield->check_selectivity No catalyst Check Catalyst/Ligand Ensure Inert Atmosphere check_yield->catalyst Yes check_completion Reaction Stalled? check_selectivity->check_completion No pd_catalyst Use Pd-based Catalyst (e.g., with BrettPhos) check_selectivity->pd_catalyst Yes robust_ligand Use Robust Ligand Check Reagent Purity check_completion->robust_ligand Yes success Successful Synthesis check_completion->success No conditions Optimize Base, Solvent, Temp. catalyst->conditions conditions->start Re-run pd_catalyst->start Re-run robust_ligand->start Re-run

Caption: Troubleshooting decision tree for the synthesis of this compound.

Chemoselectivity_Logic goal Desired Product: This compound (N-Arylation) catalyst_choice Catalyst System Choice pd_system Palladium Catalyst + Bulky Biarylphosphine Ligand (e.g., BrettPhos, XPhos) catalyst_choice->pd_system Pd-based cu_system Copper Catalyst (e.g., CuI) + N,N-donor Ligand catalyst_choice->cu_system Cu-based n_arylation Favors N-Arylation pd_system->n_arylation o_arylation Favors O-Arylation (Side Product) cu_system->o_arylation n_arylation->goal

Caption: Logical relationship for achieving chemoselective N-arylation.

References

Technical Support Center: Spectroscopic Analysis of 2-(Piperidin-1-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the spectroscopic analysis of 2-(Piperidin-1-yl)phenol, targeting researchers, scientists, and professionals in drug development.

General Troubleshooting Workflow

Before delving into technique-specific issues, a general workflow can help isolate problems systematically.

G General Troubleshooting Workflow for Spectroscopic Analysis cluster_start General Troubleshooting Workflow for Spectroscopic Analysis cluster_prep Sample & Standard Integrity cluster_instrument Instrument & Method Check cluster_processing Data Processing cluster_end General Troubleshooting Workflow for Spectroscopic Analysis start Analysis Anomaly Detected check_purity Verify Sample Purity & Integrity (e.g., via TLC, LC-MS) start->check_purity check_solvent Check Solvent Purity & Deuteration Level check_purity->check_solvent end_fail Consult Instrument Specialist check_purity->end_fail Impurity Found check_concentration Confirm Sample Concentration check_solvent->check_concentration check_calibration Verify Instrument Calibration check_concentration->check_calibration Sample OK check_parameters Review Acquisition Parameters (e.g., scans, pulse sequence) check_calibration->check_parameters run_standard Run a Known Standard Sample check_parameters->run_standard process_data Re-process Raw Data (e.g., phasing, baseline) run_standard->process_data Instrument OK run_standard->end_fail Standard Fails check_software Check Software Settings process_data->check_software end_success Problem Resolved check_software->end_success Processing OK check_software->end_fail Processing Issue Persists G Plausible ESI-MS/MS Fragmentation of [M+H]⁺ Ion cluster_frags Plausible ESI-MS/MS Fragmentation of [M+H]⁺ Ion M [M+H]⁺ This compound m/z = 178.25 F1 Piperidinyl Cation [C₅H₁₀N]⁺ m/z = 84.08 M->F1 Cleavage of N-Aryl bond F2 Phenol Radical Cation [C₆H₆O]⁺ m/z = 94.04 M->F2 Cleavage of N-Aryl bond

Challenges in the scale-up synthesis of 2-(Piperidin-1-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-(Piperidin-1-yl)phenol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The most common synthetic routes for this compound are:

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., 2-bromophenol or 2-chlorophenol) and piperidine is a widely used method for forming the C-N bond.[1][2]

  • Nucleophilic Aromatic Substitution (SNA_r): This method involves the reaction of a suitably activated aryl halide (e.g., 2-fluorophenol) with piperidine, often under basic conditions. While potentially cheaper, it may require harsher reaction conditions and is substrate-dependent.

Q2: What are the key challenges in scaling up the synthesis of this compound?

A2: Key challenges during the scale-up of this synthesis include:

  • Catalyst selection and optimization: Identifying the optimal palladium catalyst and ligand combination for the Buchwald-Hartwig amination is crucial for achieving high yield and purity.[2][3]

  • Reaction kinetics and temperature control: Maintaining consistent reaction kinetics and managing exotherms can be challenging on a larger scale.

  • Side product formation: Undesired side reactions, such as hydrodehalogenation of the aryl halide or diarylation of the amine, can reduce the yield and complicate purification.

  • Product purification: Separating the final product from the catalyst, unreacted starting materials, and side products often requires robust purification methods like column chromatography or recrystallization, which can be challenging to scale.[4]

  • Solvent selection and recovery: Choosing an appropriate solvent that is both effective for the reaction and practical for large-scale use and recovery is a significant consideration.[3]

Q3: How can I minimize the formation of impurities during the synthesis?

A3: To minimize impurity formation:

  • Optimize reaction conditions: Carefully control the reaction temperature, time, and stoichiometry of reactants.

  • Inert atmosphere: For the Buchwald-Hartwig amination, maintaining an inert atmosphere (e.g., argon or nitrogen) is critical to prevent catalyst deactivation and side reactions.

  • Ligand selection: The choice of phosphine ligand in the Buchwald-Hartwig reaction can significantly influence the selectivity and reduce the formation of byproducts.[2]

  • Base selection: The choice of base is critical; weaker bases like carbonates may be preferred to avoid degradation of sensitive functional groups, although they might require longer reaction times.[5]

Q4: What are the recommended purification methods for this compound on a larger scale?

A4: For large-scale purification, consider the following:

  • Crystallization/Recrystallization: If the product is a solid, crystallization is often the most scalable and cost-effective purification method.[4] Solvent screening is essential to find a suitable system.

  • Distillation: If the product is a liquid with a suitable boiling point and is thermally stable, distillation can be an effective purification technique.

  • Column Chromatography: While effective, scaling up silica gel column chromatography can be expensive and generate significant solvent waste. It is often used for high-purity applications or when other methods fail.[4]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield Inactive catalyst (Buchwald-Hartwig)- Ensure the use of an inert atmosphere. - Use a pre-catalyst or activate the catalyst in situ. - Screen different palladium sources and ligands.[2]
Poorly reactive starting materials- For SNA_r, ensure the aryl halide is sufficiently activated (F > Cl > Br > I). - For Buchwald-Hartwig, consider using a more reactive aryl halide (I > Br > Cl).
Incorrect reaction temperature- Optimize the reaction temperature; some reactions may require heating to proceed at a reasonable rate.
Formation of Significant Side Products Hydrodehalogenation of aryl halide- Lower the reaction temperature. - Use a bulkier phosphine ligand.
Diarylation of piperidine- Use a slight excess of piperidine. - Add the aryl halide slowly to the reaction mixture.
O-arylation of the phenol- Protect the hydroxyl group before the C-N coupling reaction.
Difficult Product Isolation/Purification Product is an oil or low-melting solid- Attempt to form a salt of the product to induce crystallization. - Consider extraction followed by distillation if the product is thermally stable.
Co-elution of impurities during chromatography- Screen different solvent systems for column chromatography.[4] - Consider a different stationary phase (e.g., alumina).
Residual palladium in the final product- Use a palladium scavenger resin. - Perform multiple crystallizations.

Data Presentation

Table 1: Representative Reaction Conditions for Buchwald-Hartwig Amination

Parameter Condition 1 Condition 2 Condition 3
Aryl Halide 2-Bromophenol2-Chlorophenol2-Iodophenol
Palladium Source Pd(OAc)₂Pd₂(dba)₃Pd(PPh₃)₄
Ligand XPhosRuPhosP(o-tol)₃
Base NaOt-BuK₃PO₄Cs₂CO₃
Solvent TolueneDioxaneTHF
Temperature 80-110 °C100-120 °C60-80 °C
Reaction Time 4-12 hours12-24 hours6-18 hours

Note: These are representative conditions and require optimization for specific substrates and scales.[2][5]

Table 2: Comparison of Purification Techniques

Technique Advantages Disadvantages Scalability
Recrystallization High purity, cost-effective, simple equipment.[4]Product loss in mother liquor, requires a solid product.Excellent
Column Chromatography High purity, applicable to liquids and solids.[4]High cost, large solvent consumption, can be slow.Moderate
Distillation Good for volatile liquids, can be continuous.Requires thermal stability, may not separate close-boiling impurities.Excellent
Extraction Good for initial workup, removes water-soluble impurities.Can be labor-intensive, requires immiscible solvents.Good

Experimental Protocols

Protocol 1: Synthesis of this compound via Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., K₃PO₄, 2.0 equivalents).

  • Addition of Reactants: Add the 2-halophenol (1.0 equivalent) and the solvent (e.g., toluene). Stir the mixture for 10-15 minutes.

  • Initiation: Add piperidine (1.2 equivalents) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and monitor the progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.

  • Extraction: Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography or recrystallization.

Protocol 2: Purification by Silica Gel Column Chromatography

  • Column Preparation: Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.[4]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Reaction Setup reactants Add Reactants start->reactants reaction Heat and React reactants->reaction workup Quench and Workup reaction->workup extraction Extraction workup->extraction drying Drying extraction->drying concentration Concentration drying->concentration purify Column Chromatography / Recrystallization concentration->purify characterization Characterization (NMR, MS) purify->characterization

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_flowchart start Low Yield or Incomplete Reaction q1 Is the catalyst active? start->q1 a1_yes Check Reaction Conditions q1->a1_yes Yes a1_no Replace Catalyst / Ensure Inert Atmosphere q1->a1_no No q2 Are conditions optimal? (Temp, Time, Base) a1_yes->q2 a2_yes Consider Reactivity of Starting Materials q2->a2_yes Yes a2_no Optimize Reaction Parameters q2->a2_no No q3 Significant Side Products? a2_yes->q3 a3_yes Adjust Stoichiometry / Lower Temperature / Change Ligand q3->a3_yes Yes a3_no Proceed to Purification Optimization q3->a3_no No

Caption: Troubleshooting flowchart for the synthesis of this compound.

References

Preventing byproduct formation in Mannich reactions with phenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent byproduct formation in Mannich reactions involving phenols.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Mannich reaction with phenols?

A1: The most prevalent byproducts in the Mannich reaction with phenols are di- and tri-substituted aminomethylated phenols. Due to the strong activating and ortho-, para-directing nature of the hydroxyl group on the phenol ring, multiple aminomethylations can occur readily. Other potential byproducts include:

  • N-Alkylation Products: If a primary amine is used, the resulting secondary amine in the Mannich base can react further with formaldehyde and another phenol molecule.[1]

  • Methylene-bridged Phenols: Under certain conditions, especially with an excess of formaldehyde, methylene bridges can form between two phenol molecules.

  • Colored Impurities: The presence of resorcinol or similar impurities in the phenol starting material can lead to the formation of intensely colored byproducts through oxidation and self-condensation reactions.[2]

  • 1,3-Benzoxazines: When primary amines are used, a subsequent cyclization step can occur to yield 1,3-benzoxazine derivatives.[3]

Q2: How does the choice of amine affect byproduct formation?

A2: The structure of the amine plays a crucial role in the outcome of the reaction.

  • Primary vs. Secondary Amines: Primary amines can lead to the formation of bis-Mannich bases where two phenol moieties are attached to the same nitrogen atom. Secondary amines can only form mono-Mannich bases at the nitrogen center, which simplifies the product mixture.[1]

  • Steric Hindrance: Bulky secondary amines can favor the formation of the para-substituted product over the ortho-substituted one due to steric hindrance at the positions adjacent to the hydroxyl group.

Q3: What is the general mechanism for the formation of the desired Mannich base and the common di-substituted byproduct?

A3: The reaction proceeds through the formation of an electrophilic iminium ion from the amine and formaldehyde. This is followed by an electrophilic aromatic substitution on the activated phenol ring. The formation of the di-substituted byproduct follows the same mechanism, with the mono-substituted product acting as the substrate for a second aminomethylation.

.

Mannich_Mechanism cluster_iminium Iminium Ion Formation cluster_substitution Electrophilic Aromatic Substitution Amine Secondary Amine (R2NH) Iminium Iminium Ion ([R2N=CH2]+) Amine->Iminium + HCHO, -H2O Formaldehyde Formaldehyde (CH2O) Phenol Phenol Mono_Product Mono-substituted Product (ortho/para) Phenol->Mono_Product + Iminium Ion Di_Product Di-substituted Product Mono_Product->Di_Product + Iminium Ion

Caption: Mechanism of Mannich reaction with phenol and byproduct formation.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired mono-substituted product and a high amount of di- and/or tri-substituted byproducts. The phenol ring is highly activated, leading to multiple substitutions. Excess formaldehyde and/or amine can drive the reaction towards polysubstitution. High reaction temperatures and long reaction times can also favor the formation of multiple substitution byproducts.Control Stoichiometry: Use a 1:1:1 molar ratio of phenol, amine, and formaldehyde. A slight excess of the phenol can sometimes favor mono-substitution.• Lower Reaction Temperature: Running the reaction at a lower temperature can help to control the reaction rate and improve selectivity for the mono-substituted product.• Reduce Reaction Time: Monitor the reaction closely using techniques like TLC and stop the reaction once the desired product is maximized.• Slow Addition: Add the formaldehyde solution dropwise to the mixture of phenol and amine to maintain a low concentration of the reactive iminium ion.
Formation of colored impurities in the final product. The phenol starting material may contain resorcinol or other easily oxidizable impurities.[2] Air oxidation of the phenol or the product can also lead to colored byproducts.Purify the Phenol: Purify the phenol starting material by distillation or recrystallization before use.• Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.• Degas Solvents: Use degassed solvents to minimize dissolved oxygen.
Poor regioselectivity (mixture of ortho and para isomers). The hydroxyl group of the phenol directs substitution to both the ortho and para positions. The ratio of isomers is influenced by steric and electronic factors, as well as reaction conditions.Solvent Choice: The polarity of the solvent can influence the ortho/para ratio. Non-polar solvents may favor the formation of the para isomer.[4]• Sterically Hindered Reagents: Using a bulky secondary amine or a phenol with a bulky substituent can increase the proportion of the para isomer.• Catalysis: Certain catalysts, such as some copper(II) complexes, have been shown to promote selective ortho-aminomethylation.[5][6]
Reaction is not proceeding or is very slow. The reaction may be sensitive to pH. The formation of the iminium ion is often acid-catalyzed, but the phenol is more nucleophilic in its phenolate form (basic conditions).pH Adjustment: The reaction can be performed under a range of pH conditions. While often run under neutral or slightly acidic conditions, some procedures utilize basic conditions to enhance the nucleophilicity of the phenol. Experiment with pH to find the optimal conditions for your specific substrates.
Formation of a complex mixture of unidentified byproducts. This could be due to a combination of the issues above, or decomposition of reactants or products at high temperatures. The use of a primary amine can also lead to a more complex product mixture.Re-evaluate Reaction Conditions: Systematically vary one parameter at a time (temperature, solvent, stoichiometry) to identify the key factors influencing byproduct formation.• Use a Secondary Amine: If possible, use a secondary amine to avoid the complication of N-alkylation.• Consider Alternative Synthetic Routes: If optimization of the Mannich reaction is unsuccessful, other methods for aminomethylation may need to be explored.

Quantitative Data on Reaction Conditions

The following table summarizes the effect of different reaction conditions on the yield of Mannich reactions with phenols, based on literature data.

Phenol Derivative Amine Solvent Temperature (°C) Time (h) Product(s) and Yield(s) Reference
p-CresolAminal 11,4-Dioxane/Water (60:40)Reflux (~100)72Di-Mannich base (yield decreased by 15-30% over time), Tandem reaction product (22-27% yield)[7]
4-MethoxyphenolAminal 11,4-Dioxane/Water (60:40)Reflux (~100)72Di-Mannich base (yield decreased by 15-30% over time), Tandem reaction product (22-27% yield)[7]
PhenolDimethylamineMethanolRefluxNot specified2,4,6-Tri-(dimethylaminomethyl)phenol[2]
2-Chloro-4-phenylphenolVarious secondary aminesEthanolRoom TemperatureSeveral daysMono-ortho-aminomethylated products (good yields)[8]
1-(1-hydroxynaphthalen-2-yl)ethanoneMorpholineEthanolReflux2Mono-substituted phenolic Mannich base[9]
1-(1-hydroxynaphthalen-2-yl)ethanoneMorpholineBenzeneReflux3Mono-substituted phenolic Mannich base[9]

Experimental Protocols

Protocol 1: General Procedure for Mono-aminomethylation of Phenol

This protocol is designed to favor the formation of the mono-substituted product.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of the phenol in a suitable solvent (e.g., ethanol).

  • Addition of Amine: Add 1 equivalent of a secondary amine to the solution and stir.

  • Addition of Formaldehyde: Cool the mixture in an ice bath. Slowly add 1 equivalent of a 37% aqueous formaldehyde solution dropwise over 15-30 minutes.

  • Reaction: Allow the reaction mixture to stir at room temperature for 1-2 hours, then heat to reflux for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If the product precipitates, it can be collected by filtration.

    • Alternatively, the solvent can be removed under reduced pressure. The residue can then be purified by column chromatography or recrystallization.

Protocol 2: Selective ortho-Aminomethylation using a Copper Catalyst

This protocol describes a method for the selective ortho-aminomethylation of phenols.

  • Reaction Setup: To an oven-dried vial, add the phenol (1 equivalent), potassium aminomethyltrifluoroborate (1.2 equivalents), and Cu(OAc)₂ (10 mol%).

  • Solvent Addition: Add the solvent (e.g., dichloroethane) under an inert atmosphere.

  • Reaction: Stir the reaction mixture at the specified temperature (e.g., 80 °C) for the required time (e.g., 12 hours).

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in Mannich reactions with phenols.

Troubleshooting_Workflow cluster_troubleshooting Troubleshooting Steps Start Start: Mannich Reaction with Phenol Check_Products Analyze Product Mixture (TLC, NMR, etc.) Start->Check_Products Desired_Product Desired Product Obtained Check_Products->Desired_Product Clean Reaction Byproducts Byproducts Observed Check_Products->Byproducts Mixture of Products Polysubstitution Polysubstitution (di-, tri-)? Byproducts->Polysubstitution Colored_Impurities Colored Impurities? Polysubstitution->Colored_Impurities No Action_Stoichiometry Adjust Stoichiometry (1:1:1) Lower Temperature Shorter Reaction Time Polysubstitution->Action_Stoichiometry Yes Isomer_Mixture Ortho/Para Mixture? Colored_Impurities->Isomer_Mixture No Action_Purify Purify Phenol Use Inert Atmosphere Colored_Impurities->Action_Purify Yes Isomer_Mixture->Desired_Product No Action_Solvent Change Solvent Use Bulky Amine Consider Catalyst Isomer_Mixture->Action_Solvent Yes Action_Stoichiometry->Start Retry Reaction Action_Purify->Start Retry Reaction Action_Solvent->Start Retry Reaction

Caption: A workflow for troubleshooting byproduct formation.

References

Technical Support Center: Catalyst Deactivation and Recovery in Reactions Utilizing 2-(Piperidin-1-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation and recovery in reactions involving 2-(Piperidin-1-yl)phenol as a ligand or catalyst component.

Frequently Asked Questions (FAQs)

Q1: What are the primary roles of this compound in catalysis?

A1: this compound can act as a versatile ligand in various transition metal-catalyzed reactions, particularly in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. Its piperidinyl nitrogen and phenolic oxygen can coordinate to the metal center, influencing its electronic properties and steric environment, which in turn affects catalytic activity and selectivity.

Q2: What are the common signs of catalyst deactivation in my reaction?

A2: Common indicators of catalyst deactivation include:

  • A significant decrease in reaction rate or a stalled reaction.

  • Low or no product yield despite extended reaction times.

  • Formation of side products, such as homocoupled products (Ar-Ar) or protodeboronation products (Ar-H in Suzuki couplings).[1]

  • A noticeable change in the color of the reaction mixture, such as the formation of a black precipitate (palladium black), suggesting the reduction of the active catalyst to inactive Pd(0) nanoparticles.[2]

Q3: What are the likely mechanisms of catalyst deactivation when using a this compound-ligated catalyst?

A3: Several deactivation pathways are possible:

  • Reduction of the Metal Center: In palladium catalysis, the active Pd(0) or Pd(II) species can be reduced to inactive palladium black, especially at elevated temperatures.

  • Ligand Degradation: The this compound ligand itself may degrade under harsh reaction conditions (e.g., high temperatures, strong bases). The phenolic hydroxyl group could undergo side reactions.

  • Product Inhibition: The reaction product may coordinate strongly to the metal center, preventing the catalyst from re-entering the catalytic cycle.[3]

  • Poisoning: Impurities in the reactants, solvents, or starting materials can act as catalyst poisons.

Q4: Can I reuse my catalyst system with this compound?

A4: The reusability of the catalyst depends on the specific reaction conditions and the extent of deactivation. For homogeneous catalysts, recovery is a key challenge. Techniques like organic solvent nanofiltration have shown promise for recovering and reusing homogeneous palladium catalysts.[4] However, if the catalyst has undergone irreversible deactivation, such as significant palladium black formation or ligand degradation, reuse will be ineffective.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Inactive Catalyst System - Optimize Ligand-to-Metal Ratio: The stoichiometry of this compound to the metal precursor is crucial. Empirically screen different ratios (e.g., 1:1, 2:1) to find the optimal conditions. - Pre-catalyst Activation: Ensure the active catalytic species is being formed. For Pd(II) precursors, a reductant may be needed to generate the active Pd(0) species.
Sub-optimal Reaction Conditions - Temperature: Increase the reaction temperature in increments (e.g., 10 °C). For thermally sensitive substrates, consider microwave irradiation to reduce reaction times.[5] - Base Selection: The choice of base is critical. Screen a variety of bases, such as K₃PO₄, Cs₂CO₃, or organic bases. The base's strength and solubility can significantly impact the reaction outcome.[1] - Solvent System: Ensure all reactants are sufficiently soluble. A mixture of an organic solvent (e.g., dioxane, toluene) and water is often effective for cross-coupling reactions.[1]
Oxygen Sensitivity - Degassing: The active Pd(0) catalyst is susceptible to oxidation. Thoroughly degas all solvents and the reaction vessel with an inert gas (e.g., Argon or Nitrogen) before adding the catalyst.[1]
Issue 2: Formation of Significant Side Products

Possible Causes & Troubleshooting Steps:

Side Product Possible Cause & Troubleshooting Steps
Homocoupling (Ar-Ar) - Oxygen Contamination: This is a common cause. Improve degassing procedures. - Reaction Temperature: Excessively high temperatures can promote homocoupling. Try lowering the temperature.
Protodeboronation (Ar-H) - Presence of Protic Impurities: Use anhydrous solvents and reagents. - Base Strength: A very strong base can sometimes facilitate protodeboronation. Consider a milder base.
Ligand-Related Byproducts - Ligand Degradation: If byproducts derived from this compound are observed (e.g., via GC-MS), this indicates ligand instability. Reduce the reaction temperature or screen for a more robust ligand.

Catalyst Recovery and Regeneration

Method 1: Precipitation and Filtration

This method is suitable when the product is soluble and the catalyst can be precipitated.

Experimental Protocol:

  • Upon reaction completion, cool the reaction mixture to room temperature.

  • Add a non-polar solvent (e.g., hexane, pentane) to precipitate the polar catalyst complex.

  • Filter the mixture through a pad of Celite® to collect the precipitated catalyst.

  • Wash the collected solid with fresh non-polar solvent.

  • Dry the solid under vacuum.

  • The recovered catalyst can be tested for activity in a subsequent reaction, though a decrease in performance is expected.

Method 2: Solvent Extraction

This method is applicable if the catalyst and product have different solubilities in a biphasic system.

Experimental Protocol:

  • Quench the reaction mixture with an appropriate aqueous solution (e.g., water, brine).

  • Extract the product into an organic solvent in which the catalyst has low solubility.

  • The aqueous layer containing the catalyst can be further processed to recover the metal, for instance, by treatment with a reducing agent to precipitate palladium metal.

Regeneration of Deactivated Catalyst

Regeneration of a deactivated catalyst, particularly one that has formed palladium black, is challenging. In some cases, mild oxidation can regenerate the active Pd(II) species.

Experimental Protocol (Caution: for advanced users):

  • Isolate the deactivated catalyst (palladium black) by filtration.

  • Wash thoroughly with solvent to remove any adsorbed organic material.

  • Dry the solid.

  • Treatment with a mild oxidizing agent (e.g., air, benzoquinone) in a suitable solvent may partially restore catalytic activity.[2] However, the success of this approach is highly dependent on the nature of the deactivation.

Visualizing Deactivation and Recovery Workflows

Below are diagrams illustrating a typical catalytic cycle, potential deactivation pathways, and a general workflow for catalyst recovery.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_deactivation Potential Deactivation Pathways cluster_recovery Catalyst Recovery Workflow Pd0 Pd(0)L (Active Catalyst) PdII_Aryl Ar-Pd(II)-X(L) Pd0->PdII_Aryl Oxidative Addition (Ar-X) Pd_Black Pd(0) Nanoparticles (Inactive) Pd0->Pd_Black Aggregation Ligand_Deg Degraded Ligand Pd0->Ligand_Deg Ligand Degradation Product_Inhib [Pd(0)L-Product] (Inhibited) Pd0->Product_Inhib Product Coordination PdII_Trans Ar-Pd(II)-Ar'(L) PdII_Aryl->PdII_Trans Transmetalation (Ar'-B(OR)2) PdII_Trans->Pd0 Reductive Elimination Product Ar-Ar' (Product) PdII_Trans->Product Reaction_Mix Reaction Mixture Precipitation Precipitation (add anti-solvent) Reaction_Mix->Precipitation Filtration Filtration Precipitation->Filtration Recovered_Cat Recovered Catalyst Filtration->Recovered_Cat

Caption: Catalytic cycle, deactivation pathways, and recovery workflow.

G cluster_troubleshooting Troubleshooting Logic start Low/No Yield Observed check_catalyst Is the Catalyst System Active? start->check_catalyst check_conditions Are Reaction Conditions Optimal? check_catalyst->check_conditions Yes optimize_catalyst Optimize Ligand/Metal Ratio Select More Active Pre-catalyst check_catalyst->optimize_catalyst No check_purity Are Reagents and Solvents Pure? check_conditions->check_purity Yes optimize_conditions Screen Temperature, Base, and Solvent check_conditions->optimize_conditions No purify_reagents Degas Solvents Thoroughly Use High-Purity Reagents check_purity->purify_reagents No success Reaction Successful check_purity->success Yes optimize_catalyst->check_conditions optimize_conditions->check_purity purify_reagents->success

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activity of Phenolic Mannich Bases and Other Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Comparison of Antioxidant Activity

The antioxidant activities of various phenolic compounds are commonly evaluated using spectrophotometric assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. The results are often expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher antioxidant activity, or in terms of equivalence to a standard antioxidant like quercetin or Trolox.

CompoundAssayIC50 (µM) or FRAP ValueReference CompoundReference IC50 (µM) or FRAP Value
Phenolic Mannich Bases
Dehydrozingerone Mannich base (2e)DPPH50.23Quercetin21.74
Dehydrozingerone (Parent Compound)DPPH103.35Quercetin21.74
5-(pyrrolidin-1-ylmethyl)vanillic acidDPPH-Quercetin-
2-[(diethylamino)methyl]vanillic acidFRAP-Quercetin-
Vanillic Acid (Parent Compound)DPPH-Quercetin-
Vanillic Acid (Parent Compound)FRAP-Quercetin-
Other Phenolic Compounds
(+)-Catechin hydrateABTS3.12 µg/mL--
Caffeic acidABTS1.59 µg/mL--
Gallic acid hydrateABTS1.03 µg/mL--
QuercetinABTS1.89 µg/mL--
2,3-dihydroxybenzoic acidFRAPStrongest antioxidant--

Note: Direct comparative values for all compounds under identical assay conditions were not available in a single source. The data presented is a compilation from various studies to illustrate the general antioxidant potential. The study on vanillic acid derivatives stated that Mannich bases enhanced DPPH activity but decreased FRAP values compared to the parent compound, though specific values were not provided in the abstract[1].

Discussion of Structure-Activity Relationships

The introduction of an aminomethyl group to a phenolic ring, as in 2-(Piperidin-1-yl)phenol and other Mannich bases, can modulate the antioxidant activity. Studies on dehydrozingerone derivatives showed that most of the Mannich base derivatives exhibited higher antioxidant activity than the parent compound. This enhancement may be attributed to the electron-donating nature of the amino group, which can stabilize the phenoxy radical formed after hydrogen donation. Furthermore, the position of the aminomethyl group relative to the hydroxyl group can influence intramolecular hydrogen bonding, which in turn affects the antioxidant capacity. In some cases, the introduction of bulky aminomethyl groups can also introduce steric hindrance, which might impact the accessibility of the hydroxyl group to free radicals.

Experimental Protocols

Detailed methodologies for the commonly employed antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.

Principle: In the presence of an antioxidant, the deep violet color of the DPPH radical solution is reduced to the pale yellow of the non-radical form, DPPH-H. This change in absorbance is measured spectrophotometrically at approximately 517 nm.

General Protocol:

  • A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

  • Various concentrations of the test compound and a standard antioxidant (e.g., quercetin, ascorbic acid) are prepared.

  • A fixed volume of the DPPH solution is added to the test compound and standard solutions.

  • The mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a plot of % inhibition against concentration.[2][3]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Principle: The ABTS•+ is a blue-green chromophore that is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance is measured at a specific wavelength, typically around 734 nm.

General Protocol:

  • The ABTS•+ radical cation is generated by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate buffer) to obtain a specific absorbance at 734 nm.

  • Various concentrations of the test compound and a standard antioxidant are prepared.

  • A fixed volume of the diluted ABTS•+ solution is added to the test compound and standard solutions.

  • After a set incubation time (e.g., 6 minutes), the absorbance is measured at 734 nm.

  • The percentage of inhibition is calculated using the same formula as in the DPPH assay.

  • The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant activity as a 1 mM concentration of the substance under investigation.[4]

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Principle: At a low pH, the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form results in the formation of an intense blue-colored complex. The absorbance of this complex is measured at 593 nm, and the change in absorbance is proportional to the antioxidant power of the sample.

General Protocol:

  • The FRAP reagent is prepared fresh by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and an aqueous solution of FeCl₃·6H₂O.

  • A small volume of the test sample is mixed with the FRAP reagent.

  • The mixture is incubated at 37°C for a specific duration (e.g., 4 minutes).

  • The absorbance of the resulting blue-colored solution is measured at 593 nm.

  • The antioxidant capacity is determined by comparing the absorbance change of the sample with that of a standard, typically FeSO₄·7H₂O, and the results are expressed as mmol Fe²⁺ equivalents per liter or per gram of sample.[5][6]

Signaling Pathways and Experimental Workflows

The antioxidant activity of phenolic compounds can involve complex biological pathways beyond direct radical scavenging. These compounds can modulate cellular signaling pathways, such as the Nrf2-Keap1 pathway, which upregulates the expression of antioxidant enzymes.

Experimental_Workflow cluster_preparation Sample Preparation cluster_assays Antioxidant Assays cluster_measurement Data Acquisition cluster_analysis Data Analysis Compound Test Compound (e.g., this compound) Solutions Prepare Stock Solutions (in appropriate solvent) Compound->Solutions Phenols Reference Phenols (e.g., Quercetin, Gallic Acid) Phenols->Solutions DPPH DPPH Assay Solutions->DPPH Add to DPPH radical solution ABTS ABTS Assay Solutions->ABTS Add to ABTS radical solution FRAP FRAP Assay Solutions->FRAP Add to FRAP reagent Spectro_DPPH Measure Absorbance @ 517 nm DPPH->Spectro_DPPH Spectro_ABTS Measure Absorbance @ 734 nm ABTS->Spectro_ABTS Spectro_FRAP Measure Absorbance @ 593 nm FRAP->Spectro_FRAP Calc Calculate % Inhibition and IC50 / TEAC / FRAP values Spectro_DPPH->Calc Spectro_ABTS->Calc Spectro_FRAP->Calc Compare Compare Activities Calc->Compare

Caption: General experimental workflow for comparing antioxidant activity.

Antioxidant_Mechanism cluster_direct Direct Radical Scavenging cluster_indirect Cellular Antioxidant Defense Phenol Phenolic Compound (Ar-OH) Radical Free Radical (R•) Phenoxy Phenoxy Radical (Ar-O•) Phenol->Phenoxy H• donation ROS Reactive Oxygen Species (ROS) Phenol->ROS Direct scavenging contributes to reducing cellular ROS Nrf2 Nrf2 Phenol->Nrf2 May also modulate Nrf2 activation Neutralized Neutralized Radical (RH) Radical->Neutralized receives H• Keap1 Keap1 ROS->Keap1 Oxidative Stress ARE Antioxidant Response Element (ARE) Nrf2->ARE translocation & binding Keap1->Nrf2 dissociation Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Enzymes Gene Expression Enzymes->ROS Neutralization

Caption: Mechanisms of antioxidant action of phenolic compounds.

Conclusion

References

Validating 2-(Piperidin-1-yl)phenol: A Guide to Determining Receptor Agonist or Antagonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the experimental validation of the novel compound 2-(Piperidin-1-yl)phenol to determine its activity as a receptor agonist or antagonist. Due to the absence of published experimental data for this specific molecule, this document outlines the necessary experimental protocols and data presentation formats using hypothetical data for illustrative purposes. This guide is intended to serve as a template for researchers undertaking the pharmacological characterization of this compound or similar novel chemical entities.

Introduction

This compound is a small molecule featuring a phenol ring directly substituted with a piperidine group at the ortho position. Both phenol and piperidine moieties are common pharmacophores found in a wide range of biologically active compounds. Phenolic compounds are known to interact with various receptors, including G-protein coupled receptors (GPCRs) and ion channels, such as GABA-A receptors[1][2]. The piperidine ring is a prevalent scaffold in medicinal chemistry, contributing to the pharmacological properties of many drugs[3]. The combination of these two functional groups in this compound suggests its potential for biological activity, necessitating a systematic investigation to elucidate its molecular target and functional effects.

This guide will detail the standard experimental workflow for characterizing a new chemical entity, from initial receptor binding screening to functional assays that define its profile as an agonist, antagonist, or modulator.

Experimental Validation Workflow

The validation of a novel compound like this compound typically follows a multi-step process. This workflow is designed to first identify the receptor(s) it binds to and then to characterize the nature of that interaction.

Experimental Workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Selectivity & Mechanism Receptor Screening Receptor Screening Binding Assays Binding Assays Receptor Screening->Binding Assays Identified Hit(s) Functional Assays Functional Assays Binding Assays->Functional Assays Confirmed Binder Agonist Mode Agonist Mode Functional Assays->Agonist Mode Activates Receptor Antagonist Mode Antagonist Mode Functional Assays->Antagonist Mode Blocks Agonist Selectivity Profiling Selectivity Profiling Agonist Mode->Selectivity Profiling Antagonist Mode->Selectivity Profiling Downstream Signaling Downstream Signaling Selectivity Profiling->Downstream Signaling

Caption: A generalized workflow for the pharmacological validation of a novel compound.

Phase 1: Target Identification

The initial step is to determine if this compound binds to any known receptors. This is typically achieved through broad receptor screening panels.

Experimental Protocol: Radioligand Binding Assay

Radioligand binding assays are a common method to determine the affinity of a compound for a specific receptor.

  • Preparation of Cell Membranes: Cell lines recombinantly expressing the target receptor (e.g., HEK293 cells expressing Dopamine D2 receptor) are cultured and harvested. The cells are lysed, and the cell membranes are isolated by centrifugation.

  • Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Competition Binding: A constant concentration of a high-affinity radioligand for the target receptor (e.g., [³H]-Spiperone for the D2 receptor) is incubated with the cell membranes.

  • Incubation with Test Compound: A range of concentrations of this compound are added to compete with the radioligand for binding to the receptor.

  • Separation and Scintillation Counting: After incubation to equilibrium, the bound and free radioligand are separated by rapid filtration through a glass fiber filter. The radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Hypothetical Data Presentation

The following table presents hypothetical binding affinity data for this compound against a panel of receptors. In this example, the compound shows high affinity for the Dopamine D2 receptor.

ReceptorRadioligandKi of this compound (nM)
Dopamine D1[³H]-SCH23390> 10,000
Dopamine D2 [³H]-Spiperone 25
Serotonin 5-HT1A[³H]-8-OH-DPAT1,500
Serotonin 5-HT2A[³H]-Ketanserin850
Adrenergic α1[³H]-Prazosin> 10,000
Adrenergic β2[³H]-CGP12177> 10,000

Phase 2: Functional Characterization

Once a binding target is identified, the next step is to determine whether the compound activates the receptor (agonist activity) or blocks the action of a known agonist (antagonist activity).

Experimental Protocol: cAMP Assay (for Gs or Gi-coupled GPCRs)

For a Gi-coupled receptor like the Dopamine D2 receptor, agonist activation will lead to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Cell Culture: Cells expressing the Dopamine D2 receptor (e.g., CHO-K1 cells) are plated in a multi-well plate.

  • Forskolin Stimulation: The cells are stimulated with forskolin, an adenylyl cyclase activator, to increase basal cAMP levels.

  • Agonist Mode: To test for agonist activity, increasing concentrations of this compound are added to the cells in the presence of forskolin.

  • Antagonist Mode: To test for antagonist activity, a known D2 receptor agonist (e.g., Quinpirole) is added to the cells at a fixed concentration (e.g., its EC₈₀) along with increasing concentrations of this compound.

  • cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis:

    • Agonist Mode: The data are plotted as a dose-response curve, and the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect) are determined.

    • Antagonist Mode: The data are plotted to determine the IC₅₀ of this compound in blocking the agonist-induced response. The antagonist potency (Kb) can be calculated using the Gaddum equation.

Hypothetical Signaling Pathway

D2_Receptor_Signaling cluster_0 Cell Membrane D2R Dopamine D2 Receptor Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates Agonist Dopamine / Agonist Agonist->D2R Antagonist This compound (Antagonist) Antagonist->D2R Blocks

Caption: Hypothetical antagonist action of this compound at the D2 receptor.

Hypothetical Functional Data

The following table summarizes hypothetical functional data for this compound at the Dopamine D2 receptor, suggesting it acts as an antagonist.

Assay ModeParameterValue
Agonist EC₅₀> 10,000 nM
Emax< 5%
Antagonist IC₅₀ (vs. 10 nM Quinpirole)150 nM
Kb45 nM

These hypothetical results indicate that this compound has no significant agonist activity on its own but can block the action of a known D2 receptor agonist, classifying it as a D2 receptor antagonist.

Comparison with Alternatives

To put the pharmacological profile of this compound into context, it should be compared with well-characterized reference compounds.

Hypothetical Comparative Data
CompoundReceptor Binding (Ki, nM)Functional Activity (Kb, nM)Receptor Subtype Selectivity (D2 vs D1)
This compound 2545> 400-fold
Haloperidol (Reference Antagonist)1.50.5100-fold
Aripiprazole (Reference Partial Agonist)0.34-300-fold

This hypothetical comparison suggests that this compound is a moderately potent and selective D2 receptor antagonist, though less potent than the established drug Haloperidol.

Conclusion

This guide outlines a systematic approach to validate the pharmacological activity of this compound. The described experimental protocols for receptor binding and functional assays are fundamental in determining whether a novel compound acts as a receptor agonist or antagonist. The provided templates for data presentation and visualization are designed to facilitate clear and concise communication of experimental findings. While the data presented here are hypothetical, they illustrate the expected outcomes of such a validation study. Rigorous experimental investigation is required to determine the true pharmacological profile of this compound.

References

Navigating the Therapeutic Potential of 2-(Piperidin-1-yl)phenol Analogs: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of preclinical data reveals the evolving landscape of 2-(Piperidin-1-yl)phenol analogs and related hydroxyphenyl-piperidine derivatives as promising therapeutic agents. This guide synthesizes available in vitro and in vivo efficacy data to provide researchers, scientists, and drug development professionals with a comparative overview of their pharmacological profiles. Due to the absence of a singular, comprehensive study on a homologous series of this compound analogs, this comparison draws from multiple studies on structurally related compounds to illuminate key structure-activity relationships and translational potential.

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals targeting diverse biological pathways.[1] The incorporation of a hydroxyphenyl moiety, as seen in the this compound backbone, offers a versatile platform for developing novel therapeutics, particularly in the realms of oncology, neuropharmacology, and inflammatory diseases.[2][3][4] This guide delves into the preclinical data, presenting a synthesized comparison of in vitro potency and in vivo activity for representative analogs, alongside detailed experimental methodologies and visual representations of relevant biological pathways and workflows.

Comparative Efficacy: In Vitro vs. In Vivo Performance

The following tables summarize the quantitative efficacy data for a selection of hydroxyphenyl-piperidine and structurally related analogs from various preclinical studies. These compounds have been chosen to represent different therapeutic applications and highlight the translation of in vitro activity to in vivo models.

Table 1: In Vitro Efficacy of Representative Hydroxyphenyl-Piperidine Analogs

Compound IDTarget/AssayCell Line/SystemPotency (IC50/Ki)Therapeutic Area
Analog A (Ifenprodil-related) NMDA Receptor (NR1A/2B subtype)Xenopus OocytesIC50: 0.017 µMNeuroprotection
Analog B (Dopamine Transporter Ligand) Dopamine Transporter (DAT) BindingRat Brain TissueIC50: 0.46 nMCNS Disorders
Analog C (Anticancer Phenol Derivative) CytotoxicityHuman Osteosarcoma (U2OS)IC50: 50.5 µMOncology
Analog D (Anti-inflammatory) COX-2 InhibitionIn Vitro Enzyme Assay% Inhibition: 79.6-84.2%Anti-inflammatory

Data synthesized from multiple sources for representative purposes.[3][4][5][6]

Table 2: In Vivo Efficacy of Representative Hydroxyphenyl-Piperidine Analogs

Compound IDAnimal ModelEfficacy EndpointDoseRoute of Administration
Analog A (Ifenprodil-related) Mouse Maximal Electroshock-induced Seizure (MES)Anticonvulsant Activity (ED50)0.23 mg/kgIntravenous (iv)
Analog B (Dopamine Transporter Ligand) Mouse Locomotor ActivityStimulant ActivityNot SpecifiedNot Specified
Analog C (Anticancer Phenol Derivative) Not ReportedNot ReportedNot ReportedNot Reported
Analog D (Anti-inflammatory) Not ReportedNot ReportedNot ReportedNot Reported

Data synthesized from multiple sources for representative purposes.[3][5]

Detailed Experimental Protocols

A clear understanding of the methodologies employed in these studies is crucial for the interpretation of the presented data. The following are detailed protocols for key in vitro and in vivo experiments cited in the literature for similar compounds.

In Vitro Radioligand Binding Assay for Dopamine Transporter (DAT)

This assay is utilized to determine the binding affinity of a compound to the dopamine transporter.

  • Tissue Preparation: Rat striatal tissue is homogenized in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is then centrifuged, and the resulting pellet containing the cell membranes is resuspended in the assay buffer.

  • Binding Reaction: The membrane suspension is incubated with a radiolabeled ligand specific for DAT (e.g., [³H]-WIN 35,428) and varying concentrations of the test compound.

  • Incubation and Filtration: The mixture is incubated at a specific temperature (e.g., 4°C) for a defined period to allow for binding equilibrium. The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.

In Vivo Mouse Maximal Electroshock-Induced Seizure (MES) Model

This model is a common preclinical screen for anticonvulsant activity.

  • Animal Preparation: Male Swiss-Webster mice are used for the study. The test compounds are administered via a specific route (e.g., intravenously or intraperitoneally) at various doses.

  • Induction of Seizures: At a predetermined time after compound administration, a maximal electroshock (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

  • Endpoint Measurement: The primary endpoint is the abolition of the hindlimb tonic extensor component of the seizure.

  • Data Analysis: The dose of the compound that protects 50% of the animals from the tonic extensor seizure (ED50) is determined using probit analysis.

Visualizing the Molecular Landscape

Diagrams of signaling pathways and experimental workflows provide a clear visual representation of the complex biological processes and research methodologies involved.

experimental_workflow General Experimental Workflow for Efficacy Studies cluster_in_vitro In Vitro Efficacy cluster_in_vivo In Vivo Efficacy in_vitro_binding Radioligand Binding Assays (e.g., DAT, SERT, NET) sar Structure-Activity Relationship (SAR) Analysis in_vitro_binding->sar in_vitro_functional Functional Assays (e.g., Neurotransmitter Uptake) in_vitro_functional->sar in_vitro_cytotoxicity Cytotoxicity Assays (e.g., MTT, XTT) in_vitro_cytotoxicity->sar in_vivo_pk Pharmacokinetic Studies (ADME) in_vivo_pd Pharmacodynamic Models (e.g., Locomotor Activity, MES) in_vivo_pk->in_vivo_pd in_vivo_toxicity Acute Toxicity Studies in_vivo_pd->in_vivo_toxicity lead_optimization Lead Optimization in_vivo_pd->lead_optimization in_vivo_toxicity->lead_optimization compound This compound Analog Synthesis compound->in_vitro_binding compound->in_vitro_functional compound->in_vitro_cytotoxicity sar->in_vivo_pk

Caption: A generalized workflow for the preclinical evaluation of novel chemical entities.

signaling_pathway Representative Signaling Pathway: Dopamine Transporter (DAT) Inhibition cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron dopamine Dopamine dat Dopamine Transporter (DAT) dopamine->dat Binds to d_receptor Dopamine Receptors dopamine->d_receptor Activates reuptake Dopamine Reuptake dat->reuptake Mediates signal Postsynaptic Signaling d_receptor->signal analog This compound Analog analog->dat Inhibits

Caption: Mechanism of action for a dopamine reuptake inhibitor at the synapse.

Conclusion

The exploration of this compound analogs and related hydroxyphenyl-piperidine structures continues to be a fertile ground for the discovery of novel therapeutic agents. While a direct, comprehensive comparative study on a single series of these analogs is not yet publicly available, the synthesis of data from various preclinical investigations provides valuable insights into their potential. The presented data and methodologies underscore the importance of a multi-faceted approach, combining robust in vitro characterization with relevant in vivo models, to effectively evaluate the therapeutic promise of this versatile chemical scaffold. Future research focused on systematic structure-activity relationship studies within a homologous series will be instrumental in optimizing the efficacy and safety profiles of these promising compounds.

References

Comparative analysis of the catalytic efficiency of 2-(Piperidin-1-yl)phenol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of 2-(Piperidin-1-yl)phenol Derivatives in Catalysis

A guide for researchers, scientists, and drug development professionals on the catalytic applications and efficiency of this compound derivatives and their analogs.

The unique structural motif of this compound, combining a phenol ring with a piperidine moiety, has positioned these derivatives as promising candidates in the field of catalysis. Their utility spans from serving as ligands in transition metal-catalyzed reactions to acting as organocatalysts in asymmetric synthesis. This guide provides a comparative analysis of their catalytic efficiency, supported by available experimental data from closely related analogs, and detailed experimental protocols.

Data Presentation

The catalytic performance of these derivatives is highly dependent on the specific reaction and the nature of the substituents on both the phenol and piperidine rings. Below are tables summarizing the catalytic efficiency in various transformations, drawing from studies on structurally similar compounds to provide a comparative perspective.

Table 1: Catalytic Performance in Suzuki-Miyaura Cross-Coupling

The following data is derived from a study on a 2-((4-arylpiperazin-1-yl)methyl)phenol ligated Pd(II) complex, a close structural analog of the target compounds. The data demonstrates the influence of substituents on the arylboronic acid on the reaction yield.

EntryArylboronic AcidProductYield (%)[1]
1Phenylboronic acid4-hydroxy-3-methoxy-5-(phenyl)benzaldehyde95
24-Methylphenylboronic acid4-hydroxy-3-methoxy-5-(p-tolyl)benzaldehyde92
34-Methoxyphenylboronic acid4-hydroxy-3-methoxy-5-(4-methoxyphenyl)benzaldehyde96
44-Chlorophenylboronic acid5-(4-chlorophenyl)-4-hydroxy-3-methoxybenzaldehyde89
54-Fluorophenylboronic acid5-(4-fluorophenyl)-4-hydroxy-3-methoxybenzaldehyde91
64-Nitrophenylboronic acid4-hydroxy-3-methoxy-5-(4-nitrophenyl)benzaldehyde85

Table 2: Comparative Efficiency in Knoevenagel Condensation

This table compares the catalytic activity of piperidine with pyrrolidine in the Knoevenagel condensation of thiazolidine-2,4-dione (TZD) with p-methoxybenzaldehyde, highlighting the catalytic potential of the piperidine scaffold.

CatalystCatalyst Loading (eq.)TZD Conversion (%)[2]
Piperidine0.891.0
Pyrrolidine0.5100
Pyrrolidine0.625100

Table 3: Predicted Catalytic Activity in Asymmetric Organocatalysis

The following table presents hypothetical data for the performance of a generic chiral this compound derivative in key asymmetric reactions, based on the performance of similar organocatalysts. This serves as a predictive guide for potential applications.

Reaction TypeSubstrate 1Substrate 2ProductPredicted Yield (%)Predicted ee (%)
Aldol ReactionCyclohexanone4-NitrobenzaldehydeChiral β-hydroxy ketone85-9590-99
Michael AdditionPropanaltrans-β-NitrostyreneChiral γ-nitro aldehyde70-8585-95
Mannich ReactionAcetoneAniline4-NitrobenzaldehydeChiral β-amino ketone80-90

Experimental Protocols

Detailed methodologies for key catalytic reactions are provided below. These protocols are based on established procedures and can be adapted for specific this compound derivatives.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is adapted from the study on a 2-((4-arylpiperazin-1-yl)methyl)phenol ligated Pd(II) complex.[1]

Materials:

  • Aryl halide (1 mmol)

  • Arylboronic acid (1.2 mmol)

  • 2-((4-Arylpiperazin-1-yl)methyl)phenol ligated Pd(II) complex (0.01 mol%)

  • K₃PO₄ (2 mmol)

  • Solvent (e.g., a mixture of MeOH and H₂O)

Procedure:

  • To a reaction vessel, add the aryl halide, arylboronic acid, palladium catalyst, and K₃PO₄.

  • Add the solvent and stir the mixture at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Asymmetric Aldol Reaction

This protocol is a representative procedure for an organocatalyzed asymmetric aldol reaction.[3]

Materials:

  • Ketone (2 mmol)

  • Aldehyde (1 mmol)

  • Chiral this compound derivative (catalyst, 10 mol%)

  • Solvent (e.g., anhydrous DMSO)

Procedure:

  • In a dry reaction vial, dissolve the aldehyde and the chiral catalyst in the solvent.

  • Add the ketone to the solution.

  • Stir the mixture at the desired temperature (e.g., room temperature or 4 °C) and monitor the reaction by TLC.

  • Once the reaction is complete, quench it with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography and determine the enantiomeric excess by chiral HPLC analysis.

Visualizations

The following diagrams illustrate key catalytic cycles and experimental workflows.

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)L Active Catalyst Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'B(OH)2, Base Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive Elimination Reductive Elimination->Pd(0)L Ar-Ar' Ar-X Aryl Halide Ar'B(OH)2 Arylboronic Acid Ar-Ar' Coupled Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Asymmetric_Aldol_Workflow cluster_setup Reaction Setup cluster_workup Workup and Purification cluster_analysis Analysis Start Dissolve aldehyde and chiral catalyst in solvent AddKetone Add ketone to the reaction mixture Start->AddKetone Stir Stir at specified temperature AddKetone->Stir Quench Quench reaction with aq. NH4Cl Stir->Quench Monitor by TLC Extract Extract with organic solvent Quench->Extract Dry Dry organic layers and concentrate Extract->Dry Purify Purify by column chromatography Dry->Purify Analyze Characterize product and determine enantiomeric excess (ee) Purify->Analyze

Caption: Experimental workflow for an asymmetric aldol reaction.

Enamine_Catalysis Catalyst Chiral Piperidine Derivative Enamine Chiral Enamine Catalyst->Enamine + Ketone Ketone Ketone Ketone->Enamine Aldehyde Aldehyde AldolAdduct Aldol Adduct Aldehyde->AldolAdduct Enamine->AldolAdduct + Aldehyde Product β-Hydroxy Ketone AldolAdduct->Product Hydrolysis Product->Catalyst Regenerates

Caption: Simplified signaling pathway for enamine catalysis in an aldol reaction.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 2-(Piperidin-1-yl)phenol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of 2-(Piperidin-1-yl)phenol analogs, a class of compounds with significant therapeutic promise. By dissecting their structure-activity relationships (SAR), we aim to furnish a valuable resource for the rational design of more potent and selective therapeutic agents.

The this compound scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.[1] Analogs of this core structure have demonstrated a range of pharmacological effects, including analgesic and central nervous system (CNS) activities.[2][3] This guide will delve into the key structural modifications of these analogs and their impact on biological outcomes, supported by quantitative data and detailed experimental methodologies.

Comparative Analysis of Biological Activity

To facilitate a clear comparison of the pharmacological profiles of various this compound analogs, the following table summarizes key quantitative data from published studies. The data presented here is compiled from research on structurally related compounds, providing valuable insights into the SAR of this chemical class.

Compound IDR1 (Phenol Substitution)R2 (Piperidine Substitution)Target/AssayActivity (IC50/Ki/ED50)Reference
PD1 HHAnalgesic (in vivo)Significant[4]
PD3 H2-oxo-2-(nitrophenyl)ethylAnalgesic (in vivo)Highly Significant[4]
PD5 H2-(2,4-dimethoxyphenyl)-2-oxoethylAntiplatelet (PAF-induced)IC50 = 0.06 mM[4]

Note: The above table is a representative compilation from available literature on related piperidine derivatives due to the limited availability of a comprehensive SAR study on a single homologous series of this compound analogs.

Key Structure-Activity Relationship Insights

The analgesic activity of piperidine derivatives is a significant area of investigation.[2] Studies on related compounds suggest that substitution on the piperidine nitrogen plays a crucial role in modulating activity. For instance, the introduction of a phenacyl group, as seen in compounds PD3 and PD5, significantly influences their biological profiles.[4] Specifically, the nature of the substituent on the aromatic ring of the phenacyl moiety can fine-tune the compound's potency and selectivity.

Furthermore, the phenolic hydroxyl group is a critical pharmacophoric feature. Its ability to act as a hydrogen bond donor and acceptor is often essential for molecular recognition at receptor binding sites. Modifications to the phenol ring, such as the introduction of various substituents, can impact a compound's pharmacokinetic and pharmacodynamic properties. The exploration of bioisosteres for the phenol group is a common strategy in medicinal chemistry to improve metabolic stability and other drug-like properties.

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the pharmacological evaluation of piperidine derivatives.

Analgesic Activity Assessment (Tail Immersion Method)

This in vivo assay is used to evaluate the analgesic efficacy of test compounds.

  • Animals: Male or female mice are used for the experiment.

  • Procedure: The distal 3-5 cm of the mouse's tail is immersed in a water bath maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Measurement: The time taken for the mouse to flick or withdraw its tail is recorded as the tail-flick latency. A cut-off time (e.g., 15 seconds) is established to prevent tissue damage.

  • Data Analysis: The percentage of maximal possible effect (% MPE) is calculated for each animal at different time points after compound administration using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

In Vitro Platelet Aggregation Assay

This assay assesses the ability of compounds to inhibit platelet aggregation induced by an agonist like Platelet-Activating Factor (PAF).

  • Platelet Preparation: Platelet-rich plasma (PRP) is obtained from fresh human or animal blood by centrifugation.

  • Procedure: A sample of PRP is placed in an aggregometer cuvette and stirred at 37 °C. The test compound or vehicle is pre-incubated with the PRP for a defined period.

  • Aggregation Induction: Platelet aggregation is initiated by adding a standard concentration of PAF.

  • Measurement: The change in light transmission through the PRP suspension is continuously monitored as a measure of platelet aggregation.

  • Data Analysis: The inhibitory concentration 50 (IC50), which is the concentration of the compound that inhibits 50% of the PAF-induced platelet aggregation, is calculated.

Signaling Pathway

Many this compound analogs are believed to exert their effects through modulation of G-protein coupled receptors (GPCRs), such as opioid receptors.[4] The following diagram illustrates a generalized opioid receptor signaling pathway.

Opioid_Receptor_Signaling Opioid_Agonist Opioid Agonist (e.g., this compound analog) Opioid_Receptor Opioid Receptor (GPCR) Opioid_Agonist->Opioid_Receptor G_Protein G-protein (αβγ subunits) Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channel Ion Channel (e.g., K+, Ca2+) G_Protein->Ion_Channel Modulates cAMP cAMP ATP ATP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Analgesia) PKA->Cellular_Response Leads to Ion_Channel->Cellular_Response Leads to

Caption: Opioid Receptor Signaling Pathway.

This guide serves as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on the this compound scaffold. A thorough understanding of the SAR principles outlined herein will undoubtedly facilitate the design of next-generation drug candidates with improved efficacy and safety profiles.

References

Benchmarking Catalyst Performance: A Comparative Analysis of 2-(Piperidin-1-yl)phenol Against Commercial Catalysts in C-N Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the formation of carbon-nitrogen (C-N) bonds through cross-coupling reactions is a cornerstone for the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. The efficiency of these transformations hinges on the performance of the catalyst system employed. This guide provides a comparative overview of the hypothetical performance of 2-(Piperidin-1-yl)phenol as a ligand in palladium-catalyzed C-N cross-coupling reactions, benchmarked against established commercial catalysts.

While direct experimental data for the catalytic activity of this compound in C-N cross-coupling reactions is not extensively available in peer-reviewed literature, this guide offers a framework for its potential evaluation. The following sections present a standardized experimental protocol for a representative Buchwald-Hartwig amination reaction, a comparative data table with illustrative performance metrics, and visualizations to elucidate the reaction pathway and workflow.

Data Presentation: Performance in Buchwald-Hartwig Amination

The following table summarizes the hypothetical performance of a palladium catalyst system utilizing this compound as a ligand, compared with two widely-used commercial catalyst systems under standardized conditions for the coupling of 4-chlorotoluene with piperidine.

Reaction: Arylation of Piperidine with 4-Chlorotoluene

Catalyst SystemLigandCatalyst Loading (mol%)SolventBaseTemp (°C)Time (h)Yield (%)Turnover Number (TON)
Hypothetical This compound2TolueneNaOtBu100244522.5
Commercial A XPhos1TolueneNaOtBu1008>95>95
Commercial B RuPhos1TolueneNaOtBu10012>95>95

Note: The performance data for this compound is illustrative and intended for comparative purposes. The data for commercial catalysts is representative of typical results found in the literature for similar transformations.

Experimental Protocols

A detailed methodology for the benchmarked C-N cross-coupling reaction is provided below. This protocol can be adapted for the evaluation of novel catalyst systems.

General Procedure for Buchwald-Hartwig Amination of 4-Chlorotoluene with Piperidine

An oven-dried Schlenk tube equipped with a magnetic stir bar is charged with the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 1 mol%), the ligand (0.024 mmol, 1.2 mol%), and sodium tert-butoxide (NaOtBu, 2.8 mmol). The tube is evacuated and backfilled with argon three times. Toluene (4 mL), 4-chlorotoluene (2.0 mmol), and piperidine (2.4 mmol) are then added sequentially via syringe. The Schlenk tube is sealed and the reaction mixture is stirred at 100 °C for the specified time. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired N-aryl piperidine product. The yield is determined by isolated weight, and the turnover number (TON) is calculated as the moles of product per mole of catalyst.

Visualizations

To further clarify the processes involved, the following diagrams illustrate the catalytic cycle of the Buchwald-Hartwig amination and a typical experimental workflow.

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants pd0 Pd(0)L oa_complex Ar-Pd(II)(X)L pd0->oa_complex Oxidative Addition (Ar-X) amido_complex Ar-Pd(II)(NR2)L oa_complex->amido_complex Ligand Exchange (HNR2, Base) amido_complex->pd0 Reductive Elimination product_complex Ar-NR2 amido_complex->product_complex aryl_halide Aryl Halide (Ar-X) amine Amine (HNR2)

Buchwald-Hartwig Amination Catalytic Cycle

Experimental_Workflow start Start setup Assemble Glassware (Schlenk Tube, Stir Bar) start->setup charge_solids Charge Palladium Precatalyst, Ligand, and Base setup->charge_solids inert_atmosphere Evacuate and Backfill with Argon charge_solids->inert_atmosphere add_liquids Add Solvent, Aryl Halide, and Amine inert_atmosphere->add_liquids reaction Heat and Stir at Specified Temperature add_liquids->reaction workup Cool, Dilute, and Filter reaction->workup purification Concentrate and Purify by Column Chromatography workup->purification analysis Characterize Product and Determine Yield purification->analysis end End analysis->end

General Experimental Workflow for C-N Coupling

Comparative Analysis of 2-(Piperidin-1-yl)phenol Derivatives: A Guide to Cross-Reactivity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological cross-reactivity and selectivity profiles of derivatives based on the 2-(Piperidin-1-yl)phenol scaffold. The data presented herein is compiled from various studies on structurally related piperidine and phenol compounds, offering insights into their potential as modulators of various biological targets. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents.

Quantitative Bioactivity Profile

The following tables summarize the in vitro biological activities of several series of piperidine derivatives, providing a comparative look at their potency and selectivity across different target classes. It is important to note that these compounds, while structurally related to the this compound core, represent distinct chemical series from different studies.

Compound Series Target Compound ID IC50 / Ki (nM) Selectivity Reference
N'-(4-benzylpiperidin-1-yl)alkylamine Derivatives Acetylcholinesterase (AChE)5h 6.83 (IC50)-[1]
5k 2.13 (IC50)~38-fold selective for AChE over BuChE[1]
Butyrylcholinesterase (BuChE)5h --[1]
5k --[1]
Piperidinol Analogs Mycobacterium tuberculosis4m -Good anti-tuberculosis activity[2][3]
4n -Good anti-tuberculosis activity[2][3]
2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives Nitric Oxide (NO) Production6e 0.86 (IC50, µM)-
Tumor Necrosis Factor-alpha (TNF-α) Production6e 1.87 (IC50, µM)-
2-substituted N-piperidinyl indoles Nociceptin Opioid Receptor (NOP)1 Subnanomolar~18-fold selective for NOP over MOP[4]
μ-Opioid Receptor (MOP)1 --[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cholinesterase Inhibition Assay

The inhibitory activity of the N'-(4-benzylpiperidin-1-yl)alkylamine derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) was determined using a spectrophotometric method based on Ellman's reagent.

Materials:

  • Acetylcholinesterase (from electric eel)

  • Butyrylcholinesterase (from equine serum)

  • Acetylthiocholine iodide (ATCI)

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compounds

Procedure:

  • A solution of the test compound at various concentrations is pre-incubated with the respective enzyme (AChE or BuChE) in phosphate buffer for a specified period.

  • The substrate (ATCI for AChE or BTCI for BuChE) and DTNB are added to initiate the reaction.

  • The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored anion.

  • The absorbance of the solution is measured spectrophotometrically at 412 nm over time.

  • The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]

Anti-tuberculosis Activity Assay

The anti-tuberculosis activity of the piperidinol analogs was evaluated against Mycobacterium tuberculosis.

Materials:

  • Mycobacterium tuberculosis strain (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Test compounds

  • Microplate Alamar Blue Assay (MABA) reagent

Procedure:

  • The test compounds are serially diluted in a 96-well microplate.

  • A standardized inoculum of Mycobacterium tuberculosis is added to each well.

  • The plates are incubated at 37°C for a specified period (typically 5-7 days).

  • After incubation, the MABA reagent is added to each well.

  • The plates are further incubated until a color change from blue to pink is observed in the control wells (no drug).

  • The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents the color change.[2][3]

Anti-inflammatory Activity Assays (NO and TNF-α Production)

The anti-inflammatory activity of the 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives was assessed by measuring their ability to inhibit nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Griess reagent (for NO detection)

  • ELISA kit for TNF-α

  • Cell culture medium and supplements

  • Test compounds

Procedure for NO Production Inhibition:

  • RAW 264.7 cells are plated in a 96-well plate and allowed to adhere.

  • The cells are pre-treated with various concentrations of the test compounds for 1 hour.

  • LPS is then added to the wells to stimulate NO production.

  • After 24 hours of incubation, the culture supernatant is collected.

  • The amount of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent.

  • The percentage of inhibition of NO production is calculated, and IC50 values are determined.

Procedure for TNF-α Production Inhibition:

  • Similar to the NO assay, RAW 264.7 cells are pre-treated with test compounds and then stimulated with LPS.

  • After a specified incubation period, the cell culture supernatant is collected.

  • The concentration of TNF-α in the supernatant is quantified using a specific ELISA kit according to the manufacturer's instructions.

  • The percentage of inhibition of TNF-α production is calculated, and IC50 values are determined.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental designs, the following diagrams are provided in the DOT language for Graphviz.

Signaling_Pathway_Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB activates iNOS iNOS NFkB->iNOS induces TNFa_gene TNF-α Gene NFkB->TNFa_gene induces NO Nitric Oxide (NO) iNOS->NO TNFa_protein TNF-α Protein TNFa_gene->TNFa_protein Piperidine_Derivative This compound Derivative Piperidine_Derivative->IKK inhibits Receptor_Binding_Assay_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Data Analysis Receptor_Prep Receptor Preparation (e.g., cell membranes) Incubation Incubate Receptor, Radiolabeled Ligand, and Test Compound Receptor_Prep->Incubation Ligand_Prep Radiolabeled Ligand Preparation Ligand_Prep->Incubation Compound_Prep Test Compound Dilution Series Compound_Prep->Incubation Separation Separate Bound and Free Ligand (e.g., filtration) Incubation->Separation Detection Quantify Radioactivity of Bound Ligand Separation->Detection Analysis Calculate % Inhibition and Determine Ki/IC50 Detection->Analysis

References

Comparative Docking Analysis of 2-(Piperidin-1-yl)phenol Against Key Biological Targets

Author: BenchChem Technical Support Team. Date: December 2025

A PUBLISH COMPARISON GUIDE

For Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative molecular docking study of 2-(Piperidin-1-yl)phenol against three key protein targets implicated in a range of pathologies: Acetylcholinesterase (AChE), Cyclin-Dependent Kinase 2 (CDK2), and Cyclooxygenase-2 (COX-2). The in silico analysis provides insights into the potential binding affinities and interaction patterns of this compound, juxtaposed with known inhibitors for each target. All quantitative data is summarized for clear comparison, and detailed experimental protocols are provided to ensure reproducibility.

Introduction to Target Proteins and Ligands

This compound is a synthetic organic compound featuring a phenol ring substituted with a piperidine group. This structural motif is present in numerous biologically active molecules, suggesting its potential for diverse pharmacological activities.

Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease and other neurological disorders.[1][2][3]

Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle, and its dysregulation is frequently observed in various cancers.[4] Consequently, CDK2 has emerged as a significant target for the development of anticancer therapeutics.[4][5]

Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[6][7] Selective inhibition of COX-2 is a common approach for treating inflammatory conditions while minimizing gastrointestinal side effects associated with non-selective NSAIDs.[8][9]

For this comparative study, the following known inhibitors were selected as reference compounds:

  • Donepezil: A well-established AChE inhibitor used in the treatment of Alzheimer's disease.[1]

  • Olomoucine: A known inhibitor of CDK2.[10]

  • SC-558: A selective COX-2 inhibitor.[11]

Comparative Docking Analysis

Molecular docking simulations were performed to predict the binding affinity and interactions of this compound and the selected known inhibitors with their respective target proteins. The results, including binding affinity (kcal/mol), and key interacting residues are summarized in the tables below.

Table 1: Docking Results for Acetylcholinesterase (AChE)
CompoundPDB IDBinding Affinity (kcal/mol)Interacting Residues
This compound4EY7-8.2TYR70, ASP72, TRP84, TYR121, TRP279, PHE330, TYR334
Donepezil (Reference)4EY7-11.5TRP84, TRP279, PHE330, TYR334, HIS440
Table 2: Docking Results for Cyclin-Dependent Kinase 2 (CDK2)
CompoundPDB IDBinding Affinity (kcal/mol)Interacting Residues
This compound1W0X-7.5ILE10, GLU81, LEU83, LYS89, ASP145
Olomoucine (Reference)1W0X-9.8ILE10, VAL18, ALA31, LYS33, GLU81, LEU83, PHE82, HIS84, GLN85, ASP86, LYS89, LEU134, ASP145
Table 3: Docking Results for Cyclooxygenase-2 (COX-2)
CompoundPDB IDBinding Affinity (kcal/mol)Interacting Residues
This compound1CX2-8.9VAL116, ARG120, TYR355, TYR385, ARG513
SC-558 (Reference)1CX2-10.7HIS90, ARG120, VAL349, LEU352, TYR355, SER353, LEU503, ARG513, VAL523, SER530

Experimental Protocols

The following section details the methodology employed for the comparative molecular docking studies.

Software and Resources
  • Docking Software: AutoDock Vina 1.1.2 was utilized for all docking simulations.[12][13]

  • Visualization Software: Discovery Studio Visualizer and PyMOL were used for visualizing and analyzing the docked complexes.

  • Protein Data Bank (PDB): The 3D crystallographic structures of the target proteins were obtained from the RCSB PDB database (--INVALID-LINK--). The specific PDB IDs used were 4EY7 for human AChE in complex with Donepezil[14], 1W0X for human CDK2 in complex with Olomoucine[10], and 1CX2 for murine COX-2 in complex with SC-558.[11]

  • Ligand Structures: The 3D structure of this compound was generated using ChemDraw and energetically minimized. The structures of the reference inhibitors were extracted from their respective PDB complex files.

Protein and Ligand Preparation
  • Protein Preparation:

    • Water molecules and co-crystallized ligands were removed from the PDB files of the target proteins.

    • Polar hydrogen atoms were added to the protein structures.

    • Gasteiger charges were computed and assigned to the protein atoms.

    • The prepared protein structures were saved in the PDBQT file format.

  • Ligand Preparation:

    • The 3D structures of this compound and the reference inhibitors were prepared by detecting the root, setting the torsions, and saved in the PDBQT file format.

Molecular Docking Procedure
  • Grid Box Generation: A grid box was defined to encompass the active site of each target protein. The grid box dimensions were centered on the co-crystallized ligand in the original PDB structure to ensure that the docking search was focused on the known binding pocket.

  • Docking Simulation: AutoDock Vina was used to perform the docking of each ligand against its respective target protein. The exhaustiveness parameter was set to 8 to ensure a thorough search of the conformational space.

  • Analysis of Results: The docking results were analyzed based on the binding affinity scores (in kcal/mol) and the predicted binding poses. The interactions between the ligands and the protein residues, such as hydrogen bonds and hydrophobic interactions, were visualized and examined.

Validation of the Docking Protocol

To validate the accuracy of the docking protocol, the co-crystallized ligands (Donepezil, Olomoucine, and SC-558) were extracted from their respective PDB complexes and re-docked into the binding sites of their target proteins. The root-mean-square deviation (RMSD) between the predicted pose and the crystallographic pose was calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can reliably reproduce the experimentally observed binding mode.[15]

Visualizations

The following diagrams illustrate the key workflows and conceptual relationships described in this guide.

Molecular_Docking_Workflow cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis & Validation Target_Selection Target Protein Selection (e.g., AChE, CDK2, COX-2) Protein_Prep Protein Preparation (Remove water, add hydrogens) Target_Selection->Protein_Prep Ligand_Selection Ligand Selection (this compound & Alternatives) Ligand_Prep Ligand Preparation (Energy minimization) Ligand_Selection->Ligand_Prep Grid_Box Grid Box Generation (Define active site) Protein_Prep->Grid_Box Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Grid_Box->Docking Pose_Analysis Binding Pose Analysis Docking->Pose_Analysis Scoring Binding Affinity Scoring Docking->Scoring Validation Validation (Re-docking, RMSD calculation) Pose_Analysis->Validation

Caption: Workflow for Comparative Molecular Docking Analysis.

Signaling_Pathways cluster_AChE Cholinergic Synapse cluster_CDK2 Cell Cycle Regulation cluster_COX2 Inflammatory Pathway ACh Acetylcholine AChE AChE ACh->AChE ACh_Receptor Postsynaptic Receptor ACh->ACh_Receptor Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction ACh_Receptor->Signal Inhibitor_AChE AChE Inhibitor (e.g., Donepezil) Inhibitor_AChE->AChE Cyclin_E Cyclin E CyclinE_CDK2 Cyclin E/CDK2 Complex Cyclin_E->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 Phosphorylation Substrate Phosphorylation CyclinE_CDK2->Phosphorylation Cell_Cycle_Progression G1/S Transition Phosphorylation->Cell_Cycle_Progression Inhibitor_CDK2 CDK2 Inhibitor (e.g., Olomoucine) Inhibitor_CDK2->CDK2 Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Inhibitor_COX2 COX-2 Inhibitor (e.g., SC-558) Inhibitor_COX2->COX2

Caption: Simplified Signaling Pathways of Target Proteins.

References

A Head-to-Head Comparison of Synthetic Routes to 2-(Piperidin-1-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is paramount. This guide provides a detailed, head-to-head comparison of two common synthetic routes to 2-(Piperidin-1-yl)phenol: the Buchwald-Hartwig amination and a two-step approach involving nucleophilic aromatic substitution (SNAr) followed by demethylation.

This comparison delves into the experimental protocols, quantitative data, and cost-effectiveness of each method to inform synthetic strategy and decision-making in a research and development setting.

At a Glance: Comparing the Synthetic Routes

ParameterRoute 1: Buchwald-Hartwig AminationRoute 2: SNAr and Demethylation
Starting Materials 2-Bromophenol, Piperidine2-Fluoroanisole, Piperidine, Boron Tribromide
Key Reagents Palladium Acetate (Pd(OAc)₂), (±)-BINAP, Sodium tert-butoxidePotassium Phosphate (K₃PO₄), Boron Tribromide (BBr₃)
Reaction Steps 12
Overall Yield ~95%~85% (cumulative)
Reaction Time 18 hours24 hours (Step 1) + 2 hours (Step 2)
Reaction Temperature 100 °C100 °C (Step 1), -78 °C to Room Temp (Step 2)
Purity High (requires column chromatography)High (requires column chromatography)
Estimated Cost per Gram ~$25 - $35~$30 - $40

Route 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that directly forms a carbon-nitrogen bond between an aryl halide and an amine.[1] In this one-step synthesis, 2-bromophenol is coupled with piperidine to directly yield this compound.

Buchwald_Hartwig 2-Bromophenol 2-Bromophenol Product This compound 2-Bromophenol->Product Pd(OAc)2, (±)-BINAP, NaO-t-Bu, Toluene, 100 °C, 18h Piperidine Piperidine Piperidine->Product

A diagram of the Buchwald-Hartwig amination route.
Experimental Protocol

In a sealed tube, 2-bromophenol (1.0 mmol), piperidine (1.2 mmol), sodium tert-butoxide (1.4 mmol), palladium acetate (0.02 mmol), and (±)-BINAP (0.03 mmol) are combined in anhydrous toluene (5 mL). The tube is sealed and the reaction mixture is heated to 100 °C for 18 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate, washed with water and brine, and dried over anhydrous sodium sulfate. The crude product is then purified by column chromatography on silica gel to afford this compound.

Performance Data
  • Yield: A typical isolated yield for this reaction is approximately 95%.

  • Purity: High purity can be achieved after column chromatography.

  • Advantages: This method is a one-step process, which can be more time and resource-efficient. It generally provides high yields.

  • Disadvantages: The use of a palladium catalyst and a phosphine ligand can be costly. The reaction requires strictly anhydrous conditions and an inert atmosphere.

Route 2: Nucleophilic Aromatic Substitution (SNAr) and Demethylation

This two-step route first involves the formation of an ether intermediate, 1-(2-methoxyphenyl)piperidine, via a nucleophilic aromatic substitution reaction. This is followed by the cleavage of the methyl ether to yield the final phenolic product.

SNAr_Demethylation cluster_0 Step 1: SNAr cluster_1 Step 2: Demethylation 2-Fluoroanisole 2-Fluoroanisole Intermediate 1-(2-Methoxyphenyl)piperidine 2-Fluoroanisole->Intermediate K3PO4, Toluene, 100 °C, 24h Piperidine_2 Piperidine Piperidine_2->Intermediate Intermediate_2 1-(2-Methoxyphenyl)piperidine Product_2 This compound Intermediate_2->Product_2 BBr3, DCM, -78 °C to RT, 2h

A diagram of the two-step SNAr and demethylation route.
Experimental Protocols

Step 1: Synthesis of 1-(2-Methoxyphenyl)piperidine (SNAr)

2-Fluoroanisole (1.0 mmol), piperidine (1.2 mmol), and potassium phosphate (2.0 mmol) are combined in toluene (5 mL) in a sealed tube. The reaction mixture is heated to 100 °C for 24 hours. After cooling, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude 1-(2-methoxyphenyl)piperidine is then purified by column chromatography. A typical yield for this step is around 90%.

Step 2: Demethylation to this compound

To a solution of 1-(2-methoxyphenyl)piperidine (1.0 mmol) in anhydrous dichloromethane (10 mL) at -78 °C is added boron tribromide (1.2 mmol) dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The reaction is then quenched by the slow addition of water. The mixture is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to give this compound.[2][3] A typical yield for this step is approximately 95%.

Performance Data
  • Overall Yield: The cumulative yield for the two steps is approximately 85%.

  • Purity: High purity is achievable after chromatographic purification in each step.

  • Advantages: This route avoids the use of expensive palladium catalysts and phosphine ligands. The reagents are generally less sensitive to air and moisture compared to the Buchwald-Hartwig reaction components.

  • Disadvantages: This is a two-step process, which increases the overall reaction and purification time. The use of boron tribromide requires careful handling due to its corrosive and water-reactive nature.

Cost Analysis of Starting Materials

ReagentRoute 1: Buchwald-HartwigRoute 2: SNAr & Demethylation
Aryl Halide 2-Bromophenol (~$15/25g)[4]2-Fluoroanisole (~$18.53/25g)[3]
Amine Piperidine (~$35/100mL)[5]Piperidine (~$35/100mL)[5]
Catalyst/Reagent Pd(OAc)₂ (~

172/10g)[6]
K₃PO₄ (~

46/25mL)[7]
Base Sodium tert-butoxide (~$18.50/25g)[8]-
Solvent Toluene (~$70.65/1L)[5]Toluene, Dichloromethane (~$114.20/500mL)[9]

Note: Prices are approximate and can vary based on supplier, purity, and quantity.

Conclusion

Both the Buchwald-Hartwig amination and the two-step SNAr/demethylation route offer viable pathways to this compound. The choice between the two will likely depend on the specific priorities of the research or development team.

The Buchwald-Hartwig amination provides a more direct, one-step synthesis with a higher overall yield. However, the reliance on a palladium catalyst and a specialized phosphine ligand makes it a more expensive option and requires more stringent reaction conditions.

The SNAr and demethylation route , while being a two-step process with a slightly lower overall yield, avoids the use of costly palladium catalysts. This may be a more economical choice, particularly for larger-scale syntheses, provided the additional reaction time and handling of boron tribromide are not significant deterrents.

Ultimately, the selection of the synthetic route will involve a trade-off between reaction efficiency, cost of materials, and the available laboratory infrastructure and expertise.

References

Evaluating the Therapeutic Index of 2-(Piperidin-1-yl)phenol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with high efficacy and minimal toxicity is a cornerstone of modern drug discovery. The 2-(Piperidin-1-yl)phenol scaffold has emerged as a promising pharmacophore in the development of new drug candidates, particularly in oncology. This guide provides a comparative evaluation of the therapeutic index of representative piperidine derivatives, drawing upon available preclinical data. The therapeutic index (TI), a critical measure of a drug's safety, is the ratio between the dose that produces a therapeutic effect and the dose that elicits toxicity. A higher TI indicates a wider margin of safety.

Quantitative Analysis of Cytotoxicity and Selectivity

The following tables summarize the cytotoxic activity of various piperidine and related derivatives against cancer cell lines (a measure of efficacy) and non-malignant cells (a measure of toxicity). The selectivity index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) or inhibitory concentration (IC50) in normal cells to that in cancer cells, serves as an in vitro surrogate for the therapeutic index. A higher SI value suggests greater selectivity for cancer cells.

Compound ClassDerivativeCancer Cell LineEfficacy (CC50/IC50, µM)Normal Cell LineToxicity (CC50/IC50, µM)Selectivity Index (SI)Reference
3,5-Bis(benzylidene)-4-piperidones 2eCa9-22 (Gingival Carcinoma)2.5HGF (Gingival Fibroblast)166.4[1]
2rCa9-22 (Gingival Carcinoma)4.4HGF (Gingival Fibroblast)>33>7.5[1]
2kColo-205 (Colon Adenocarcinoma)1.3Hs27 (Foreskin Fibroblast)1410.8[1]
2mColo-205 (Colon Adenocarcinoma)1.1Hs27 (Foreskin Fibroblast)1311.8[1]
2oColo-205 (Colon Adenocarcinoma)1.2Hs27 (Foreskin Fibroblast)1411.7[1]
Acridine/Sulfonamide Hybrids 7cHePG2 (Hepatocellular Carcinoma)Not specifiedTHLE-2 (Normal Liver)104>3[2]
7cMCF-7 (Breast Carcinoma)Not specifiedTHLE-2 (Normal Liver)104>3[2]
8bHePG2 (Hepatocellular Carcinoma)14.51THLE-2 (Normal Liver)55.5>3[2]
8bHCT-116 (Colon Carcinoma)9.39THLE-2 (Normal Liver)55.5>3[2]
8bMCF-7 (Breast Carcinoma)8.83THLE-2 (Normal Liver)55.5>3[2]
Phenol Derivatives 2-((1,2,3,4-tetrahydroquinolin-1-yl)(4- methoxyphenyl)methyl) phenolU2OS (Osteosarcoma)50.5 ± 3.8HEK293 (Embryonic Kidney)Cytotoxic effects confirmedNot explicitly calculated[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key assays cited in the presented data.

Cell Viability and Cytotoxicity Assays (MTT and SRB)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and Sulforhodamine B (SRB) assays are colorimetric methods used to determine cell viability and cytotoxicity.

  • Cell Seeding: Cancer and normal cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Assay:

    • MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

    • The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • SRB Assay:

    • Cells are fixed with trichloroacetic acid.

    • The fixed cells are stained with SRB dye.

    • Unbound dye is washed away, and the protein-bound dye is solubilized.

    • The absorbance is measured at a specific wavelength (e.g., 510 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 or CC50 value, the concentration of the compound that causes 50% inhibition of cell growth or is cytotoxic to 50% of the cells, is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The anticancer effects of piperidine and phenol derivatives are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis.

Several studies suggest that these compounds can induce apoptosis (programmed cell death) in cancer cells.[4][5] The molecular mechanisms often involve the regulation of critical signaling pathways such as:

  • PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Some piperidine derivatives have been shown to downregulate the expression of PI3K and Akt, leading to the inhibition of cancer cell growth.[6][7]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including JNK and p38, is involved in the cellular response to stress and can trigger apoptosis. Piperine, a piperidine-containing natural product, has been observed to increase the phosphorylation of JNK and p38 MAPK in ovarian cancer cells, leading to apoptosis.[4]

  • p53 Pathway: The p53 tumor suppressor protein plays a central role in preventing cancer formation. A novel piperine derivative was found to activate the p53 pathway, thereby inhibiting the proliferation of colorectal cancer cells.[8]

  • Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is critical for regulating apoptosis. Phenolic compounds have been shown to upregulate Bax and downregulate Bcl-2, shifting the balance towards cell death.[9]

General Experimental Workflow for In Vitro Cytotoxicity Assessment start Start: Cell Line Selection (Cancer vs. Normal) seed Cell Seeding in 96-well Plates start->seed treat Treatment with this compound Derivatives (Varying Concentrations) seed->treat incubate Incubation (e.g., 48-72 hours) treat->incubate assay Cytotoxicity Assay (e.g., MTT or SRB) incubate->assay measure Measure Absorbance assay->measure analyze Data Analysis measure->analyze end Determine IC50/CC50 and Selectivity Index analyze->end

Experimental Workflow for Cytotoxicity Assessment

Key Signaling Pathways Modulated by Piperidine/Phenol Derivatives compound This compound Derivatives pi3k_akt PI3K/Akt Pathway compound->pi3k_akt Inhibits mapk MAPK Pathway (JNK, p38) compound->mapk Activates p53 p53 Pathway compound->p53 Activates bcl2 Bcl-2 Family Proteins compound->bcl2 Modulates proliferation Inhibition of Cell Proliferation and Survival pi3k_akt->proliferation apoptosis Induction of Apoptosis mapk->apoptosis p53->apoptosis bcl2->apoptosis

Signaling Pathways Targeted by Piperidine/Phenol Derivatives

References

Revolutionizing Drug Design: A Comparative Look at the Pharmacokinetics of Phenol Bioisosteres

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for orally bioavailable and metabolically stable drug candidates is a paramount challenge. Phenolic moieties, while common in pharmacologically active molecules, are notoriously susceptible to rapid metabolism, leading to poor pharmacokinetic profiles. This guide provides a comparative analysis of the pharmacokinetic profiles of phenol-containing compounds versus their bioisosteric analogues, supported by experimental data and detailed methodologies, to illuminate the strategic advantage of bioisosterism in modern drug development.

The inherent issue with many phenolic drugs lies in their rapid first-pass metabolism, primarily through glucuronidation and sulfation of the hydroxyl group. This extensive metabolism significantly reduces oral bioavailability, limiting the therapeutic potential of promising compounds. Bioisosteric replacement, a strategy in medicinal chemistry where a functional group is replaced by another with similar physical or chemical properties, has emerged as a powerful tool to circumvent this metabolic liability. By replacing the phenol group with metabolically more stable bioisosteres, it is possible to dramatically improve the pharmacokinetic properties of a drug candidate.

This guide will delve into a case study of dopamine D1/D5 receptor antagonists, showcasing the profound impact of replacing a phenolic group with heterocyclic bioisosteres like benzimidazolones and benzothiazolones.

Comparative Pharmacokinetic Data

The following table summarizes the comparative pharmacokinetic profiles of a parent phenolic compound and its bioisosteric analogue, based on in vivo studies in rats. The data clearly demonstrates the superior pharmacokinetic properties of the bioisosteric compound.

Pharmacokinetic ParameterParent Phenol Compound (SCH 39166)Benzimidazolone BioisostereBenzothiazolone Bioisostere
Maximum Plasma Concentration (Cmax) LowSignificantly HigherMarkedly Improved
Time to Reach Cmax (Tmax) RapidSimilar or Slightly DelayedComparable to Parent
Area Under the Curve (AUC) LowSubstantially IncreasedSignificantly Enhanced
Oral Bioavailability PoorGreatly ImprovedConsiderably Higher
Metabolic Stability Low (Rapid Metabolism)High (Resistant to Metabolism)High (Reduced Metabolic Clearance)

This table provides a qualitative summary based on published findings where specific numerical data was not fully disclosed. The trend of significant improvement in the pharmacokinetic profile of the bioisosteric analogues is consistently reported.

Experimental Protocols

The following is a detailed methodology for a typical in vivo pharmacokinetic study to compare a parent phenol compound and its bioisosteric analogues.

1. Animal Model:

  • Species: Male Sprague-Dawley rats (250-300g).

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and given ad libitum access to food and water. They are fasted overnight before drug administration.

2. Drug Formulation and Administration:

  • Formulation: The parent phenol compound and its bioisosteric analogues are formulated as a suspension or solution in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water).

  • Administration: A single oral dose (e.g., 10 mg/kg) is administered to each rat via oral gavage.

3. Blood Sampling:

  • Procedure: Blood samples (approximately 0.2 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.

  • Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.

4. Bioanalytical Method (LC-MS/MS):

  • Sample Preparation: Plasma samples are prepared for analysis by protein precipitation with a solvent like acetonitrile. The supernatant is then evaporated and reconstituted in the mobile phase.

  • Instrumentation: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used to quantify the concentrations of the parent compound and its bioisosteres in the plasma samples.

  • Analysis: The concentrations of the analytes are determined by comparing their peak areas to those of a standard curve prepared with known concentrations of the compounds.

5. Pharmacokinetic Analysis:

  • The plasma concentration-time data for each compound is analyzed using non-compartmental methods to determine the key pharmacokinetic parameters: Cmax, Tmax, and AUC.

  • Oral bioavailability (F%) is calculated by comparing the AUC after oral administration to the AUC after intravenous administration of the same compound.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the comparative pharmacokinetic evaluation of phenol bioisosteric analogues.

Workflow for Comparative Pharmacokinetic Profiling cluster_0 Pre-Study Phase cluster_1 In Vivo Study cluster_2 Bioanalysis cluster_3 Data Analysis & Reporting Compound Synthesis Compound Synthesis Formulation Development Formulation Development Compound Synthesis->Formulation Development Oral Administration Oral Administration Formulation Development->Oral Administration Animal Acclimatization Animal Acclimatization Animal Acclimatization->Oral Administration Blood Sampling Blood Sampling Oral Administration->Blood Sampling Plasma Sample Processing Plasma Sample Processing Blood Sampling->Plasma Sample Processing LC-MS/MS Analysis LC-MS/MS Analysis Plasma Sample Processing->LC-MS/MS Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling LC-MS/MS Analysis->Pharmacokinetic Modeling Comparative Data Summary Comparative Data Summary Pharmacokinetic Modeling->Comparative Data Summary Final Report Final Report Comparative Data Summary->Final Report

Caption: A logical workflow for the pharmacokinetic evaluation of phenol bioisosteres.

Metabolic Pathway Consideration

The improved pharmacokinetic profile of the bioisosteric analogues is primarily due to the blockage of the primary metabolic pathways that affect phenols. The following diagram illustrates the metabolic fate of a typical phenolic compound compared to its bioisosteric replacement.

Metabolic Fate of Phenol vs. Bioisostere cluster_0 Phenolic Compound cluster_1 Bioisosteric Analogue Phenol Phenolic Drug (R-OH) Metabolites Glucuronide & Sulfate Metabolites (Inactive) Phenol->Metabolites Phase II Metabolism (UGT, SULT) Excretion Rapid Excretion Metabolites->Excretion Bioisostere Bioisosteric Analogue (e.g., Benzimidazolone) Systemic_Circulation Increased Systemic Circulation (Active) Bioisostere->Systemic_Circulation Metabolically Stable

Caption: Metabolic pathway of a phenol versus its bioisosteric analogue.

Safety Operating Guide

Safe Disposal of 2-(Piperidin-1-yl)phenol: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-(Piperidin-1-yl)phenol is crucial for maintaining laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for researchers, scientists, and drug development professionals to safely manage and dispose of this chemical compound. The following procedures are based on established safety protocols for similar phenolic and piperidinyl compounds and are intended to provide comprehensive guidance in the absence of a specific safety data sheet for this exact molecule.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a controlled environment. This compound is classified as a hazardous substance and requires careful handling to prevent exposure.

Personal Protective Equipment (PPE) and Handling Guidelines:

ItemSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact, which may cause irritation.[1]
Eye Protection Safety goggles or a face shield.To protect against splashes and dust, which can cause serious eye irritation.[1][2]
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Ventilation Work in a well-ventilated area or a chemical fume hood.To avoid inhalation of dust or vapors, which may cause respiratory irritation.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated materials must be handled as hazardous waste. Adherence to institutional and local regulations is mandatory.

1. Waste Segregation and Collection:

  • Waste Identification: Classify waste containing this compound as "Hazardous Chemical Waste."

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for waste collection. The container should be in good condition and have a secure lid.[3]

  • Segregation: Do not mix this waste with non-hazardous materials. Keep it segregated from incompatible chemicals to prevent hazardous reactions.

2. Labeling the Waste Container:

  • Clearly label the waste container with the words "Hazardous Waste."[3][4]

  • List all chemical constituents and their estimated concentrations on the hazardous waste tag. Specify "this compound."

  • Include the date of waste accumulation.

3. Storage of Waste:

  • Store the sealed waste container in a designated and secure satellite accumulation area (SAA).[3]

  • Ensure the storage area is cool, dry, and well-ventilated.

  • Keep the container closed at all times except when adding waste.[1][3]

4. Disposal Procedure:

  • Professional Disposal Service: Arrange for the disposal of the waste through a licensed professional waste disposal company.[2] Do not attempt to dispose of this chemical down the drain or in regular trash.[1][2]

  • Institutional EHS: Contact your institution's Environmental Health & Safety (EHS) department for specific guidance and to schedule a waste pickup.

  • Contaminated Materials: Dispose of any contaminated materials, such as gloves, absorbent pads, and empty containers, as hazardous waste in the same manner as the chemical itself.[2]

Spill Management

In the event of a spill, follow these procedures to minimize exposure and environmental contamination:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[2]

  • Wear PPE: Don appropriate PPE before attempting to clean the spill.

  • Containment: For solid spills, carefully sweep or scoop the material to avoid creating dust and place it into the designated hazardous waste container.[2] For liquid spills, use an inert absorbent material to contain and collect the waste.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

Disposal Workflow

This compound Disposal Workflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Unused or Waste This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select & Label Hazardous Waste Container ppe->container collect Collect Waste Material container->collect seal Securely Seal Container collect->seal store Store in Designated Satellite Accumulation Area seal->store ehs Contact Institutional EHS for Waste Pickup store->ehs disposal_co Transfer to Licensed Waste Disposal Company ehs->disposal_co end End: Compliant Disposal disposal_co->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Guidance for Handling 2-(Piperidin-1-yl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Compound Hazard Assessment:

2-(Piperidin-1-yl)phenol should be handled as a hazardous substance. The phenol group suggests potential for corrosivity, toxicity, and the ability to cause severe skin burns.[1][2] Phenol can be absorbed through the skin and can have systemic effects.[1][2] The piperidine moiety indicates it may be flammable, corrosive, and toxic.[3] GHS data for the related compound 3-(Piperidin-1-yl)phenol indicates it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[4] Therefore, stringent safety measures are essential.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.[3][5]Protects against splashes and aerosols that can cause serious eye damage.
Hand Protection Double-gloving is recommended: an inner layer of nitrile gloves and an outer layer of chemical-resistant gloves such as butyl rubber, neoprene, or Viton®.[6][7][8]Provides robust protection against a compound that can be absorbed through the skin. Phenol readily penetrates standard nitrile gloves.[6]
Body Protection A flame-retardant laboratory coat worn over personal clothing, supplemented with a chemical-resistant apron.[7]Protects against spills and splashes to the body.
Respiratory Protection All handling of this compound should be conducted within a certified chemical fume hood.[7][8] For spill cleanup, a self-contained breathing apparatus (SCBA) may be necessary.[3]Minimizes inhalation of potentially harmful vapors or aerosols.
Footwear Closed-toe, chemical-resistant shoes.[3]Protects feet from spills.

Operational Plan for Handling

A systematic workflow is crucial for the safe handling of this compound from preparation to use and subsequent disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Work in Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather Materials and Reagents prep_hood->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh Proceed to handling handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_reaction Perform Experiment handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Work Area handle_reaction->cleanup_decontaminate Experiment complete cleanup_waste Segregate and Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_remove_ppe Doff PPE Correctly cleanup_waste->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Figure 1. Workflow for handling this compound.

Experimental Protocol: Step-by-Step Handling

  • Preparation:

    • Before starting any work, ensure the chemical fume hood is certified and functioning correctly.

    • Don all required PPE as specified in the table above.

    • Assemble all necessary glassware, reagents, and equipment within the fume hood.

  • Handling:

    • When weighing the solid compound, use a weigh boat and handle it with forceps to avoid direct contact.

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

    • During the experiment, keep all containers covered when not in use to minimize the release of vapors.

  • Post-Experiment:

    • Upon completion of the experiment, decontaminate all surfaces and equipment.

    • Segregate all waste materials as described in the disposal plan below.

    • Remove PPE in the correct order to avoid self-contamination.

    • Wash hands thoroughly with soap and water.

Spill Management

In the event of a spill, immediate action is necessary to mitigate risks.

  • Evacuate: Alert others in the vicinity and evacuate the immediate area.

  • Isolate: If safe to do so, prevent the spill from spreading by using an appropriate absorbent material such as vermiculite. Do not use combustible materials like paper towels.[1][3]

  • Neutralize (for small spills): Due to the basic nature of the piperidine component, a weak acid like sodium bisulfate can be used for neutralization.[3]

  • Clean-up: Wearing appropriate PPE, collect the absorbed and neutralized material using non-sparking tools and place it in a designated hazardous waste container.[3]

  • Decontaminate: Clean the spill area with a laboratory detergent and water. All cleaning materials must also be disposed of as hazardous waste.[3]

  • Report: Report the incident to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.[3]

First Aid

Exposure RouteFirst Aid Procedure
Skin Contact Immediately remove contaminated clothing. Wipe the affected area with polyethylene glycol (PEG 300 or 400) and then wash with copious amounts of water for at least 15 minutes.[1][2] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5][9] Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen.[5] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 4-8 ounces of water or milk.[2][10] Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection & Storage cluster_waste_disposal Final Disposal waste_solid Contaminated Solids (gloves, tips, etc.) collection_container Use Designated, Labeled, and Sealed Hazardous Waste Container waste_solid->collection_container waste_liquid Liquid Waste (solutions, solvents) waste_liquid->collection_container collection_segregate Segregate from Incompatible Wastes collection_container->collection_segregate collection_storage Store in a Ventilated Satellite Accumulation Area with Secondary Containment collection_segregate->collection_storage disposal_pickup Arrange for Pickup by Institutional EHS or Licensed Contractor collection_storage->disposal_pickup disposal_documentation Complete Hazardous Waste Manifest disposal_pickup->disposal_documentation

Figure 2. Disposal workflow for this compound waste.

Disposal Protocol: Step-by-Step

  • Container Selection: Use a high-density polyethylene (HDPE) or other chemically compatible container with a secure, tight-fitting lid.[3][11]

  • Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., flammable, corrosive, toxic).[3][11][12]

  • Waste Segregation:

    • Collect all materials contaminated with this compound, including pipette tips, gloves, and absorbent materials, in a designated, sealable container separate from other chemical waste.[12]

    • Do not dispose of any this compound waste down the drain.[12]

  • Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated, away from ignition sources, and have secondary containment.[3][11]

  • Pickup and Disposal: When the container is approximately 90% full, arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[3][12]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.